Product packaging for 1-Phenyl-1H-pyrazol-4-amine(Cat. No.:CAS No. 1128-53-6)

1-Phenyl-1H-pyrazol-4-amine

Cat. No.: B075358
CAS No.: 1128-53-6
M. Wt: 159.19 g/mol
InChI Key: ZISOEBMQOZOEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-1H-pyrazol-4-amine is a versatile pyrazole-based aromatic amine that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring an amine group at the 4-position of the pyrazole ring and a phenyl substituent at the 1-position, makes it a valuable building block for the construction of diverse heterocyclic libraries. This compound is particularly significant in the development of kinase inhibitors, where it can act as a key pharmacophore interacting with the ATP-binding site of various enzyme targets. Researchers utilize this compound to synthesize compounds for investigating pathways involved in oncology, inflammation, and CNS disorders. Its mechanism of action, when incorporated into larger molecular architectures, often involves modulation of protein-protein interactions or enzymatic activity, providing a crucial tool for probing biological systems and validating new therapeutic targets. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is intended for use in chemical synthesis, lead optimization, and structure-activity relationship (SAR) studies exclusively in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B075358 1-Phenyl-1H-pyrazol-4-amine CAS No. 1128-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISOEBMQOZOEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150178
Record name Pyrazole, 4-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-53-6
Record name 1-Phenyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 1-Phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, spectroscopic signature, and detailed synthetic methodologies. The narrative emphasizes the mechanistic rationale behind its synthesis and reactivity, highlighting its role as a versatile building block for drug development. The applications of this pyrazole scaffold in creating novel therapeutic agents, particularly for neurological and inflammatory conditions, are discussed. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical application of this important molecule.

Core Chemical Identity and Physicochemical Profile

This compound (CAS No: 1128-53-6) is an aromatic heterocyclic amine that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring a stable pyrazole ring N-substituted with a phenyl group and possessing a reactive primary amine at the C4 position, provides an ideal framework for constructing diverse molecular libraries with a wide range of biological activities.[2][3]

Nomenclature and Molecular Structure

The molecule consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A phenyl group is attached to the N1 position, and an amino group is at the C4 position.[2] This specific arrangement of functional groups is crucial for its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a white crystalline solid at room temperature.[2] Its properties make it suitable for a variety of standard organic synthesis conditions. The hydrochloride salt form is often utilized to enhance aqueous solubility for biological assays or specific reaction conditions.[4]

PropertyValueSource
CAS Number 1128-53-6[2][5]
Molecular Formula C₉H₉N₃[2][5]
Molecular Weight 159.19 g/mol [5][6]
Melting Point 104-105 °C[6]
Boiling Point 305.4 ± 15.0 °C (Predicted)[6]
Density 1.20 ± 0.1 g/cm³ (Predicted)[6]
Appearance White crystalline solid[2]
Solubility Soluble in water and acetone; insoluble in ether and chloroform.[2] The hydrochloride salt shows enhanced aqueous solubility (>50 mg/mL).[4]

Spectroscopic Characterization

Full characterization of this compound is typically achieved through a combination of spectroscopic techniques. While raw spectra are best consulted directly from spectral databases, the expected signatures are as follows:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and a characteristic broad signal for the -NH₂ protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will display signals corresponding to the nine carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl and pyrazole rings.

  • Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak corresponding to the molecular weight of the compound (159.19 m/z).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending.

Authoritative spectral data for this compound can be accessed through public databases such as PubChem and SpectraBase.[5]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-amino pyrazoles, a common and effective strategy involves the reduction of a 4-nitro precursor or cyclization using a precursor that already contains a masked amino group.

Overview of Synthetic Strategies

Key synthetic routes include:

  • Condensation and Cyclization: Reacting phenylhydrazine with a suitable three-carbon synthons containing a masked amino or nitro group at the central carbon.[4]

  • Reduction of a Nitro Precursor: A highly effective method involves the synthesis of 4-nitro-1-phenyl-1H-pyrazole followed by a standard reduction (e.g., using SnCl₂/HCl, H₂/Pd-C) to yield the desired 4-amino product.[4]

  • Vilsmeier-Haack Reaction: While often used to produce pyrazole-4-carboxaldehydes, modifications of this reaction can be adapted for amine synthesis.[7][8] This powerful formylation reaction uses a Vilsmeier reagent (typically generated from POCl₃ and DMF) to cyclize a hydrazone precursor, introducing a functional group at the 4-position.

Detailed Protocol: Synthesis via Reduction of 4-Nitro-1-phenyl-1H-pyrazole

This two-step protocol is a reliable method for producing high-purity this compound. It leverages the robust synthesis of the nitro intermediate, followed by a straightforward reduction.

Step 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1H-pyrazole in concentrated sulfuric acid at 0°C.

  • Nitration: Add a nitrating mixture (a stoichiometric equivalent of concentrated nitric acid in sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C. The electrophilic nitronium ion (NO₂⁺) generated in situ will preferentially attack the electron-rich 4-position of the pyrazole ring.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice. The solid 4-nitro-1-phenyl-1H-pyrazole will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Reduction to this compound

  • Reaction Setup: Suspend the synthesized 4-nitro-1-phenyl-1H-pyrazole in ethanol in a round-bottom flask.

  • Reduction: Add an excess of stannous chloride dihydrate (SnCl₂) followed by the slow addition of concentrated hydrochloric acid. The mixture is then heated to reflux for 2-3 hours. SnCl₂ in HCl is a classic and cost-effective reducing agent for aromatic nitro groups.

  • Workup: Cool the reaction mixture and neutralize it by the careful addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step precipitates tin salts and liberates the free amine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start1 1-Phenyl-1H-pyrazole reagents1 HNO₃ / H₂SO₄ (Nitrating Mixture) start1->reagents1 product1 4-Nitro-1-phenyl-1H-pyrazole reagents1->product1 reagents2 SnCl₂ / HCl (Reducing Agent) product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the reactivity of its primary amino group. This group serves as a versatile handle for introducing a wide array of substituents, making it a cornerstone for building combinatorial libraries for drug screening.

  • Nucleophilic Substitution/Acylation: The lone pair on the amino nitrogen makes it an excellent nucleophile. It readily reacts with electrophiles like acyl chlorides, anhydrides, and isocyanates to form stable amide and urea derivatives, respectively.[4] This is a fundamental transformation for modifying the molecule's pharmacokinetic and pharmacodynamic properties.

  • Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.

  • Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex C-N bonds, further expanding the accessible chemical space.

cluster_reactions Derivatization Pathways cluster_products Resulting Derivatives core This compound acyl Acyl Chloride (R-COCl) core->acyl aldehyde Aldehyde (R'-CHO) + Reducing Agent core->aldehyde alkyl_halide Alkyl Halide (R''-X) core->alkyl_halide amide Amide Derivative acyl->amide sec_amine Secondary Amine aldehyde->sec_amine alkyl_amine N-Alkylated Amine alkyl_halide->alkyl_amine

Caption: Key reactivity and derivatization pathways.

Applications in Medicinal Chemistry and Drug Development

The pyrazole ring is a bioisostere of other aromatic systems and can engage in hydrogen bonding and π-stacking interactions with biological targets. This, combined with its metabolic stability, makes it a highly valued scaffold in drug design.[1]

Therapeutic Targets and Biological Activities

Derivatives of this compound have been investigated for a multitude of therapeutic applications:

  • Neurological Disorders: The scaffold is a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, including potential treatments for depression and anxiety.[6]

  • Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, and this core is used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][9]

  • Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs. Derivatives are frequently screened for cytotoxic activity against various cancer cell lines.[10][11]

  • Antimicrobial and Antioxidant Properties: Modifications of the core structure have led to compounds with significant antimicrobial and antioxidant activities.[6]

The versatility of the 4-amino position allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties for a specific biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazards:

Hazard CodeDescriptionClassSignal Word
H302 Harmful if swallowedAcute toxicity, oralWarning
H315 Causes skin irritationSkin corrosion/irritationWarning
H319 Causes serious eye irritationSerious eye damage/eye irritationWarning

Source: ECHA C&L Inventory[5]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment: Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13]

  • Handling Practices: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12][14]

Storage and Stability
  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[6]

  • Stability: The compound is stable under normal storage conditions.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust synthesis, versatile reactivity, and the proven biological significance of the pyrazole scaffold make it an invaluable tool for medicinal chemists. Understanding its fundamental properties, synthesis, and handling is the first step toward unlocking its full potential in developing the next generation of therapeutic agents.

References

Foreword: The Strategic Importance of the 1-Phenyl-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for the development of novel therapeutics.[1][5]

Among its many derivatives, this compound stands out as a critical building block. Its structure, featuring a phenyl group at the N1 position and a reactive amine at the C4 position, provides an ideal platform for constructing complex molecular architectures. This guide offers a detailed exploration of the principal synthetic pathways to this valuable intermediate, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational synthesis design.

Primary Synthetic Strategy: A Two-Step Approach via Nitration and Reduction

The most reliable and widely adopted strategy for synthesizing this compound involves the formation of a 4-nitro precursor, followed by its reduction to the target amine. This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Conceptual Overview

This strategy hinges on the principles of electrophilic aromatic substitution and subsequent functional group transformation. The pyrazole ring, while aromatic, has distinct electronic properties. The N1-phenyl group influences the regioselectivity of electrophilic attack, directing the incoming nitro group to the C4 position. The subsequent reduction of the nitro group is a robust and high-yielding conversion.

Synthesis_Overview cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Functionalization SM Phenylhydrazine + 1,3-Dicarbonyl Equivalent Core 1-Phenyl-1H-pyrazole SM->Core Cyclocondensation (e.g., Knorr Synthesis) Core_ref 1-Phenyl-1H-pyrazole Nitro 4-Nitro-1-phenyl-1H-pyrazole Amine This compound (Target Compound) Nitro->Amine Reduction (e.g., Catalytic Hydrogenation) Core_ref->Nitro Electrophilic Nitration (HNO₃/H₂SO₄ or Ac₂O)

Caption: High-level overview of the primary synthesis pathway.

Step 1: Synthesis of the 1-Phenyl-1H-pyrazole Core

The foundational step is the construction of the pyrazole ring itself. The classic Knorr pyrazole synthesis, first reported in 1883, remains a highly efficient method.[6] It involves the cyclocondensation reaction between a hydrazine (in this case, phenylhydrazine) and a 1,3-dicarbonyl compound.[6][7][8][9]

A common precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is readily synthesized by refluxing phenylhydrazine with ethyl acetoacetate in ethanol.[10][11] This intermediate can then be used in subsequent reactions, such as the Vilsmeier-Haack reaction, to generate functionalized pyrazoles.[10][12][13]

Step 2: Regioselective Nitration at the C4 Position

With the 1-phenyl-1H-pyrazole core established, the next critical step is the introduction of a nitro group. The C4 position is electronically favored for electrophilic attack.

Causality of Reagent Choice: A mixture of fuming nitric acid in acetic anhydride is a common and effective nitrating system for this class of heterocycles.[14] Acetic anhydride acts as a dehydrating agent and moderates the reactivity of nitric acid, forming the acetyl nitrate electrophile, which helps prevent over-nitration or oxidative side reactions. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and improve selectivity.

Step 3: Reduction of the 4-Nitro Group to 4-Amine

The final transformation is the reduction of the 4-nitro group to the desired 4-amino functionality. This is a fundamental and highly efficient conversion in organic synthesis.

Field-Proven Insights: Catalytic hydrogenation is the preferred method in industrial and laboratory settings due to its clean nature, high yields, and the ease of product isolation.[15] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is run under a hydrogen atmosphere in a protic solvent like ethanol or methanol. Alternative methods include using reducing agents like sodium borohydride (NaBH₄) with a catalyst, or metal-acid systems like tin chloride (SnCl₂) in hydrochloric acid, although these often require more extensive workup procedures.[16]

Alternative Synthetic Strategies

While the nitration-reduction pathway is dominant, other methods provide access to aminopyrazoles and are valuable in specific contexts.

Thorpe-Ziegler Cyclization

This approach builds the aminopyrazole ring directly. The synthesis begins with the diazotization of an aniline, which is then condensed with a methylene-activated nitrile like malononitrile to form a dicyanohydrazone.[17] This intermediate undergoes an intramolecular Thorpe-Ziegler reaction in the presence of a base and an alkylating agent (e.g., methyl bromoacetate) to cyclize into a highly functionalized 4-aminopyrazole derivative. This method offers a high degree of complexity generation in a few steps.[17]

Detailed Experimental Protocols

The following protocols represent a validated workflow for the primary synthesis pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Diagram

Workflow start Start Materials: - 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one - POCl₃, DMF step1 Vilsmeier-Haack Reaction (Chloroformylation) start->step1 intermediate1 Intermediate: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde step1->intermediate1 Isolate & Characterize step2 Nitration (Fuming HNO₃ / Ac₂O) intermediate1->step2 intermediate2 Intermediate: 4-Nitro-1-phenyl-1H-pyrazole derivative step2->intermediate2 Isolate & Characterize step3 Reduction (H₂, Pd/C in Ethanol) intermediate2->step3 purification Work-up & Purification (Filtration, Recrystallization) step3->purification Monitor by TLC final_product Final Product: This compound purification->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

(Adapted from the nitration of related pyrazole systems)[14]

  • Reaction Setup: To a stirred solution of 1-phenyl-1H-pyrazole (1 equivalent) in acetic anhydride (5-10 volumes), cool the mixture to 0 °C in an ice-water bath.

  • Nitration: Add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5-10 °C. The use of a dropping funnel is essential for controlled addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The sudden temperature drop and dilution will cause the product to precipitate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum to a constant weight. The crude product, 4-nitro-1-phenyl-1H-pyrazole, is often of sufficient purity for the next step.

Protocol 2: Reduction to this compound

(Adapted from standard nitro group reduction protocols)[15][16]

  • Reaction Setup: In a hydrogenation flask, dissolve the 4-nitro-1-phenyl-1H-pyrazole (1 equivalent) from the previous step in a suitable solvent, such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm, or balloon pressure) with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 4-12 hours at room temperature. Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a pure crystalline solid.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

PropertyDataSource(s)
Molecular Formula C₉H₉N₃[18][19]
Molecular Weight 159.19 g/mol [18]
Appearance Crystalline Solid-
CAS Number 1128-53-6[18]
¹H NMR Spectra available in databases. Key signals include aromatic protons and a characteristic amine (NH₂) signal.[20]
¹³C NMR Spectra available in databases. Shows characteristic peaks for the phenyl and pyrazole carbons.[20][21]
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 159.08.[18][19]

Conclusion and Future Outlook

The synthesis of this compound via the nitration and reduction of a 1-phenylpyrazole core represents a robust, scalable, and well-understood pathway. The protocols described herein provide a self-validating system, with clear checkpoints for monitoring progress and characterizing intermediates. As a key building block, this compound serves as a gateway to a vast chemical space of potentially bioactive molecules.[22] Further functionalization of the 4-amino group opens avenues for creating novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics, solidifying the importance of this pyrazole derivative in the future of drug discovery.[2][3]

References

The Phenyl-Py Tipping Point: A Technical Guide to the Kinase Inhibition Mechanisms of 1-Phenyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazol-4-amine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of protein kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth technical analysis of the mechanisms through which these derivatives exert their inhibitory effects. We will dissect the critical structure-activity relationships (SAR), provide detailed, field-proven experimental protocols for characterization, and visualize the complex signaling pathways and molecular interactions that underpin their therapeutic potential. This document is designed not as a rigid review, but as a practical and logical framework for researchers actively engaged in the discovery and development of novel kinase inhibitors based on this potent chemical core.

The Strategic Advantage of the this compound Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal anchor for binding within the ATP-binding pocket of various kinases. The addition of a phenyl group at the N1 position and an amine at the C4 position creates the this compound core, a structure that has been extensively explored and validated as a potent kinase inhibitor scaffold.

The true power of this scaffold lies in its synthetic tractability and the profound impact of substitutions at key positions. Modifications to the N1-phenyl ring, the C4-amine, and other positions on the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives that selectively target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Janus Kinases (JAKs), and Receptor Tyrosine Kinases (RTKs).[1][2][3][4][5]

Mechanism of Action: Competitive ATP Inhibition in Kinase Active Sites

The primary mechanism of action for the majority of this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases. These small molecules are designed to mimic the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates and disrupting the signaling cascade.

Molecular Interactions: A Docking Perspective

Molecular docking studies have provided invaluable insights into the binding modes of these derivatives. A common theme is the formation of key hydrogen bonds between the pyrazole core and the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The N1-phenyl group often extends into a hydrophobic pocket, while the C4-amine and its substituents can form additional interactions with solvent-exposed regions or other pockets within the active site.[1][5][6][7][8]

For instance, in the case of CDK2, the pyrazole NH can act as a hydrogen bond donor to the backbone carbonyl of a hinge residue like Glu81, while the N2 atom can accept a hydrogen bond.[1][5] The strategic placement of substituents on the N1-phenyl ring can then exploit hydrophobic interactions with residues such as Ile10, Phe82, and Leu134 to enhance binding affinity.[5]

Below is a conceptual visualization of a this compound derivative binding to a generic kinase active site, highlighting these key interactions.

G cluster_kinase Kinase Active Site cluster_inhibitor This compound Derivative hinge Hinge Region (e.g., Glu81) hydrophobic_pocket Hydrophobic Pocket (e.g., Ile10, Phe82) gatekeeper Gatekeeper Residue dfg_motif DFG Motif pyrazole Pyrazole Core pyrazole->hinge H-Bonding phenyl N1-Phenyl Group phenyl->hydrophobic_pocket Hydrophobic Interaction amine C4-Amine Substituent amine->gatekeeper Potential Interaction

Caption: Conceptual binding of a this compound derivative.

Experimental Validation: A Step-by-Step Guide

The characterization of a novel kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional assays. Here, we provide detailed protocols for key experiments.

Biochemical Kinase Inhibition Assay (CDK2/Cyclin E1)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies the amount of ADP produced during the kinase reaction.[4][9]

Experimental Protocol: ADP-Glo™ CDK2/Cyclin E1 Inhibition Assay

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[4]

    • Dilute purified recombinant CDK2/Cyclin E1 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 4 ng/µL, to be optimized).

    • Prepare a substrate/ATP mix in 1x Kinase Buffer containing the appropriate substrate (e.g., Histone H1) and ATP at its Km concentration.

    • Prepare serial dilutions of the this compound derivative in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted CDK2/Cyclin E1 enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Plate Setup (384-well) Add Inhibitor/Vehicle reagent_prep->plate_setup add_enzyme Add Diluted CDK2/Cyclin E1 plate_setup->add_enzyme start_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->start_reaction incubation_1 Incubate 60 min at RT start_reaction->incubation_1 stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation_1->stop_reaction incubation_2 Incubate 40 min at RT stop_reaction->incubation_2 detect_signal Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) incubation_2->detect_signal incubation_3 Incubate 30 min at RT detect_signal->incubation_3 read_luminescence Measure Luminescence incubation_3->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assay: Assessing Target Engagement and Downstream Signaling

While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and modulate downstream signaling pathways. Western blotting is a cornerstone technique for this purpose.

Experimental Protocol: Western Blot for Phospho-STAT3 (a downstream target of JAKs)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K562 for JAK2) in appropriate media.

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the this compound derivative for a predetermined time. Include a vehicle control (DMSO).

    • If the pathway is not constitutively active, stimulate with an appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[10][11][12]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed for total STAT3 and a loading control like GAPDH or β-actin.[10]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

    • Compare the levels of p-STAT3 in treated samples to the vehicle control to determine the compound's effect on the signaling pathway.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold has revealed key structural features that govern potency and selectivity. The following table summarizes representative SAR data for a hypothetical series of CDK2 inhibitors.

Compound IDR1 (on N1-Phenyl)R2 (on C4-Amine)CDK2 IC50 (nM)
Lead-1 HH500
Analog-1a 4-ClH150
Analog-1b 4-FH200
Analog-1c 4-OCH3H600
Analog-2a HMethyl400
Analog-2b HEthyl350
Analog-2c HCyclopropyl250
Optimized-1 4-ClCyclopropyl50

Interpretation of SAR Data:

  • N1-Phenyl Substitution (R1): The data suggests that small, electron-withdrawing groups at the para-position of the N1-phenyl ring (e.g., Cl, F) are favorable for CDK2 inhibition, likely by enhancing interactions within the hydrophobic pocket. A bulky, electron-donating group like methoxy is detrimental to activity.

  • C4-Amine Substitution (R2): Small alkyl or cycloalkyl substituents on the C4-amine are well-tolerated and can improve potency. The cyclopropyl group in Optimized-1 demonstrates a significant enhancement in activity when combined with the optimal N1-phenyl substitution.

Conclusion and Future Directions

The this compound scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. The principles of competitive ATP inhibition, guided by molecular modeling and confirmed through rigorous biochemical and cellular assays, provide a clear path for lead optimization. Future efforts in this field will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitution patterns to achieve even greater selectivity, and applying this versatile scaffold to a broader range of kinase targets. The systematic and logical application of the experimental methodologies outlined in this guide will be paramount to the success of these endeavors.

References

The Aminopyrazole Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1] Its synthetic tractability and diverse biological activities have led to the development of numerous therapeutic agents.[1][2] Among its derivatives, the aminopyrazole moiety has emerged as a particularly "privileged" structure, capable of interacting with a wide array of biological targets with high affinity and selectivity.[3] This guide provides an in-depth exploration of the therapeutic potential of aminopyrazoles, focusing on their applications as kinase inhibitors in oncology, their role in mitigating inflammatory processes, and their emerging promise in the field of neurodegenerative diseases. As a senior application scientist, my objective is to not only present the current state of the art but also to provide the underlying scientific rationale and practical experimental frameworks to empower researchers in their quest for novel therapeutics.

Aminopyrazoles as Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Aminopyrazole derivatives have proven to be a versatile scaffold for the design of potent and selective kinase inhibitors, with several compounds advancing into clinical trials.[1]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a key driver in various malignancies.[4] Aminopyrazoles have been successfully developed as covalent inhibitors of FGFRs, demonstrating activity against both wild-type and drug-resistant mutant forms of the receptor.[5]

Mechanism of Action: Aminopyrazole-based FGFR inhibitors typically function by forming a covalent bond with a cysteine residue within the kinase domain, leading to irreversible inhibition of its activity. This, in turn, blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Transcription Aminopyrazole Aminopyrazole Aminopyrazole->FGFR Covalently Binds & Inhibits

Experimental Workflow: Evaluating a Novel Aminopyrazole-Based FGFR Inhibitor

experimental_workflow_fgfr cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Aminopyrazole Derivative kinase_assay In Vitro Kinase Inhibition Assay (IC50) synthesis->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., MTS) kinase_assay->cell_proliferation Lead Compound Selection western_blot Western Blot Analysis of p-FGFR & p-ERK cell_proliferation->western_blot xenograft Tumor Xenograft Model western_blot->xenograft Candidate for In Vivo Studies efficacy Tumor Growth Inhibition xenograft->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis xenograft->pk_pd

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an aminopyrazole compound against a specific FGFR kinase.[7]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the activity of the kinase.

  • Materials:

    • Recombinant FGFR enzyme

    • Poly(Glu, Tyr) 4:1 substrate

    • Aminopyrazole test compounds

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP

    • DMSO

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the aminopyrazole compound in DMSO.

    • Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific FGFR) to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Targeting AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis and drug resistance.[8] Aminopyrazole derivatives have emerged as potent and selective inhibitors of AXL.[8]

Mechanism of Action: Aminopyrazole-based AXL inhibitors competitively bind to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and activation.[8] This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting cancer cell proliferation, migration, and invasion.[9][10]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT NFkB NFkB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Migration ERK->Migration Survival Survival STAT->Survival NFkB->Survival Aminopyrazole Aminopyrazole Aminopyrazole->AXL Inhibits Autophosphorylation

Table 1: Inhibitory Activity of Representative Aminopyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 7a CDK12380HepG26.1[11]
Compound 7b CDK11520HepG27.9[11]
Compound 24 CDK12380HepG20.05[12]
Compound 25 CDK11520Huh71.83[12]
Compound 7 Aurora A/B28.9/2.2A5490.487[12]

Aminopyrazoles in the Management of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Aminopyrazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes.[13]

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, as it spares the gastrointestinal-protective functions of the COX-1 isoform.[14] Several aminopyrazole derivatives have been identified as potent and selective COX-2 inhibitors.[1]

Mechanism of Action: Aminopyrazole-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14]

Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound in rodents.[15]

  • Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

  • Materials:

    • Wistar rats (150-200 g)

    • Carrageenan solution (1% w/v in saline)

    • Aminopyrazole test compound

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Diclofenac sodium)

    • Plethysmometer

  • Procedure:

    • Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the results between the treated and control groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Aminopyrazoles have been investigated as inhibitors of p38 MAPK for the treatment of inflammatory diseases.[17]

Mechanism of Action: Aminopyrazole-based p38 MAPK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[18] This leads to a reduction in the production of inflammatory mediators.[19]

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effects cluster_aminopyrazole Mechanism of Inhibition Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38 Inhibits

Emerging Applications in Neurodegenerative Diseases

The therapeutic potential of aminopyrazoles extends beyond oncology and inflammation. Recent studies have highlighted their promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[20]

Neuroprotective Mechanisms: The neuroprotective effects of aminopyrazoles are thought to be multifactorial. Some derivatives have been shown to inhibit kinases involved in neuroinflammation and neuronal apoptosis.[20] Others have demonstrated the ability to reduce the production of reactive oxygen species (ROS) and modulate the aggregation of pathological proteins.[21]

Detailed Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of an aminopyrazole compound to protect neuronal cells from an induced cytotoxic insult.

  • Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's models). Cell viability is then measured to determine the protective effect of the compound.

  • Materials:

    • SH-SY5Y neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • Aminopyrazole test compound

    • Neurotoxin (e.g., 6-hydroxydopamine)

    • MTS reagent

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the aminopyrazole compound for 1 hour.

    • Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

    • Incubate the cells for 24 hours.

    • Measure cell viability using the MTS assay as described in the cell proliferation protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated, non-toxin-exposed control.

    • Determine the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC50).

Synthesis of Aminopyrazole Derivatives

The versatility of the aminopyrazole scaffold is, in part, due to the numerous synthetic routes available for its construction and subsequent functionalization.

General Synthesis: A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[22][23] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole core.[22]

aminopyrazole_synthesis cluster_reactants Reactants cluster_products Products ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone hydrazine Hydrazine hydrazine->hydrazone + aminopyrazole 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization

Conclusion and Future Perspectives

Aminopyrazoles represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated therapeutic potential across a range of diseases. Their success as kinase inhibitors in oncology is well-established, and their anti-inflammatory and emerging neuroprotective properties highlight their continued importance in drug discovery. The synthetic accessibility of the aminopyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation aminopyrazole-based therapeutics with improved safety profiles and efficacy against novel and challenging biological targets.

References

The Versatile Scaffold: 1-Phenyl-1H-pyrazol-4-amine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1][2] This guide delves into the specifics of a particularly valuable derivative, 1-phenyl-1H-pyrazol-4-amine, exploring its synthesis, reactivity, and extensive applications as a versatile building block in drug discovery. We will dissect the strategic considerations behind its use, provide detailed experimental protocols for its synthesis and derivatization, and present case studies that underscore its significance in developing novel therapeutics, particularly in oncology and inflammatory diseases. This document is intended to be a practical resource, blending established chemical principles with actionable insights for researchers at the forefront of pharmaceutical innovation.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[3][4] Their unique electronic properties and structural versatility allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5][6] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[7][8][9] The metabolic stability and synthetic accessibility of the pyrazole ring further enhance its appeal as a foundational element in drug design.[1]

The this compound scaffold, in particular, offers a unique combination of a rigid aromatic core and a reactive primary amine, making it an ideal starting point for the synthesis of diverse compound libraries. The phenyl group at the N1 position influences the molecule's lipophilicity and potential for π-π stacking interactions, while the amine at the C4 position serves as a critical handle for introducing a wide range of functional groups and building new molecular architectures.[1] This strategic placement of substituents allows for the fine-tuning of physicochemical properties and biological activity, a central tenet of structure-activity relationship (SAR) studies.[10]

Synthesis and Chemical Reactivity: Accessing the Core Building Block

The synthesis of this compound and its precursors can be achieved through several established routes. A common and efficient method involves the cyclization of a β-keto nitrile with phenylhydrazine, followed by reduction of the resulting aminopyrazole derivative. A key precursor, 1-phenyl-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[11][12]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of a key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which can be further converted to the target amine.

Step 1: Formation of Acetophenone Phenylhydrazone

  • To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product, acetophenone phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Cyclization

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

  • To the prepared Vilsmeier reagent, add the acetophenone phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The precipitated crude 1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

The resulting aldehyde can then be converted to this compound via reductive amination or through the formation of an oxime followed by reduction.

Reactivity of the 4-Amino Group

The primary amine at the C4 position is a versatile functional handle for a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

  • Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl halides to generate diarylamines.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

This diverse reactivity allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of lead compounds.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold has been instrumental in the development of a wide range of biologically active molecules. Its derivatives have shown significant promise as inhibitors of key enzymes implicated in various diseases.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology, and the pyrazole scaffold is a common feature in many kinase inhibitors.[5] The this compound core can be elaborated to interact with the ATP-binding site of various kinases. For instance, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13][14]

The general structure of these inhibitors often involves the pyrazole core acting as a hinge-binder, with the exocyclic amine functionalized to interact with the solvent-exposed region of the kinase.

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Targets

Compound ClassTarget KinaseTherapeutic AreaReference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Cancer[13]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Parkinson's Disease[15]
N-(1H-Pyrazol-3-yl)pyrimidin-4-aminesCDK16Cancer[16]
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ/εCancer, Neurodegenerative Disorders[17]
Workflow for Kinase Inhibitor Development

The development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow:

Kinase_Inhibitor_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A This compound Synthesis B Parallel Synthesis of Derivatives A->B Core Building Block C High-Throughput Kinase Screening B->C Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Hit Identification E Lead Optimization D->E SAR-Guided Design E->B Iterative Synthesis F In Vivo Efficacy Studies E->F Optimized Lead G ADME/Tox Profiling F->G Preclinical Candidate

Caption: Iterative workflow for the development of kinase inhibitors.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[18] Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents, often through the modulation of targets such as cyclooxygenase (COX) enzymes.[6][11]

Antimicrobial and Antiviral Applications

The versatility of the this compound scaffold extends to the development of antimicrobial and antiviral agents.[4][10] By modifying the substituents on the pyrazole and phenyl rings, as well as the exocyclic amine, researchers have been able to generate compounds with potent activity against various pathogens.[10][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

Caption: Key regions for SAR exploration on the this compound scaffold.

For kinase inhibitors, for example, small alkyl or aryl groups at the R2 position can significantly impact potency and selectivity. The nature and position of substituents on the R1 phenyl ring can influence pharmacokinetic properties such as solubility and metabolic stability.

Future Perspectives and Conclusion

This compound continues to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more complex and highly functionalized derivatives, leveraging modern synthetic methodologies such as C-H activation and multicomponent reactions. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, also holds significant promise.[20][21]

References

The Enduring Scaffold: A Technical Guide to Substituted 1-Phenyl-1H-pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the cornerstone of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this versatile heterocycle, designed for researchers and drug development professionals. We will traverse the key synthetic methodologies, delve into the mechanistic underpinnings of their biological activities, with a particular focus on their roles as anti-inflammatory and anticancer agents, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This guide is fortified with detailed experimental protocols and visual diagrams to provide a comprehensive and practical resource for the laboratory.

I. Introduction: The Significance of the 1-Phenyl-1H-pyrazole Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense investigation since its discovery.[1] The introduction of a phenyl group at the 1-position profoundly influences the molecule's physicochemical properties, often enhancing its metabolic stability and receptor-binding capabilities. This N-phenyl substitution is a hallmark of many successful therapeutic agents, highlighting the scaffold's importance in modern drug design.[2]

The versatility of the 1-phenyl-1H-pyrazole core allows for substitutions at the 3, 4, and 5-positions, creating a vast chemical space for optimization of pharmacological activity. This has led to the development of compounds with a wide array of biological effects, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and neuroprotective properties.[1][3] A prime example of the therapeutic success of this scaffold is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation.[4][5]

This guide will provide a structured overview of the synthesis and biological applications of this important class of compounds, with a focus on practical insights for the medicinal chemist.

II. Synthetic Strategies for 1-Phenyl-1H-pyrazoles

The construction of the 1-phenyl-1H-pyrazole ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine remains a cornerstone for pyrazole synthesis.[6][7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic nature of the substituents on both reactants and the reaction pH.[6]

Experimental Protocol: Knorr Synthesis of a Substituted 1-Phenyl-1H-pyrazole [8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 equivalent) and phenylhydrazine (1.0-1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or glacial acetic acid. A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Knorr_Synthesis

B. Palladium-Catalyzed Cross-Coupling Reactions: Modern Functionalization

For the synthesis of highly functionalized 1-phenyl-1H-pyrazoles, palladium-catalyzed cross-coupling reactions are a powerful tool.[10] These methods allow for the introduction of various substituents at specific positions of the pyrazole ring, typically starting from a pre-formed halo- or triflyloxy-substituted pyrazole.

Commonly employed cross-coupling reactions include:

  • Suzuki Coupling: For the introduction of aryl or heteroaryl groups.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

These reactions offer a high degree of functional group tolerance and are instrumental in creating diverse libraries of compounds for biological screening.[10]

Experimental Workflow: Pd-Catalyzed Suzuki Coupling

Suzuki_Coupling_Workflow

III. Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of substituted 1-phenyl-1H-pyrazoles is vast, with anti-inflammatory and anticancer activities being particularly prominent.

A. Anti-inflammatory and Analgesic Activity: The Legacy of COX Inhibition

Many 1-phenyl-1H-pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[1] This is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][11]

Celecoxib: A Case Study in Selective COX-2 Inhibition

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 isoform over COX-1.[4][5] COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation.[4] The selective inhibition of COX-2 by Celecoxib provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

The key structural features of Celecoxib responsible for its COX-2 selectivity include the presence of a sulfonamide (-SO2NH2) group on one of the phenyl rings. This group can interact with a specific hydrophilic side pocket present in the active site of COX-2, but not in COX-1.[4]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

Substitution PatternEffect on Anti-inflammatory ActivityReference
1-Phenyl Ring: Substitution with a 4-sulfonamoyl group is crucial for COX-2 selectivity.[4]
3-Position: A trifluoromethyl (-CF3) group enhances potency.[5]
4-Position: Generally unsubstituted in potent COX-2 inhibitors.[12]
5-Position: A substituted phenyl ring (e.g., 4-methylphenyl) is common.[5]

COX_Inhibition_Pathway

B. Anticancer Activity: A Multifaceted Approach

Substituted 1-phenyl-1H-pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[13][14] Their mechanisms of action are often multifaceted and can include:

  • Tubulin Polymerization Inhibition: Some derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15]

  • Kinase Inhibition: The pyrazole scaffold can serve as a hinge-binding motif for various protein kinases that are often dysregulated in cancer, such as EGFR, CDK, and BTK.[13]

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[16]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer activity is highly dependent on the specific cellular target. However, some general trends have been observed:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings at the 1, 3, and 5-positions significantly influence cytotoxicity. Electron-withdrawing groups can sometimes enhance activity.[14]

  • Hybrid Molecules: Incorporating other pharmacophores, such as benzothiazole or curcumin analogs, into the 1-phenyl-1H-pyrazole scaffold has led to potent anticancer agents.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Conclusion and Future Perspectives

The substituted 1-phenyl-1H-pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel biological activities, and the use of modern drug design techniques, such as computational modeling and artificial intelligence, to guide the synthesis of the next generation of 1-phenyl-1H-pyrazole-based drugs.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. --INVALID-LINK--

  • News-Medical.net. (n.d.). Celebrex (Celecoxib) Pharmacology. --INVALID-LINK--

  • BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. --INVALID-LINK--

  • Ghoshal, S., & Tuck, G. (2023). Celecoxib. In StatPearls. StatPearls Publishing. --INVALID-LINK--

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. --INVALID-LINK--

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. --INVALID-LINK--

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. --INVALID-LINK--

  • Menozzi, G., Mosti, L., & Fossa, P. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 157-171.

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4).

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--

  • Menozzi, G., Mosti, L., & Fossa, P. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 157-171.

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 10(12), 1478–1494.

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7).

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649234.

  • World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. WJPR, 14(3).

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6245.

  • Al-Otaibi, J. S., et al. (2021). Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Journal of Molecular Structure, 1244, 130953.

  • Palko, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4426.

  • Wang, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20496–20512.

  • Sanna, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6436.

  • Asadi, M., et al. (2018). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. Iranian Journal of Pharmaceutical Research, 17(4), 1319–1329.

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, 8(6).

  • Al-Radadi, N. S. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11099–11111.

References

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The metabolic stability and synthetic versatility of the pyrazole ring make it an exceptional platform for the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of a key pyrazole derivative, 1-Phenyl-1H-pyrazol-4-amine, intended for researchers, scientists, and professionals in drug development.

Part 1: Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a pyrazole ring with a phenyl group at the N1 position and an amine group at the C4 position.[5] This primary amine group is a critical functional handle, allowing for a wide array of chemical modifications and making it a valuable building block for more complex molecules.[1][5]

Chemical Identity
IdentifierValueSource
CAS Number 1128-53-6[5][6]
Molecular Formula C₉H₉N₃[5][6]
Molecular Weight 159.19 g/mol [6][7]
IUPAC Name 1-phenylpyrazol-4-amine[6]
SMILES C1=CC=C(C=C1)N2C=C(C=N2)N[6]
InChI Key ZISOEBMQOZOEOG-UHFFFAOYSA-N[5][6]
Synonyms 4-Amino-1-phenylpyrazole, 1-Phenyl-4-pyrazoleamine, 1-Phenylpyrazol-4-amine[5]
Physicochemical Data

The physical and computed properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueNotes
Melting Point 104-105 °C[7]
Boiling Point (Predicted) 305.4 ± 15.0 °C[7]
Density (Predicted) 1.20 ± 0.1 g/cm³[7]
Appearance White crystalline solid[5]
XlogP (Predicted) 1.2[8]
Topological Polar Surface Area 43.8 Ų[6]
Storage Temperature 2-8 °C, Keep in dark place, inert atmosphere[7][9]

Part 2: Synthesis and Mechanistic Insights

Representative Synthetic Workflow

The following protocol outlines a logical, multi-step synthesis starting from a commercially available precursor, 1-phenylpyrazole. This pathway illustrates the strategic introduction of the amine functionality at the C4 position, a key transformation in accessing this scaffold.

G cluster_0 Synthesis of this compound A 1-Phenylpyrazole B 1-Phenyl-1H-pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, DMF) C 1-Phenyl-1H-pyrazole-4-carboxaldehyde Oxime B->C  Oximation (NH₂OH·HCl) D This compound C->D  Reduction (e.g., H₂, Pd/C or Zn/CH₃COOH)

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic chemistry transformations for similar structures.[10][11][12]

Step 1: Formylation of 1-Phenylpyrazole (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, add 1-phenylpyrazole to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oximation of the Aldehyde

  • Dissolve the 1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter, wash with water, and dry the resulting 1-phenyl-1H-pyrazole-4-carboxaldehyde oxime.

Step 3: Reduction of the Oxime to the Amine

  • Dissolve the oxime in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, such as zinc dust or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter off the catalyst (if using Pd/C) or quench the reaction appropriately.

  • Work up the reaction mixture by neutralizing the acid and extracting the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Expected spectral data would include:

  • ¹H NMR: Signals corresponding to the protons on the phenyl and pyrazole rings, as well as a characteristic signal for the amine (-NH₂) protons.[13][14][15]

  • ¹³C NMR: Resonances for the nine distinct carbon atoms in the molecule.

  • FT-IR: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=N and C=C stretching of the pyrazole ring.[14]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (159.19 m/z).[8]

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of bioactive molecules. The primary amine serves as a reactive handle for building more complex structures, making it a key component in drug discovery pipelines.

A Scaffold for Bioactive Molecules

Derivatives of this compound are explored for a variety of therapeutic targets:

  • Neurological Disorders: It is a key intermediate in the production of potential treatments for depression and anxiety.[7]

  • Inflammation: The pyrazole core is a well-known pharmacophore in anti-inflammatory drugs, and this amine allows for the synthesis of novel anti-inflammatory agents.

  • Antimicrobial and Antioxidant Agents: Modifications of the amine group can lead to derivatives with significant antimicrobial and antioxidant properties.[7]

  • Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in oncology. The 1-phenyl-4-amino-pyrazole core can be elaborated to target specific kinases involved in cancer progression.[3][4][16]

G cluster_1 Drug Discovery Applications Core This compound (C₉H₉N₃) App1 Anti-inflammatory Agents Core->App1  Derivatization App2 Anticancer Agents (Kinase Inhibitors) Core->App2  Derivatization App3 CNS-active Agents (Antidepressants, Anxiolytics) Core->App3  Derivatization App4 Antimicrobial Agents Core->App4  Derivatization

Caption: Applications of this compound in therapeutic areas.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety. The following information is synthesized from available safety data sheets (SDS).[6][17][18][19]

GHS Hazard Classification
Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[17][19]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[17] Store at 2-8°C for long-term stability.[7]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][17]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][19]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[17]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its defined structure, coupled with the reactive amine functionality, provides a reliable and versatile starting point for the synthesis of a new generation of therapeutic agents. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the ongoing quest for novel and effective drugs.

References

Methodological & Application

Synthesis of 1-Phenyl-1H-pyrazol-4-amine: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible two-step experimental protocol for the synthesis of 1-Phenyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the 1-phenylpyrazole core via a condensation reaction, followed by regioselective nitration at the C4 position, and subsequent reduction to the target amine. This document provides an in-depth explanation of the experimental choices, detailed step-by-step procedures, characterization data, and a mechanistic overview to ensure scientific integrity and successful replication. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are key components in a multitude of FDA-approved drugs, showcasing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The inherent metabolic stability and the synthetic versatility of the pyrazole ring make it an attractive framework for the design of novel therapeutic agents. This compound, in particular, serves as a crucial intermediate, offering a reactive amino group for further functionalization and the development of complex molecular architectures for targeted therapies.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-stage process, as illustrated below. This strategy is predicated on building the core heterocyclic system first, followed by functional group manipulations to install the desired amine.

Synthesis_Workflow Start Starting Materials: - Phenylhydrazine - Malondialdehyde bis(dimethyl acetal) Step1 Step 1: Pyrazole Ring Formation 1-Phenyl-1H-pyrazole Start->Step1 Cyclocondensation Step2 Step 2: C4-Nitration 1-Phenyl-4-nitro-1H-pyrazole Step1->Step2 Electrophilic Aromatic Substitution Step3 Step 3: Nitro Group Reduction This compound Step2->Step3 Catalytic Hydrogenation Final Final Product Step3->Final

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-Phenyl-1H-pyrazole

Principle: This step involves the classical Knorr pyrazole synthesis, where phenylhydrazine reacts with a 1,3-dicarbonyl equivalent, in this case, malondialdehyde bis(dimethyl acetal), under acidic conditions. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Phenylhydrazine108.14505.41 g
Malondialdehyde bis(dimethyl acetal)164.20508.21 g
Glacial Acetic Acid60.05-50 mL
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (5.41 g, 50 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature to ensure complete dissolution of the phenylhydrazine.

  • To the stirred solution, add malondialdehyde bis(dimethyl acetal) (8.21 g, 50 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 150 mL of water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 1-phenyl-1H-pyrazole, is typically obtained as a pale yellow oil and can be used in the next step without further purification if TLC shows a single major spot.[1][2]

PART 2: Synthesis of 1-Phenyl-4-nitro-1H-pyrazole

Principle: This step involves the electrophilic aromatic substitution (nitration) of the 1-phenyl-1H-pyrazole synthesized in the previous step. The pyrazole ring is activated towards electrophilic attack, with the C4 position being the most favorable site for substitution. A mixture of nitric acid and sulfuric acid is used as the nitrating agent.[3]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
1-Phenyl-1H-pyrazole144.1740 (assuming pure)5.77 g
Concentrated Sulfuric Acid (98%)98.08-20 mL
Fuming Nitric Acid (90%)63.01443.0 mL
Ice--~200 g
Ethyl Acetate88.11-As needed
Saturated Sodium Bicarbonate Solution--As needed

Step-by-Step Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.

  • To the cold sulfuric acid, add 1-phenyl-1H-pyrazole (5.77 g, 40 mmol) dropwise, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.0 mL, ~44 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1.5 hours.

  • Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A yellow precipitate of 1-phenyl-4-nitro-1H-pyrazole will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol to afford pure 1-phenyl-4-nitro-1H-pyrazole as yellow needles.

PART 3: Synthesis of this compound

Principle: The final step is the reduction of the nitro group of 1-phenyl-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4][5][6]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
1-Phenyl-4-nitro-1H-pyrazole189.17305.68 g
Palladium on Carbon (10 wt%)--~300 mg (5 mol%)
Ethanol46.07-150 mL
Hydrogen Gas (H₂)2.02-Balloon pressure
Celite®--As needed

Step-by-Step Protocol:

  • To a 500 mL two-necked round-bottom flask, add 1-phenyl-4-nitro-1H-pyrazole (5.68 g, 30 mmol) and ethanol (150 mL).

  • Carefully add 10% palladium on carbon (~300 mg) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to one neck of the flask.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC (ethyl acetate:hexane, 1:1), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully purge the reaction flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product as a crystalline solid.[7]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR Characteristic peaks for the aromatic protons on the phenyl and pyrazole rings, as well as a broad singlet for the amine protons.
¹³C NMR Signals corresponding to the carbon atoms of the phenyl and pyrazole rings.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the product (C₉H₉N₃, M.W. = 159.19 g/mol ).[7]
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, as well as C=C and C=N stretching frequencies of the aromatic rings.

Mechanistic Insights

The key transformations in this synthesis are the electrophilic nitration and the catalytic reduction.

Mechanism cluster_nitration Nitration Mechanism cluster_reduction Reduction Mechanism (Simplified) Pyrazole 1-Phenyl-1H-pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + NO₂⁺ Nitronium NO₂⁺ Product_Nitro 1-Phenyl-4-nitro-1H-pyrazole Intermediate->Product_Nitro - H⁺ Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Amine Ar-NH₂ Hydroxylamine->Amine + 2[H]

Caption: Simplified mechanisms for the C4-nitration and subsequent nitro group reduction.

Safety and Handling

  • Phenylhydrazine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, not the other way around.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst can be pyrophoric.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Versatile Role of 1-Phenyl-1H-pyrazol-4-amine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in hydrogen bonding. As a privileged scaffold, pyrazole derivatives are integral to a multitude of commercial drugs and advanced materials. The functionalization of the pyrazole ring, particularly the introduction of diverse substituents at the C4-position, is a critical endeavor for the generation of novel molecular entities with tailored properties. 1-Phenyl-1H-pyrazol-4-amine, with its reactive amino group and potential for further functionalization, stands as a valuable building block in this pursuit. This guide provides an in-depth exploration of the application of this compound and its precursors in several pivotal palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

I. The Buchwald-Hartwig Amination: A Premier Route to 4-Aminopyrazole Derivatives

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional organic molecules.[1] This reaction allows for the coupling of amines with aryl halides or triflates, facilitated by a palladium catalyst. For the synthesis of this compound and its derivatives, this reaction can be approached in two primary ways: the amination of a 4-halopyrazole with an amine, or the use of an aminopyrazole as the nucleophile to be coupled with an aryl halide.

A. Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] The key steps involve the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]

The choice of ligand is paramount to the success of this reaction, particularly with electron-rich and potentially coordinating heteroaromatic substrates like pyrazoles.[3][4] Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed.[5] These ligands promote the formation of monoligated palladium species, which accelerates both the oxidative addition and the crucial C-N bond-forming reductive elimination step, while mitigating catalyst inhibition by the nitrogen-containing heterocycle.[3][5]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Protocol 1: Synthesis of this compound via Amination of 4-Bromo-1-phenyl-1H-pyrazole

This protocol details the synthesis of the title compound from its corresponding 4-bromo precursor. The choice of a bulky biarylphosphine ligand like tBuBrettPhos is crucial for achieving high yields with heterocyclic substrates.[6]

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue/ReagentRationale
Electrophile 4-Bromo-1-phenyl-1H-pyrazoleCommercially available or readily synthesized precursor.
Nucleophile Lithium bis(trimethylsilyl)amide (LiHMDS)Serves as an ammonia equivalent and a strong, non-nucleophilic base.
Palladium Precatalyst Pd₂(dba)₃A common and reliable source of Pd(0).
Ligand tBuBrettPhosA bulky biarylphosphine ligand effective for amination of electron-rich heterocycles.[6]
Base LiHMDSActs as both the nitrogen source and the base for the reaction.
Solvent 1,4-DioxaneA common aprotic solvent for Buchwald-Hartwig aminations.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxygen.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and tBuBrettPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol) to the tube under a positive pressure of argon.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

II. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[7] This reaction is particularly valuable for creating biaryl and vinyl-aryl structures, which are prevalent in many biologically active molecules. For pyrazole-containing compounds, the Suzuki-Miyaura reaction provides a robust method for introducing aryl or vinyl substituents at a specific position.[2][7]

A. Mechanistic Considerations for Pyrazole Substrates

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

When working with aminopyrazoles, the presence of the amino group and the pyrazole nitrogen atoms can influence the reaction. The amino group can potentially coordinate to the palladium center, and the pyrazole ring itself is electron-rich. Therefore, the selection of an appropriate catalyst system is critical. Pre-catalysts like XPhos Pd G2 are often effective for these challenging substrates as they are air- and moisture-stable and readily form the active catalytic species in situ.[7]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Assemble Reactants reagents 4-Bromo-1-phenyl-1H-pyrazol-4-amine Arylboronic Acid XPhos Pd G2 Precatalyst Base (e.g., K₂CO₃) start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent inert Degas and Place under Inert Atmosphere solvent->inert heat Heat to Reaction Temperature (e.g., 80-100 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: 4-Aryl-1-phenyl-1H-pyrazol-4-amine purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

B. Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazol-4-amine with an Arylboronic Acid

This protocol outlines a general procedure for the C-C bond formation at the C4 position of a pre-functionalized aminopyrazole. The synthesis of the starting material, 4-bromo-1-phenyl-1H-pyrazol-4-amine, would first be required, which can be achieved through halogenation of this compound.

Table 2: Reaction Parameters for the Suzuki-Miyaura Coupling of a 4-Halopyrazole

ParameterValue/ReagentRationale
Electrophile 4-Bromo-1-phenyl-1H-pyrazol-4-amineThe bromo-derivative offers a good balance of reactivity and stability.
Nucleophile Arylboronic AcidA wide variety of arylboronic acids are commercially available.
Palladium Precatalyst XPhos Pd G2A highly active and stable precatalyst for challenging couplings.[7]
Base K₂CO₃ or K₃PO₄A moderately strong inorganic base is typically effective.
Solvent 1,4-Dioxane / Water (e.g., 4:1)The aqueous component aids in the dissolution of the base and facilitates transmetalation.
Temperature 80-100 °CCommon temperature range for Suzuki-Miyaura couplings.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Protocol:

  • In a reaction vessel, combine 4-bromo-1-phenyl-1H-pyrazol-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-1-phenyl-1H-pyrazol-4-amine product.

III. The Heck Reaction: Olefinic Functionalization of Pyrazoles

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene.[9] It is a powerful tool for the synthesis of substituted alkenes and has found widespread application in organic synthesis. In the context of pyrazole chemistry, the Heck reaction can be used to introduce vinyl groups onto the pyrazole ring, or to couple a vinylpyrazole with an aryl halide.

A. Mechanistic Insights: The Neutral and Cationic Pathways

The Heck reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions.[10] Key steps include oxidative addition of the halide, coordination and migratory insertion of the alkene (carbopalladation), and β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. The reaction can proceed through either a neutral or a cationic pathway, depending on the ligands and the halide leaving group.[10] For electron-rich olefins, the reaction often favors a neutral pathway.[11]

Diagram: Logical Relationship in Heck Reaction Partner Selection

Heck_Partners cluster_electrophile Electrophile cluster_nucleophile Nucleophile (Alkene) cluster_product Product E1 4-Halo-1-phenyl-1H-pyrazole N1 Styrene E1->N1 Couples to form N2 Acrylate E1->N2 Couples to form N3 Vinyl Ether E1->N3 Couples to form P1 4-Styrenyl-1-phenyl-1H-pyrazole N1->P1 P2 4-(Acryloyl)-1-phenyl-1H-pyrazole N2->P2 P3 4-(Vinyloxy)-1-phenyl-1H-pyrazole N3->P3 Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(L₂)-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)(L₂)-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->PdII_halide Cu_alkyne->CuX Transmetalation Alkyne R'C≡CH Alkyne->Cu_alkyne Base

References

Application Notes & Protocols: The Strategic Role of 1-Phenyl-1H-pyrazol-4-amine Derivatives in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal and agrochemical research, conferring potent biological activity to a vast array of molecules.[1][2][3] Specifically, derivatives of the 1-phenyl-1H-pyrazole core are foundational building blocks for several classes of high-performance fungicides, insecticides, and herbicides.[3][4] This document serves as a comprehensive technical guide for researchers and development scientists, detailing the strategic application of 1-phenyl-1H-pyrazol-4-amine and related intermediates in the synthesis of next-generation crop protection agents. We will elucidate the mechanistic basis for their efficacy, provide detailed, field-proven synthetic protocols, and present workflows that underscore the versatility of this chemical moiety.

Introduction: The Pyrazole Moiety as a Cornerstone in Agrochemical Discovery

Heterocyclic compounds are central to the development of effective agrochemicals, and the pyrazole nucleus is a recurring motif in numerous commercial products.[3][5] Its five-membered aromatic structure, featuring two adjacent nitrogen atoms, offers a unique combination of metabolic stability and versatile substitution points (N1, C3, C4, C5). This allows for precise tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and target binding affinity—to optimize biological performance.

This compound, and the broader class of 1-phenyl-pyrazole intermediates, are particularly valuable. The phenyl group at the N1 position often serves as a crucial anchor for binding to target proteins, while the functional groups at the C4 and C5 positions provide handles for constructing the final, complex agrochemical molecule. This guide will focus on two dominant applications: the synthesis of pyrazole carboxamide fungicides targeting succinate dehydrogenase and the construction of phenylpyrazole insecticides targeting insect nervous system receptors.

Application in Fungicide Synthesis: Pyrazole Carboxamide SDHIs

A premier class of fungicides derived from the pyrazole scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs). These molecules are instrumental in controlling a wide spectrum of plant diseases in cereals, fruits, and vegetables.[2] The pyrazole-4-carboxamide structure is the key pharmacophore responsible for their potent activity.[6][7]

Mechanism of Action: Disrupting Fungal Respiration

SDHI fungicides function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungal cells.[2][8][9][10] This enzymatic complex is a critical component of both the Krebs cycle and the respiratory chain. By binding to the ubiquinone-binding site of Complex II, pyrazole carboxamides block the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.[8] This targeted mode of action provides excellent efficacy against fungal pathogens.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Prod ATP Production ComplexIII->ATP_Prod SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->ComplexII INHIBITION

Figure 1: Mechanism of Action for SDHI Fungicides.
General Synthetic Strategy & Workflow

The synthesis of pyrazole carboxamide fungicides typically involves the coupling of a pyrazole-4-carboxylic acid derivative with a substituted aniline or other amine fragment. The this compound scaffold is a precursor to the key intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can be further elaborated.

Fungicide_Workflow A Phenylhydrazine C 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile A->C Cyclocondensation B Ethoxymethylenemalononitrile B->C Cyclocondensation D 1-Phenyl-1H-pyrazole- 4-carboxylic Acid C->D Hydrolysis F Pyrazole-4-carboxamide (Final Product) D->F Amide Coupling (e.g., EDCI or SOCl2) E Substituted Aniline (R-NH2) E->F Amide Coupling (e.g., EDCI or SOCl2)

Figure 2: Synthetic Workflow for Pyrazole Carboxamide Fungicides.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes the foundational cyclocondensation reaction to form the pyrazole core, adapted from established methodologies.[11] This intermediate is a versatile precursor for various agrochemicals.

  • Rationale: The reaction between a hydrazine and a β-alkoxy-α,β-unsaturated nitrile is a classic and highly efficient method for constructing the pyrazole ring system. Phenylhydrazine provides the N1-phenyl substituent, while ethoxymethylenemalononitrile serves as the three-carbon backbone, simultaneously installing the C4-cyano and C5-amino groups.

  • Materials:

    • Phenylhydrazine hydrochloride

    • 10% Sodium Hydroxide (NaOH) solution

    • Ethoxymethylenemalononitrile

    • Ethanol (absolute)

    • Deionized Water

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine hydrochloride (0.025 mol) in 30 mL of deionized water.

    • Cool the flask in an ice bath. Slowly add 10% NaOH solution dropwise while stirring until the pH of the mixture reaches 7-8, liberating the free phenylhydrazine base.

    • To this aqueous suspension, add a solution of ethoxymethylenemalononitrile (0.025 mol) in 50 mL of ethanol.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of N-Aryl-1-phenyl-1H-pyrazole-4-carboxamide

This protocol details the conversion of the pyrazole nitrile to a carboxylic acid and subsequent amide coupling.

  • Rationale: The amide bond is the critical linkage in SDHI fungicides. Forming this bond requires activation of the carboxylic acid. The use of thionyl chloride (SOCl₂) converts the acid to a highly reactive acid chloride, which readily couples with the desired amine. Alternatively, peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) provide a milder method for amide bond formation, suitable for sensitive substrates.[11]

  • Materials:

    • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (from Protocol 1)

    • Sulfuric Acid (conc.)

    • Thionyl Chloride (SOCl₂) or EDCI/HOBt

    • Substituted Aniline (e.g., 2-chloroaniline)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Part A: Hydrolysis to Carboxylic Acid

      • Carefully add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (0.02 mol) to 20 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

      • Stir the mixture at room temperature for 1 hour, then heat to 80-90°C for 2-3 hours until the nitrile hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and pour it carefully onto crushed ice.

      • Collect the precipitated solid (1-phenyl-1H-pyrazole-4-carboxylic acid derivative) by filtration, wash with cold water, and dry.

    • Part B: Amide Coupling via Acid Chloride

      • Suspend the pyrazole carboxylic acid (0.01 mol) in 15 mL of toluene containing a catalytic amount of DMF.

      • Add thionyl chloride (0.012 mol) dropwise and reflux the mixture for 2 hours.

      • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

      • Dissolve the crude acid chloride in 20 mL of anhydrous DCM.

      • In a separate flask, dissolve the desired substituted aniline (0.01 mol) and triethylamine (0.012 mol) in 20 mL of anhydrous DCM.

      • Cool the aniline solution in an ice bath and add the acid chloride solution dropwise.

      • Allow the reaction to stir at room temperature overnight.

      • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

      • Purify the resulting solid by column chromatography or recrystallization to yield the final N-Aryl-1-phenyl-1H-pyrazole-4-carboxamide.

Performance Data

The structural variations enabled by this synthetic platform lead to compounds with a range of antifungal activities.

Compound ClassRepresentative FungicideTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole-4-carboxamideBoscalidRhizoctonia solani2.2[9][10]
Pyrazole-4-carboxamideBixafenSclerotinia sclerotiorum6.70[12]
Pyrazole-4-carboxamideFluxapyroxadSclerotinia sclerotiorum0.71[12]
Novel Pyrazole DerivativeCompound 26 (p-CF₃-phenyl)Valsa mali1.787[5]
Novel Pyrazole DerivativeCompound 26 (p-CF₃-phenyl)Thanatephorus cucumeris1.638[5]

Table 1: Comparative in vitro antifungal activity of commercial and novel pyrazole carboxamide fungicides. Lower EC₅₀ values indicate higher potency.

Application in Insecticide Synthesis: Phenylpyrazole Neurotoxins

The 1-phenyl-pyrazole scaffold is also the basis for potent insecticides, most famously the "fiprole" class, which act as neurotoxins.[3] More recent research has focused on derivatives targeting insect ryanodine receptors (RyRs), which are critical for muscle contraction.[13]

Mechanism of Action: Targeting Insect Receptors
  • GABA Receptor Antagonists: Classic phenylpyrazoles like Fipronil block the GABA-gated chloride channels in the central nervous system of insects. This prevents the influx of chloride ions, leading to hyperexcitation and death of the insect.[3][14]

  • Ryanodine Receptor Modulators: A newer class of pyrazole amides functions by modulating insect ryanodine receptors, causing uncontrolled release of intracellular calcium stores. This disrupts muscle function, leading to paralysis and death.[13]

Synthetic Strategy & Workflow

The synthesis of these insecticides often involves coupling a functionalized 1-phenyl-pyrazole amine with a different heterocyclic carboxylic acid, creating a complex amide structure. The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile prepared in Protocol 1 is an ideal starting point.

Insecticide_Workflow cluster_A Amine Component Synthesis cluster_B Acid Component Synthesis A1 Phenylhydrazine A3 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile A1->A3 Cyclocondensation A2 Ethoxymethylenemalononitrile A2->A3 Cyclocondensation C N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)- carboxamide (Final Product) A3->C Amine Partner B1 Heterocyclic Precursors B2 Heterocyclic Carboxylic Acid (e.g., 1,3-diphenyl-1H- pyrazole-4-carboxylic acid) B1->B2 Multi-step Synthesis B2->C Acid Partner

Figure 3: General Synthetic Workflow for Phenylpyrazole Insecticides.
Protocol 3: Synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) Carboxamides

This protocol outlines the amide coupling reaction to form insecticides targeting ryanodine receptors, based on published methods.[11]

  • Rationale: This synthesis exemplifies the modularity of the pyrazole scaffold. The pre-formed amine component (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) is coupled with a separately synthesized, often complex, carboxylic acid. The use of EDCI/HOBt is preferred to avoid harsh conditions that might degrade either heterocyclic component.

  • Materials:

    • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (from Protocol 1)

    • 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (or other desired acid)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • Triethylamine (Et₃N)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, 1.0 mmol) in 12 mL of anhydrous DMF.

    • Add triethylamine (2.0 mmol) to the solution and stir.

    • Add EDCI (1.0 mmol) and HOBt (1.0 mmol) to the reaction mixture. Stir at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol) to the flask.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether to remove residual DMF.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure target compound.

Performance Data

This synthetic approach has yielded compounds with significant insecticidal activity.

Compound IDR¹ (on Amine)R² (on Acid)Target PestActivity at 0.1 mg/LReference
5g 4-Fluorophenyl4-FluorophenylPlutella xylostella84% Larvicidal Activity[13]
5a PhenylPhenylPlutella xylostellaModerate Activity[11]
5c 4-ChlorophenylPhenylPlutella xylostellaModerate Activity[11]

Table 2: Larvicidal activity of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) carboxamide derivatives against diamondback moth.

Conclusion

This compound and its direct synthetic precursors represent a highly strategic and versatile class of intermediates in the agrochemical industry. The protocols and workflows detailed herein demonstrate a clear and reproducible pathway from simple starting materials to complex, high-value active ingredients. The inherent tunability of the pyrazole scaffold allows for the systematic exploration of chemical space, leading to the discovery of potent fungicides and insecticides. By understanding the underlying reaction mechanisms and leveraging the modular synthetic strategies presented, researchers can continue to innovate and develop the next generation of crop protection solutions built upon this remarkable heterocyclic core.

References

Application Notes and Protocols: 1-Phenyl-1H-pyrazol-4-amine as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability, synthetic versatility, and ability to engage in a multitude of biological interactions have cemented its role in a vast array of FDA-approved therapeutics.[3][4] From anti-inflammatory agents like celecoxib to anticoagulants such as apixaban, the pyrazole core is a testament to nature's efficiency in molecular design.[2] In recent years, this scaffold has gained particular prominence in the development of targeted therapies, especially kinase inhibitors, which have revolutionized the treatment of cancers and autoimmune diseases.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-phenyl-1H-pyrazol-4-amine as a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into the synthetic protocols for this valuable building block, its derivatization into potent kinase inhibitors, and the analytical techniques essential for its characterization.

The Strategic Importance of this compound

The this compound structure is of particular strategic importance. The phenyl group at the 1-position can be tailored to modulate pharmacokinetic properties, while the 4-amino group serves as a crucial handle for introducing the pharmacophoric elements necessary for potent and selective biological activity. This amino functionality is a key nucleophile for coupling with various heterocyclic systems, most notably pyrimidines and related scaffolds, which are central to the structure of many kinase inhibitors.[5]

Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-1-phenyl-1H-pyrazole. This two-step process begins with the synthesis of the nitropyrazole, followed by its reduction to the desired amine.

Part 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole

The synthesis of 4-nitro-1-phenyl-1H-pyrazole is typically achieved through the nitration of 1-phenyl-1H-pyrazole.

Reaction Scheme:

G 1-Phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole 4-Nitro-1-phenyl-1H-pyrazole 4-Nitro-1-phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole->4-Nitro-1-phenyl-1H-pyrazole HNO3/H2SO4

Caption: Nitration of 1-phenyl-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 1-phenyl-1H-pyrazole (0.1 mol) to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A yellow solid will precipitate.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to afford pure 4-nitro-1-phenyl-1H-pyrazole.

Table 1: Representative Data for 4-Nitro-1-phenyl-1H-pyrazole

ParameterValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Pale yellow crystalline solid
Melting Point 135-137 °C
Purity (HPLC) >98%
Part 2: Reduction of 4-Nitro-1-phenyl-1H-pyrazole to this compound

The reduction of the nitro group to an amine is a critical step. Several methods are available, with the choice often depending on the scale of the reaction and the desired purity.[7][8] We will detail the use of tin(II) chloride, a common and effective method.[8]

Reaction Scheme:

G 4-Nitro-1-phenyl-1H-pyrazole 4-Nitro-1-phenyl-1H-pyrazole This compound This compound 4-Nitro-1-phenyl-1H-pyrazole->this compound SnCl2·2H2O, HCl, Ethanol

Caption: Reduction of 4-nitro-1-phenyl-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-1-phenyl-1H-pyrazole (0.05 mol) in ethanol (100 mL) in a round-bottom flask, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.25 mol) in concentrated hydrochloric acid (50 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield pure this compound.

Table 2: Representative Data for this compound

ParameterValue
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Off-white to light brown solid
Melting Point 85-88 °C
Purity (HPLC) >99%

Characterization of this compound

Thorough characterization of the intermediate is crucial for its use in subsequent pharmaceutical synthesis.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H, pyrazole-H), 7.50-7.45 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.10 (s, 1H, pyrazole-H), 3.55 (br s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.5, 138.2, 129.4, 126.8, 125.3, 119.8, 118.5.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1620 (N-H bending), 1595, 1500 (aromatic C=C stretching).

  • Mass Spectrometry (ESI-MS): m/z 160.09 [M+H]⁺.

Application in Kinase Inhibitor Synthesis: Derivatization Protocol

This compound is a versatile nucleophile for the synthesis of various kinase inhibitors, particularly those based on a pyrimidine scaffold, such as Janus Kinase (JAK) inhibitors.[5][9] The following is a general protocol for the coupling of this compound with a dichloropyrimidine.

Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization Start 1-Phenyl-1H-pyrazole Nitration Nitration Start->Nitration Nitro_Intermediate 4-Nitro-1-phenyl-1H-pyrazole Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amine_Intermediate This compound Reduction->Amine_Intermediate Coupling Nucleophilic Aromatic Substitution Amine_Intermediate->Coupling Heterocycle Dichloropyrimidine Scaffold Heterocycle->Coupling API Kinase Inhibitor API Coupling->API

References

Mastering the Versatility of the Pyrazole Ring: A Guide to Functionalizing the Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of the amino group on the pyrazole ring is a critical step in the synthesis of novel drug candidates, enabling the modulation of physicochemical properties and biological activity.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key protocols for modifying this versatile functional group.

Introduction: The Significance of Aminopyrazole Functionalization

Aminopyrazoles are highly valuable building blocks in drug discovery, appearing in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3] The position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the molecule's reactivity and its potential interactions with biological targets.[1][4] Functionalization of this amino group allows for the introduction of diverse substituents, which can fine-tune the compound's steric and electronic properties, ultimately impacting its efficacy and safety profile. Common functionalization strategies include acylation, alkylation, arylation, and diazotization followed by substitution, each offering a unique pathway to novel pyrazole derivatives.[5]

Core Functionalization Strategies and Protocols

The choice of functionalization strategy depends on the desired final compound and the reactivity of the starting aminopyrazole. The following sections detail the most common and effective protocols.

Acylation: Formation of Amides and Ureas

Acylation of the amino group to form amides is a fundamental transformation in medicinal chemistry. This reaction is typically straightforward and can be achieved using various acylating agents.

Expertise & Experience: The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity. For instance, using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine is a standard approach. For less reactive aminopyrazoles or sensitive substrates, coupling agents such as HATU or HOBt can be employed to facilitate amide bond formation with carboxylic acids.

Protocol: General Procedure for Acylation of 5-Aminopyrazole

  • Reagent Preparation: Dissolve the 5-aminopyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C to control the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated pyrazole.

Parameter Condition Rationale
Solvent DCM, DMF, THFAprotic solvents to prevent side reactions.
Base Triethylamine, Pyridine, DIPEAScavenges the HCl or carboxylic acid byproduct.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side products.
Typical Yields 70-95%Dependent on substrate and acylating agent.
N-Alkylation and N-Arylation: Expanding Structural Diversity

Introducing alkyl or aryl substituents directly onto the amino group can significantly alter the lipophilicity and conformational flexibility of the pyrazole derivative.

Expertise & Experience: While direct N-alkylation with alkyl halides can be effective, it can sometimes lead to over-alkylation. Reductive amination offers a more controlled approach for introducing primary and secondary alkyl groups. For N-arylation, the Buchwald-Hartwig amination has become the gold standard, offering a broad substrate scope and high functional group tolerance.[6][7]

Protocol: Buchwald-Hartwig Amination for N-Arylation of Aminopyrazole

This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aminopyrazole and an aryl halide.[6]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the aminopyrazole (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or tBuBrettPhos, 4-10 mol%) in a dry, degassed solvent such as toluene or dioxane.[8][9]

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 eq).[8]

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common palladium sources for cross-coupling.
Ligand Xantphos, tBuBrettPhosBulky, electron-rich phosphines promote reductive elimination.
Base NaOtBu, K₂CO₃, LHMDSActivates the amine and facilitates the catalytic cycle.[8]
Solvent Toluene, DioxaneHigh-boiling, aprotic solvents are required.
Temperature 80-110 °CProvides the necessary energy for oxidative addition.
Typical Yields 60-90%Highly dependent on the specific substrates and ligand.
Diazotization and Subsequent Nucleophilic Substitution

Diazotization of the amino group to form a diazonium salt, followed by its displacement with a nucleophile, is a powerful method for introducing a wide range of functionalities that are otherwise difficult to install directly.[10][11]

Expertise & Experience: The key to a successful diazotization-substitution sequence is the careful control of temperature. Aryl diazonium salts are generally stable at low temperatures (0-5 °C), but decompose rapidly at higher temperatures.[11] This transformation opens the door to Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, and other functionalities.[12]

Protocol: Diazotization and Sandmeyer Reaction of an Aminopyrazole

  • Diazotization: Dissolve the aminopyrazole (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas is typically observed.

  • Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reaction Reagents Product
Chlorination CuCl, HClChloro-pyrazole
Bromination CuBr, HBrBromo-pyrazole
Iodination KIIodo-pyrazole
Cyanation CuCN, KCNCyano-pyrazole
Hydroxylation H₂O, H₂SO₄, heatHydroxy-pyrazole

Visualizing the Workflow

Functionalization_Protocols cluster_start Starting Material cluster_acylation Acylation cluster_arylation N-Arylation cluster_diazotization Diazotization-Substitution Aminopyrazole Aminopyrazole Acyl_Chloride Acyl Chloride/ Anhydride + Base Aminopyrazole->Acyl_Chloride Buchwald_Hartwig Aryl Halide, Pd Catalyst, Ligand, Base Aminopyrazole->Buchwald_Hartwig Diazotization NaNO₂, Acid (0-5°C) Aminopyrazole->Diazotization Amide N-Acyl Pyrazole Acyl_Chloride->Amide Amide Formation N_Aryl N-Aryl Pyrazole Buchwald_Hartwig->N_Aryl Buchwald-Hartwig Amination Diazonium_Salt Pyrazole Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer CuX (X=Cl, Br, CN) Diazonium_Salt->Sandmeyer Substituted_Pyrazole Functionalized Pyrazole Sandmeyer->Substituted_Pyrazole

Figure 1. Key strategies for the functionalization of the amino group on a pyrazole ring.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Low yield in acylation Incomplete reaction; decomposition of acylating agent.Use a coupling agent (HATU, HOBt); ensure anhydrous conditions; use a fresh acylating agent.
Multiple products in N-alkylation Over-alkylation.Use reductive amination; use a milder alkylating agent; carefully control stoichiometry.
No reaction in Buchwald-Hartwig amination Catalyst deactivation; incorrect ligand choice.Use a pre-catalyst; screen different phosphine ligands; ensure inert and anhydrous conditions.
Decomposition during diazotization Temperature too high.Maintain the reaction temperature strictly between 0-5 °C.
Formation of side products (e.g., phenols) in Sandmeyer reaction Reaction of diazonium salt with water.Add the diazonium salt solution to the copper salt solution, rather than the reverse.

Conclusion

The functionalization of the amino group on the pyrazole ring is a versatile and powerful tool in the arsenal of the medicinal chemist. The protocols for acylation, N-arylation, and diazotization described herein provide a solid foundation for the synthesis of novel pyrazole derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving success in these synthetic endeavors. The continued development of new methodologies for C-N bond formation will undoubtedly further expand the synthetic utility of aminopyrazoles in the pursuit of new therapeutic agents.

References

Microwave-assisted synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyrazole derivatives, a critical scaffold in modern drug discovery. We delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), contrasting it with conventional heating to elucidate the causal factors behind its enhanced efficiency. This document is designed to serve as a practical resource, offering field-proven insights, step-by-step experimental protocols, and a robust framework for developing rapid, efficient, and green synthetic methodologies.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] This versatility has cemented its status as a "privileged scaffold" in drug design, leading to several FDA-approved drugs such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in oncology.[4][6]

The traditional synthesis of these vital compounds often involves lengthy reaction times, significant energy consumption, and the use of hazardous solvents.[1][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations. By employing microwave irradiation, chemists can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder and more environmentally benign conditions.[8][9][10] This guide bridges the expertise of pyrazole chemistry with the practical application of microwave technology, providing researchers with the tools to innovate efficiently and sustainably.

The Causality of Microwave Enhancement: Beyond "Just Heating Faster"

To effectively harness microwave synthesis, it is crucial to understand why it outperforms conventional methods. The difference lies not just in the speed of heating, but in the mechanism of energy transfer.

Conventional heating relies on conduction and convection. Heat is transferred from an external source, through the vessel walls, and into the reaction mixture, creating a significant temperature gradient.[11][12] This process is slow and inefficient.[12]

Microwave synthesis, conversely, utilizes dielectric heating.[13][14] The energy is transferred directly to any material in the reaction mixture that possesses a dipole moment (polar molecules) or is ionic. This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave.[8][14] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[13][15]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which convert kinetic energy into heat.[13][15]

This "in-core" volumetric heating minimizes wall effects and can lead to localized superheating, allowing the reaction mixture to reach temperatures far above the solvent's boiling point in a sealed, pressurized vessel.[8][16] This combination of rapid, uniform, and high-temperature heating is the primary driver for the dramatic acceleration of reaction rates observed in MAOS.[9][10]

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) HeatSource External Heat Source VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMixture_Conv Reaction Mixture (Slow, Non-uniform heating) VesselWall->ReactionMixture_Conv Conduction/ Convection MicrowaveSource Microwave Source ReactionMixture_MW Reaction Mixture (Rapid, Volumetric heating) MicrowaveSource->ReactionMixture_MW Direct Energy Transfer G Figure 2: General MAOS Workflow Start Start: Define Target Pyrazole Reagents 1. Combine Reactants & Solvent in MW Vial Start->Reagents Seal 2. Securely Seal Vial Reagents->Seal Program 3. Program MW Reactor (Temp, Time, Power) Seal->Program Irradiate 4. Run Reaction (Microwave Irradiation) Program->Irradiate Cool 5. Cool Vial to Room Temperature Irradiate->Cool Workup 6. Product Work-up (e.g., Precipitation, Extraction) Cool->Workup Purify 7. Purify Crude Product (e.g., Filtration, Recrystallization) Workup->Purify End End: Pure Pyrazole Derivative Purify->End G Figure 3: MAOS in the Drug Discovery Pipeline cluster_0 MAOS-Enabled Rapid Synthesis cluster_1 Screening & Optimization PyrazoleScaffold Pyrazole Scaffold MAOS Microwave-Assisted Synthesis (Hours to Minutes) PyrazoleScaffold->MAOS Diversity Diverse Building Blocks Diversity->MAOS Library Pyrazole Library (100s of Compounds) MAOS->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carboxaldehydes. It delves into the underlying mechanism, offers detailed experimental protocols, discusses the reaction's scope and limitations, and highlights the significance of the resulting products in medicinal chemistry and synthetic applications.

Strategic Importance: The Value of Pyrazole-4-Carboxaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5][6] The introduction of a formyl (-CHO) group at the 4-position of the pyrazole ring is of particular strategic importance. This functional group serves as a versatile synthetic handle, enabling further molecular elaboration to construct complex heterocyclic systems and libraries of potential drug candidates.[4][7]

The Vilsmeier-Haack reaction stands out as an efficient, mild, and economical method for the direct formylation of electron-rich aromatic and heteroaromatic systems, making it a premier choice for accessing pyrazole-4-carboxaldehydes.[8][9][10]

Reaction Mechanism: A Stepwise Dissection

The Vilsmeier-Haack reaction is a two-part process: the formation of the active electrophile (the Vilsmeier reagent) followed by the electrophilic substitution of the pyrazole ring.

Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[11][12] This reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent, which is the key formylating agent.[13][14]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Formylation of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most nucleophilic and sterically accessible site for formylation. The Vilsmeier reagent is attacked by the π-electrons of the pyrazole ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the final pyrazole-4-carboxaldehyde.[8][12][15]

The electronic nature of substituents on the pyrazole ring significantly influences reactivity. Electron-donating groups enhance the nucleophilicity of the ring and facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the ring, leading to low or no conversion.[1]

G sub Substituted Pyrazole intermediate Iminium Salt Intermediate sub->intermediate + reagent Vilsmeier Reagent reagent->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product Pyrazole-4-carboxaldehyde hydrolysis->product

Caption: Mechanism of Vilsmeier-Haack formylation of a pyrazole.

Detailed Experimental Protocols

These protocols provide a framework for the synthesis. Researchers should optimize conditions based on their specific substrate.

Materials and Reagents
ReagentRecommended PurityNotes
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Store over molecular sieves.
Phosphorus oxychloride (POCl₃)>99%Highly corrosive and water-reactive. Handle with extreme care in a fume hood.
Substituted PyrazoleAs requiredMust be dry.
Dichloromethane (DCM)AnhydrousReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Ethyl Acetate / HexanesHPLC gradeEluents for chromatography.
Protocol 1: Preparation of the Vilsmeier Reagent (In Situ)

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 equivalents relative to the pyrazole substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes.[1] The addition is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A viscous, white, or pale-yellow precipitate of the Vilsmeier reagent may form.[7]

Protocol 2: Formylation of a Substituted Pyrazole
  • Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a temperature between 60-90 °C.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate's reactivity.[1][7]

Protocol 3: Reaction Work-up and Purification

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back down to room temperature.

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the beaker of crushed ice.[11] This "reverse quench" helps to safely dissipate the heat from the hydrolysis of excess POCl₃.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • The crude product may precipitate out at this stage. If so, collect it by vacuum filtration.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Characterization

The final product should be characterized to confirm its identity and purity. For a typical 1,3-disubstituted pyrazole-4-carboxaldehyde, expect the following spectroscopic signatures:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) typically appears downfield between δ 9.5-10.5 ppm. Signals for the pyrazole ring proton and other substituents will also be present.[16][17]

  • ¹³C NMR: The aldehyde carbonyl carbon will appear around δ 180-190 ppm.

  • FT-IR: A strong C=O stretching vibration for the aldehyde will be observed around 1670-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.[18]

Reaction Scope and Optimization

Substituent Type on Pyrazole RingReactivityTypical YieldsNotes
Alkyl or Aryl groups (N1, C3, C5)Good50-90%Generally well-tolerated.
Electron-Donating Groups (e.g., -OCH₃)HighGood to ExcellentActivates the ring, reaction is often faster.
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Low to None<10% or no reactionDeactivates the ring towards electrophilic attack.[1]
Halogens (e.g., -Cl)ModerateModerateHalogens are deactivating but can still allow the reaction to proceed.[1]

Optimization Insights:

  • Stoichiometry: For less reactive substrates, increasing the excess of the Vilsmeier reagent (from 2 to 5 or even 10 equivalents) can significantly improve yields.[1][19]

  • Temperature: While the reagent is formed at 0 °C, the formylation step often requires heating. Optimization of the reaction temperature (e.g., from 60 °C to 120 °C) can be crucial for driving the reaction to completion.[1]

  • Side Reactions: In some cases, particularly with hydroxyl groups present on the substrate, chlorination can occur as a side reaction.[7] Protecting such functional groups may be necessary.

Overall Experimental Workflow

The entire process from starting materials to the purified product can be visualized as a linear workflow.

Caption: General workflow for pyrazole-4-carboxaldehyde synthesis.

References

Application Note & Protocols: Multi-Component Synthesis of 5-Amino-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 5-amino-1H-pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] These derivatives are integral to the development of therapeutics across various domains, including oncology, inflammation, and infectious diseases.[3][4][5] Marketed drugs such as Celecoxib (an anti-inflammatory), and the wide-ranging applications of pyrazole-based compounds as kinase inhibitors, antibacterial, and anticancer agents, underscore the therapeutic significance of this heterocyclic system.[2][4] The amino group at the C5 position serves as a versatile synthetic handle, allowing for further functionalization and the construction of complex, fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[2][6]

Traditionally, the synthesis of such scaffolds involves multi-step procedures that are often time-consuming, generate significant waste, and require tedious purification at each stage. Multi-component reactions (MCRs) present a powerful and elegant alternative, aligning with the principles of green chemistry.[7][8] By combining three or more reactants in a single pot, MCRs offer remarkable efficiency, atom economy, and operational simplicity, enabling the rapid generation of molecular diversity from readily available starting materials.[1][7]

This application note provides a detailed guide to a robust and widely applicable three-component reaction for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a key subclass of these valuable derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights based on field experience to ensure successful implementation.

Part 1: The Core Synthesis Strategy - A Three-Component Condensation

The most versatile and reliable MCR for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of an aldehyde, an active methylene nitrile (specifically malononitrile), and a hydrazine derivative.[2][4][9] This one-pot synthesis is highly efficient and tolerates a wide range of functional groups on both the aldehyde and hydrazine components, making it ideal for generating libraries of diverse compounds for drug screening.

Mechanistic Rationale: A Cascade of Reactions

The elegance of this MCR lies in its sequential, self-validating cascade of chemical events. Understanding the mechanism is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds through two key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (1) and malononitrile (2) . The catalyst activates the malononitrile, making it nucleophilic enough to attack the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration rapidly forms a stable α,β-unsaturated intermediate, arylidenemalononitrile (A) .[4] This intermediate is often so stable that it can be isolated, but in a one-pot MCR, it is consumed in the next step.

  • Michael Addition and Cyclization: The phenylhydrazine (3) then acts as a nucleophile in a Michael (conjugate) addition to the electron-deficient double bond of the arylidenemalononitrile intermediate (A) . This forms a new intermediate (B) .[4] This intermediate then undergoes a rapid intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks one of the nitrile groups. Tautomerization of the resulting imine leads to the final, stable aromatic 5-amino-1H-pyrazole-4-carbonitrile product (4) .

This mechanistic pathway is self-validating because each step generates a more thermodynamically stable product, driving the reaction cascade forward to completion.

Visualizing the Mechanism

The following diagram illustrates the logical flow of the three-component synthesis.

MCR_Mechanism Aldehyde Aldehyde (1) Intermediate_A Arylidenemalononitrile (A) Aldehyde->Intermediate_A Knoevenagel Condensation Malononitrile Malononitrile (2) Malononitrile->Intermediate_A Hydrazine Phenylhydrazine (3) Intermediate_B Michael Adduct (B) Hydrazine->Intermediate_B Michael Addition Intermediate_A->Intermediate_B Product 5-Amino-1H-pyrazole (4) Intermediate_B->Product Intramolecular Cyclization & Tautomerization

Caption: Mechanistic workflow for the three-component synthesis.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile as a representative example.

Materials and Reagents
  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Phenylhydrazine (1 mmol, 108.1 mg, ~97 µL)

  • Ethanol (EtOH) / Water (H₂O) mixture (1:1, 5 mL)

  • Catalyst: A reusable heterogeneous catalyst such as LDH@PTRMS@DCMBA@CuI (0.05 g) or a few drops of a basic catalyst like piperidine or DABCO can be used.[4][10] For this protocol, we will describe a base-catalyzed approach.

  • Magnetic stirrer and hotplate

  • Round bottom flask (25 mL) with reflux condenser

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

Step-by-Step Procedure

The workflow for this protocol is straightforward and can be completed within a short timeframe.

Caption: Experimental workflow from reaction to characterization.

  • Reaction Setup: In a 25 mL round bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 5 mL of the 1:1 ethanol/water solvent mixture. Stir for 2-3 minutes to ensure dissolution or suspension.

  • Addition of Reactants: To the stirring mixture, add phenylhydrazine (1 mmol) followed by 2-3 drops of piperidine as a catalyst.

  • Reaction Conditions: Fit the flask with a reflux condenser and place it in a preheated oil bath at 55-60°C. Stir the mixture vigorously.

  • Monitoring: The reaction is typically rapid, with a precipitate often forming within minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate 5:5). The reaction is generally complete within 15-30 minutes.[4]

  • Workup and Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the flask from the oil bath and allow it to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol/water to remove any unreacted starting materials or soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The resulting solid can be characterized by standard analytical techniques. Expected data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile includes:

    • Melting Point: 190-192 °C[11]

    • FT-IR (cm⁻¹): Peaks around 3447-3208 (N-H stretching), 2206 (C≡N stretching), and 1632 (C=N stretching).[11]

    • ¹H NMR: Characteristic peaks for aromatic protons and the amino group protons.[11]

Quantitative Data Summary

The following table summarizes typical results for this class of reaction, showcasing its high efficiency across different substrates.

Aldehyde ReactantHydrazine ReactantCatalystTime (min)Yield (%)Reference
BenzaldehydePhenylhydrazineLDH@PTRMS@DCMBA@CuI2093%[4]
4-ChlorobenzaldehydePhenylhydrazineLDH@PTRMS@DCMBA@CuI1592%[4]
4-NitrobenzaldehydePhenylhydrazineLDH@PTRMS@DCMBA@CuI2588%[4]
4-MethoxybenzaldehydePhenylhydrazineLDH@PTRMS@DCMBA@CuI2785%[4]

Note: Yields and reaction times can vary based on the specific catalyst and reaction scale.

Part 3: Field-Proven Insights & Troubleshooting
  • Causality of Catalyst Choice: While heterogeneous nanocatalysts offer excellent reusability and green credentials[4], simple organic bases like piperidine or DABCO are often sufficient for lab-scale synthesis. The base's primary role is to deprotonate the malononitrile, initiating the Knoevenagel condensation. An overly strong base is unnecessary and may promote side reactions.

  • Solvent System: The use of an ethanol/water co-solvent system is advantageous. Ethanol helps solubilize the organic reactants, while water can facilitate the precipitation of the final product, which is typically less soluble in the aqueous mixture, simplifying isolation.

  • Troubleshooting - Low Yield:

    • Problem: Incomplete reaction.

    • Solution: Verify the integrity of the starting materials, particularly the aldehyde, which can oxidize over time. Ensure the reaction temperature is maintained, as the cyclization step can be temperature-sensitive.

  • Troubleshooting - Impure Product:

    • Problem: Product contaminated with starting materials.

    • Solution: Ensure a thorough wash of the filtered product with a cold solvent. If impurities persist, recrystallization from a suitable solvent like ethanol is an effective purification method.

Conclusion

Multi-component reactions provide an exceptionally powerful platform for the rapid and efficient synthesis of 5-amino-1H-pyrazole derivatives. The three-component strategy detailed here is robust, high-yielding, and adaptable to a wide range of substrates, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and adhering to the outlined protocol, scientists can effectively generate diverse libraries of these biologically significant molecules for further investigation.

References

Application Note: A Multi-technique Approach for the Comprehensive Purity Assessment of 1-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, quality control analysts, and drug development professionals on the analytical techniques for characterizing the purity of 1-Phenyl-1H-pyrazol-4-amine (CAS No: 1128-53-6). As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, ensuring its chemical purity is paramount for safety, efficacy, and regulatory compliance.[1] This guide details an orthogonal approach, combining chromatographic, spectroscopic, and thermal analysis techniques to build a comprehensive and reliable purity profile. Detailed protocols and the scientific rationale behind methodological choices are provided.

Introduction: The Imperative for Purity

This compound is a heterocyclic amine that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting a range of conditions.[2] The presence of impurities, even in trace amounts, can significantly impact the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may arise from starting materials, side reactions during synthesis (e.g., formation of regioisomers), or degradation.[3]

Therefore, a robust analytical strategy is not merely a quality control checkpoint but a foundational component of the entire drug development lifecycle. This application note advocates for an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed. This strategy ensures that a wide range of potential impurities (volatile, non-volatile, isomeric, etc.) are detected and quantified, providing a high degree of confidence in the final purity assessment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties is essential for the analytical scientist.

PropertyValueReference
CAS Number 1128-53-6[1],[4]
Molecular Formula C₉H₉N₃[1],[4]
Molecular Weight 159.19 g/mol [2],[4]
Appearance Off-white to yellow solid[5]
Melting Point 104-105 °C[2]
Boiling Point 305.4 ± 15.0 °C (Predicted)[2]

The Orthogonal Analytical Workflow

A comprehensive purity analysis relies on the integration of data from multiple, independent techniques. The workflow below illustrates how different methods are synergistically applied to build a complete purity profile, from initial identity confirmation to the precise quantification of the main component and its impurities.

G cluster_0 Sample Reception & Initial Checks cluster_1 Identity & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Absolute Quantification & Final Assessment A Sample of This compound B Visual Inspection & Physicochemical Properties A->B Initial Assessment C FTIR Spectroscopy B->C Identity Verification D NMR Spectroscopy (¹H & ¹³C) B->D Identity Verification E Mass Spectrometry (MS) B->E Identity Verification F RP-HPLC-UV (Primary Purity Assay) C->F Proceed if Identity Confirmed D->F Proceed if Identity Confirmed E->F Proceed if Identity Confirmed G GC-MS (Volatile/Residual Impurities) F->G Orthogonal Checks H Quantitative NMR (qNMR) (Absolute Purity) F->H Orthogonal Checks J Certificate of Analysis (CoA) F->J Compile Data G->J Compile Data H->J Compile Data I Differential Scanning Calorimetry (DSC) I->J

Caption: Orthogonal workflow for purity characterization.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of purity analysis as they physically separate the main compound from its impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of non-volatile organic compounds. It excels at separating compounds with minor structural differences, such as isomers or degradation products.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected as it is a versatile, non-polar stationary phase that provides excellent retention and separation for aromatic compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a polar mobile phase. The organic modifier is adjusted to achieve optimal retention and resolution. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is often added to improve peak shape by ensuring the amine group is protonated.[6][7]

  • Detection: UV detection is ideal as the phenyl and pyrazole rings contain chromophores that absorb strongly in the UV region, providing high sensitivity.

Protocol 1: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 254 nm (or wavelength of maximum absorbance)

    | Run Time | 20 minutes (to ensure elution of late-running impurities) |

  • Solution Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Self-Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile by-products from synthesis.[3] The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds, aiding in their identification.[8]

Protocol 2: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
    Injector Temperature 250 °C
    Injection Volume 1 µL (Split mode, e.g., 20:1)
    Carrier Gas Helium, constant flow of 1.2 mL/min
    Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C

    | Mass Range | 40-450 amu |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a GC vial.

    • Dissolve in 1 mL of a suitable solvent like dichloromethane or methanol.

  • Procedure:

    • Inject the sample into the GC-MS system.

    • Analyze the resulting total ion chromatogram (TIC) for impurity peaks.

    • Identify impurities by comparing their mass spectra against a library (e.g., NIST) and by interpreting fragmentation patterns.[8]

Spectroscopic Techniques for Identity and Quantification

Spectroscopic techniques provide information about the chemical structure and are essential for confirming the identity of the main component and for absolute purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation and can also be used as a primary quantitative method.[9]

¹H NMR (Proton NMR):

  • Identity Confirmation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, one would expect to see signals corresponding to the protons on the phenyl ring, the pyrazole ring, and the amine group.[10] The amine protons often appear as a broad signal.[11][12]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[13] Purity is determined by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.

Causality Behind qNMR Protocol:

  • Internal Standard: An internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has sharp, well-resolved signals that do not overlap with the analyte signals.

  • Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being measured) is critical to ensure complete relaxation of all protons between scans, which is essential for accurate integration and quantification.[13]

Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into a vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Acquisition Parameters:

    • Set the spectral width to cover all relevant signals (~0-12 ppm).

    • Use a 90° pulse.

    • Crucially, set the relaxation delay (D1) to ≥ 30 seconds to ensure quantitative results. [13]

    • Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

¹³C NMR: Provides confirmation of the carbon framework of the molecule. The presence of unexpected signals can indicate carbon-containing impurities. In pyrazole derivatives, the C=N carbon typically appears downfield.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for identity confirmation by identifying the functional groups present in the molecule.[15]

Expected Characteristic Absorptions:

  • N-H Stretch (Amine): Primary amines typically show two bands in the 3400-3250 cm⁻¹ region.[11]

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C=N Stretch (Pyrazole): Typically observed in the 1650-1550 cm⁻¹ region.[16]

  • C-N Stretch (Aromatic Amine): Found in the 1335-1250 cm⁻¹ range.[11]

Summary of Orthogonal Techniques

The strength of this multi-technique approach lies in how the methods complement each other to provide a full picture of purity.

G cluster_Techniques Analytical Techniques cluster_Information Information Provided cluster_Result Final Assessment HPLC HPLC-UV Separation Separation of Non-Volatiles HPLC->Separation Quant_Relative Relative Quantification (Area %) HPLC->Quant_Relative GCMS GC-MS Separation_Volatile Separation of Volatiles GCMS->Separation_Volatile Identification_Imp Impurity ID (Fragmentation) GCMS->Identification_Imp NMR NMR Structure Structural Confirmation NMR->Structure Quant_Absolute Absolute Quantification (qNMR) NMR->Quant_Absolute FTIR FTIR Identity Identity Confirmation (Functional Groups) FTIR->Identity Purity Comprehensive Purity Profile Quant_Relative->Purity Identification_Imp->Purity Quant_Absolute->Purity Identity->Purity

Caption: Interrelation of techniques for a comprehensive purity profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues and offers detailed protocols for a reliable synthetic route. The most common and reliable synthetic pathway involves a two-step process: the N-arylation of 4-nitropyrazole to form 1-phenyl-4-nitropyrazole, followed by the reduction of the nitro group to the desired amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Step 1: N-Arylation of 4-Nitropyrazole

Question 1: I am getting a low yield in the N-arylation of 4-nitropyrazole with phenylboronic acid. What are the possible causes and how can I improve it?

Answer:

Low yields in the N-arylation of 4-nitropyrazole are often attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained consistently, as fluctuations can affect the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent is crucial for the success of this copper-catalyzed C-N coupling reaction.

    • Solution:

      • Catalyst: Copper(II) acetate is a commonly used and effective catalyst. Ensure you are using a high-purity grade.

      • Base: A mild base like pyridine or triethylamine is often employed. The stoichiometry of the base is critical; an excess can sometimes lead to side reactions, while an insufficient amount will not effectively promote the reaction.

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for this reaction. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the boronic acid.

  • Decomposition of Phenylboronic Acid: Phenylboronic acid can be prone to decomposition, especially in the presence of moisture or at elevated temperatures for extended periods.

    • Solution: Use fresh, high-quality phenylboronic acid. It is advisable to store it in a desiccator.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the homocoupling of phenylboronic acid to form biphenyl.

    • Solution: Controlling the reaction temperature and using the correct stoichiometry of reagents can minimize side reactions.

Workflow for Optimizing N-Arylation:

Caption: Troubleshooting workflow for low yield in N-arylation.

Question 2: I am observing multiple spots on my TLC plate after the N-arylation reaction. What are these impurities and how can I get rid of them?

Answer:

The presence of multiple spots on the TLC plate indicates the formation of impurities. Common impurities in this reaction include:

  • Unreacted 4-Nitropyrazole: This will be a more polar spot on the TLC plate.

  • Biphenyl: Formed from the homocoupling of phenylboronic acid. This is a non-polar impurity.

  • Regioisomers: While the N1-arylation is generally favored, a small amount of the N2-arylated isomer might form.

Purification Strategy:

Flash column chromatography is the most effective method for purifying 1-phenyl-4-nitropyrazole. A gradient elution system of ethyl acetate in hexanes is typically used.

Compound Typical Rf Value (20% Ethyl Acetate/Hexanes)
Biphenyl~0.8
1-Phenyl-4-nitropyrazole ~0.4
4-Nitropyrazole~0.1
Step 2: Reduction of 1-Phenyl-4-nitropyrazole

Question 3: My reduction of 1-phenyl-4-nitropyrazole to this compound is giving a low yield. What are the best reducing agents and conditions?

Answer:

The reduction of an aromatic nitro group is a well-established transformation, but the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the product.

  • Common Reducing Agents:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate at reflux. An acidic workup is usually required to hydrolyze the tin salts.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. The reaction is performed under a hydrogen atmosphere using a palladium on carbon catalyst in a solvent like ethanol or methanol. This method avoids the use of stoichiometric metal reagents, simplifying the workup.

    • Iron in Acetic Acid (Fe/AcOH): This is another effective and cost-efficient method. The reaction is typically heated to ensure a reasonable reaction rate.

  • Troubleshooting Low Yield:

    • Incomplete Reduction: Monitor the reaction by TLC. If the starting material (1-phenyl-4-nitropyrazole) is still present, the reaction may need more time or a higher temperature.

    • Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents or prolonged reaction times could potentially lead to undesired side reactions.

    • Deactivation of Catalyst (for H₂/Pd-C): The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst should be handled under an inert atmosphere as much as possible to prevent oxidation.

    • Workup Issues: In the case of SnCl₂, incomplete hydrolysis of tin salts can lead to a complex mixture that is difficult to purify. Ensure the pH is adjusted correctly during the workup to precipitate the tin oxides, which can then be filtered off.

Workflow for Optimizing the Reduction Step:

Caption: Troubleshooting workflow for the reduction of 1-phenyl-4-nitropyrazole.

Question 4: The final product, this compound, is colored and difficult to purify. What is the best purification method?

Answer:

The final amine product can sometimes be colored due to the presence of minor impurities or oxidation products.

  • Purification by Crystallization: This is often the most effective method for obtaining high-purity this compound.

    • Recommended Solvent System: A mixture of ethyl acetate and hexanes is a good starting point for recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Purification by Column Chromatography: If crystallization does not yield a pure product, column chromatography can be used. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically required to elute the polar amine product.

  • Decolorization: If the product remains colored after purification, you can try treating a solution of the product with a small amount of activated carbon, followed by filtration through celite before crystallization. This can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Knorr pyrazole synthesis, and can it be used for this compound?

A1: The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring. While the Knorr synthesis is a powerful tool for preparing pyrazoles, it is not the most direct route for synthesizing 4-aminopyrazoles. The required 1,3-dicarbonyl precursor with a latent amino group at the 2-position can be challenging to prepare and may lead to regioselectivity issues. The two-step synthesis from 4-nitropyrazole is generally more reliable and higher yielding for this specific target.

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, several safety precautions should be taken:

  • Hydrazines: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitro Compounds: 4-Nitropyrazole and 1-phenyl-4-nitropyrazole are potentially explosive, especially when heated. Avoid grinding them or subjecting them to shock.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled in a fume hood.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of this compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the phenyl and pyrazole protons and the amino group. The chemical shifts and coupling patterns will be characteristic of the desired structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, consistent with the expected structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H stretches of the amine and the aromatic C-H and C=C bonds.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-4-nitropyrazole
  • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added phenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).

  • The reaction mixture is stirred at room temperature under an air atmosphere for 24-48 hours, monitoring the progress by TLC (20% ethyl acetate/hexanes).

  • Upon completion, the reaction mixture is diluted with DCM and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-phenyl-4-nitropyrazole as a solid. A patent describes obtaining 1-phenyl-4-nitropyrazole with a melting point of 128-129 °C.[3]

Protocol 2: Synthesis of this compound

Method A: Reduction with Tin(II) Chloride

  • To a solution of 1-phenyl-4-nitropyrazole (1.0 eq) in ethanol (15 mL/mmol) is added tin(II) chloride dihydrate (5.0 eq).

  • The reaction mixture is heated to reflux for 2-4 hours, monitoring the progress by TLC (5% methanol/DCM).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is carefully added until the pH is ~8.

  • The resulting suspension is filtered through a pad of celite to remove the tin salts.

  • The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethyl acetate/hexanes to give this compound.

Method B: Catalytic Hydrogenation

  • A solution of 1-phenyl-4-nitropyrazole (1.0 eq) in methanol or ethanol (20 mL/mmol) is placed in a hydrogenation vessel.

  • Palladium on carbon (10 wt. %, 5-10 mol %) is carefully added to the solution.

  • The vessel is purged with nitrogen or argon, and then a hydrogen atmosphere is introduced (balloon or Parr shaker).

  • The reaction mixture is stirred vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is carefully filtered through a pad of celite to remove the catalyst, and the celite is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

References

Technical Support Center: Purification of 1-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of crude 1-Phenyl-1H-pyrazol-4-amine. It is designed in a practical question-and-answer format to directly address common challenges encountered in the laboratory, blending theoretical principles with field-proven methodologies.

Part 1: Purification Strategy Selection

The optimal purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. The presence of the basic amino group and the aromatic pyrazole core dictates the compound's chemical behavior, which can be leveraged for effective separation.

Decision Workflow for Purification Method Selection

The following workflow provides a logical pathway for selecting the most appropriate purification technique based on the characteristics of the crude product.

Purification_Workflow start Start: Crude this compound assess_impurities Assess Impurity Profile (TLC, NMR, LC-MS) start->assess_impurities impurity_type What is the primary impurity type? assess_impurities->impurity_type acidic_basic Acidic or Basic Impurities impurity_type->acidic_basic  Acidic/Basic neutral_similar Neutral Impurities with Similar Polarity impurity_type->neutral_similar Neutral (Similar Polarity) neutral_diff Neutral Impurities with Different Polarity impurity_type->neutral_diff Neutral (Different Polarity) colored_particulate Colored or Particulate Matter impurity_type->colored_particulate Colored/Particulate method_abe Primary Method: Acid-Base Extraction acidic_basic->method_abe method_chrom Primary Method: Column Chromatography neutral_similar->method_chrom method_recrys Primary Method: Recrystallization neutral_diff->method_recrys colored_particulate->method_recrys polish_recrys Polishing Step: Recrystallization method_abe->polish_recrys method_chrom->polish_recrys polish_charcoal Consider Activated Charcoal during Recrystallization method_recrys->polish_charcoal end_product Purified Product method_recrys->end_product polish_recrys->end_product polish_charcoal->end_product

Caption: Decision tree for selecting a purification technique.

Part 2: Troubleshooting and FAQs by Technique

This section addresses specific issues that may arise during the purification of this compound.

A. Acid-Base Extraction

Acid-base extraction is a powerful technique that exploits the basicity of the amine functional group.[1] By treating the crude product with an acid, the amine is protonated to form a water-soluble salt, which can be separated from neutral or acidic impurities remaining in an organic solvent.[2][3]

Q1: Why is my product not moving from the organic layer to the aqueous acid layer?

A1: This issue typically arises from insufficient acidification.

  • Causality: this compound, like other aromatic amines, is a weak base. To protonate it effectively and form a water-soluble ammonium salt, the pH of the aqueous layer must be sufficiently low.

  • Troubleshooting Steps:

    • Check pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2).

    • Increase Acid Concentration: If the pH is not low enough, add more acid (e.g., 1M or 2M HCl) to the separatory funnel, shake, and re-check the pH.

    • Ensure Adequate Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently, to ensure intimate contact between the two phases.

    • Consider Solubility: While the hydrochloride salt is expected to be water-soluble, highly concentrated solutions may still have limited solubility.[4] If a precipitate forms at the interface, add more water to the aqueous layer to dissolve it.

Q2: An emulsion has formed at the interface. How can I break it?

A2: Emulsions are common when extracting basic organic compounds.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities. They prevent clean separation of the organic and aqueous layers.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. The increased ionic strength of the aqueous phase helps to destabilize the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to break the emulsion.

Q3: How do I recover my purified amine after it has been extracted into the aqueous acid?

A3: The amine must be deprotonated back to its neutral, organic-soluble "free base" form.

  • Causality: Adding a base to the acidic aqueous solution neutralizes the excess acid and deprotonates the ammonium salt, causing the neutral amine to precipitate or form an oil.

  • Protocol: Free Base Recovery

    • Cooling: Place the acidic aqueous layer containing your product salt in an ice bath. The subsequent neutralization is often exothermic.

    • Basification: Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH 9-10, confirmed with pH paper). The neutral this compound should precipitate as a solid.

    • Extraction: Extract the liberated free base back into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL, for example).

    • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

B. Recrystallization

Recrystallization is an excellent final polishing step to obtain high-purity, crystalline material. The principle is to dissolve the crude compound in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.[5]

Q1: I can't find a suitable single solvent for recrystallization. What should I do?

A1: A mixed-solvent system is the ideal solution.

  • Causality: The ideal solvent dissolves the compound when hot but not when cold.[5] If no single solvent meets this criterion, a pair of miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent)—can be used.

  • Troubleshooting & Protocol:

    • Selection: Common pairs for aromatic amines include Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.[5][6]

    • Procedure:

      • Dissolve the crude amine in the minimum amount of the hot "good" solvent (e.g., ethanol).

      • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness (turbidity) appears.

      • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Q2: My product has "oiled out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a very high degree.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the "good" solvent (or the primary solvent) to reduce the saturation level.

    • Slow Cooling: Ensure the solution cools very slowly. Insulating the flask can promote the formation of ordered crystals rather than an amorphous oil.

    • Scratch/Seed: Once cool, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a tiny "seed crystal" of pure product if available.[5]

Q3: My purified crystals are still colored. How can I remove the color?

A3: Highly colored, non-polar impurities can sometimes co-crystallize.

  • Causality: These are often large, conjugated organic molecules present in small amounts.

  • Troubleshooting Step:

    • Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution.[5]

    • Boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

    • Caution: Activated charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly.[5]

Solvent SystemBoiling Point (°C)Suitability Notes
Ethanol/Water78-100Excellent for moderately polar compounds. Good crystal formation often observed.
Methanol/Water65-100Similar to ethanol/water, but methanol is more polar.
Ethyl Acetate/Hexane69-77Good for less polar impurities. Both solvents are volatile and easily removed.
Toluene111Can be effective if the compound has low solubility in less polar solvents.

Caption: Common Recrystallization Solvent Systems.

C. Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Q1: My compound is streaking badly on the TLC plate and I get poor recovery from the column.

A1: This is a classic problem for basic amines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your compound can interact strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow elution (streaking).[7][8]

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia solution in methanol.[6][7] This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use Deactivated Silica: Prepare a slurry of silica gel with your mobile phase that already contains the basic modifier (e.g., 1% Et₃N in Hexane/EtOAc). This ensures the column is "deactivated" before you load your compound.[6]

    • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[6]

Q2: What is a good starting mobile phase for purifying this compound on silica?

A2: The polarity of the mobile phase should be optimized using TLC first.

  • Causality: The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.3 for your desired compound, as this typically leads to good separation on a column.

  • Recommended Systems to Screen (with 1% Et₃N):

    • Hexane / Ethyl Acetate (start with 70:30, then adjust)

    • Dichloromethane / Methanol (start with 98:2, then adjust for more polar impurities)

    • Toluene / Acetone

Mobile Phase SystemPolarityCommon Impurities Eluted
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar byproducts.
DCM / MethanolMedium to HighEffective for separating more polar impurities.
Toluene / AcetoneMediumProvides different selectivity compared to ester-based systems.

Caption: Starting Mobile Phase Systems for Column Chromatography.

Part 3: Detailed Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a 250 mL separatory funnel.

  • Acidic Wash: Add 50 mL of 1M HCl(aq) to the funnel. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of 1M HCl(aq). Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 10% NaOH(aq) with stirring until the pH is >9.

  • Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the precipitated free base with three 50 mL portions of ethyl acetate.

  • Final Workup: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography with Deactivated Silica
  • Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexane/EtOAc) and add 1% triethylamine by volume.

  • Slurry Packing: In a fume hood, add the required amount of silica gel to a beaker. Add the mobile phase to create a free-flowing slurry. Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Gently add the mobile phase to the column and begin elution, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Guide: Troubleshooting Side Product Formation in 1-Phenyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Phenyl-1H-pyrazol-4-amine. Rather than a generic protocol, this document provides in-depth troubleshooting advice and answers to frequently encountered issues, focusing on the identification and mitigation of common side products. Our goal is to empower you with the causal understanding needed to optimize your reaction outcomes, ensuring both purity and yield.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you might observe during your synthesis, providing explanations grounded in reaction mechanisms and offering practical solutions.

Question 1: My NMR and LC-MS analyses of the pyrazole core synthesis show an isomeric impurity with an identical mass to my desired intermediate, which is impossible to separate by column chromatography. What is this impurity and how can I prevent it?

Answer: You are almost certainly observing the formation of a regioisomer . This is the most common and challenging side product when synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors, a typical strategy in the Knorr pyrazole synthesis and related methods.[1][2][3][4]

  • Causality (The "Why"): The reaction between phenylhydrazine and an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone with different substituents) begins with a nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[5] Since there are two chemically distinct carbonyl groups (e.g., a ketone and an ester), the initial condensation can occur at either site. This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form two distinct regioisomeric pyrazoles.[4]

  • Controlling Factors & Solutions:

    • Electronic Effects: The more electrophilic carbonyl carbon will react faster. An electron-withdrawing group near one carbonyl will activate it for nucleophilic attack.[4]

    • Steric Hindrance: The nitrogen of phenylhydrazine will preferentially attack the less sterically hindered carbonyl group.[4]

    • Reaction Conditions (pH & Solvent): This is your most powerful tool for control.

      • Acidic Conditions: In an acidic medium, the more basic nitrogen of phenylhydrazine is protonated, and the reaction is often initiated by the less basic nitrogen attacking the more reactive carbonyl (typically the ketone).[1][4]

      • Neutral/Basic Conditions: Under neutral or basic conditions, the more nucleophilic terminal nitrogen of phenylhydrazine is the primary attacker.

      • Hydrazine Salt vs. Free Base: Using the hydrochloride salt of a hydrazine versus the free base can significantly influence the regiochemical outcome.[6]

    • Strategic Action: If you are obtaining a mixture, systematically vary the pH of your reaction. Start with neutral conditions, then attempt the reaction with a catalytic amount of acetic acid, and finally, try it under basic conditions (e.g., with sodium acetate). The choice of solvent can also play a role in controlling the regioselectivity.[6]

Question 2: My final reduction step to produce the 4-amino pyrazole is yielding a complex mixture of colored impurities, making purification a nightmare. What are these byproducts?

Answer: The formation of colored impurities during the reduction of an aromatic nitro group (a common precursor to the 4-amino group) is a classic sign of dimeric coupling byproducts .

  • Causality (The "Why"): The reduction of a nitro group (-NO₂) to an amine (-NH₂) is not a single-step process. It proceeds through highly reactive intermediates, namely a nitroso (-NO) species and a hydroxylamine (-NHOH) species.[7] These intermediates can condense with each other under the reaction conditions to form stable, often colored, dimeric impurities:

    • Azoxy compounds (-N=N(O)-): Formed from the condensation of nitroso and hydroxylamine intermediates.

    • Azo compounds (-N=N-): Formed by the reduction of azoxy compounds.

    • Hydrazo compounds (-NH-NH-): Formed by further reduction of azo compounds.

  • Strategic Action:

    • Choice of Reducing Agent: Metal-acid combinations like SnCl₂ in HCl or Fe in acetic acid are often effective and can minimize these side reactions compared to some catalytic hydrogenation methods if conditions are not optimized.

    • Controlled Addition: Instead of adding all the reducing agent at once, add it portion-wise to the reaction mixture. This keeps the concentration of the reactive intermediates low and favors the complete reduction to the desired amine.

    • Temperature Control: Exothermic reductions should be cooled to prevent the buildup of intermediates and subsequent side reactions.

    • Work-up: Ensure the pH is appropriately adjusted during the work-up to prevent air oxidation of the final amine product, which can also lead to colored impurities.

Question 3: My reaction yield is consistently low, and my TLC shows several spots, including some that barely move from the baseline. What am I looking at?

Answer: Low yields accompanied by highly polar spots on a TLC plate often point to incomplete cyclization or dehydration .

  • Causality (The "Why"): The Knorr pyrazole synthesis proceeds via a stable hydrazone intermediate, which then undergoes an intramolecular cyclization to form a hydroxylpyrazolidine, followed by dehydration to the aromatic pyrazole.[5][8] If the reaction conditions (e.g., temperature, time, or catalyst) are insufficient to drive the reaction to completion, these polar intermediates can remain in your crude product.

  • Strategic Action:

    • Increase Reaction Time/Temperature: The simplest solution is often to allow the reaction to proceed for a longer duration or at a higher temperature to ensure the final dehydration step is complete.

    • Use a Dehydrating Agent: Incorporating a Dean-Stark trap to remove water can effectively drive the equilibrium towards the final aromatic product.

    • Acid Catalysis: The dehydration step is acid-catalyzed.[2][3] Adding a catalytic amount of a strong acid like p-toluenesulfonic acid or even glacial acetic acid can significantly improve the rate of the final dehydration step. Monitor the reaction by TLC until the starting materials and polar intermediates are fully consumed.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route for this compound? A common and reliable laboratory-scale route involves two key stages:

    • Pyrazole Ring Formation: Synthesis of a 4-substituted-1-phenylpyrazole intermediate. A typical precursor is 4-nitro-1-phenylpyrazole, often synthesized via the reaction of phenylhydrazine with a 1,3-dicarbonyl compound that has a nitro group or a precursor at the C2 position.

    • Functional Group Reduction: Reduction of the 4-nitro group to the target 4-amino group using standard reducing agents like SnCl₂, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).[7][9]

  • Can I avoid the regioisomer problem entirely? Yes, by choosing your starting materials carefully. If you use a symmetrical 1,3-dicarbonyl compound, such as malonaldehyde or its synthetic equivalents, the problem of regioselectivity is eliminated as both carbonyl groups are identical. However, this limits the substitution patterns available on the pyrazole ring. The multicomponent synthesis using phenylhydrazine, malononitrile, and an aldehyde is another route that often leads to a single aminopyrazole product.[10][11]

  • My mass spectrum after the reduction step shows a peak at M+14 relative to the expected amine. What is it? This peak corresponds to the N-phenyl-N-(1-phenyl-1H-pyrazol-4-yl)hydroxylamine intermediate. The mass of a hydroxylamine (-NHOH) is 14 Da greater than the corresponding amine (-NH₂). Its presence indicates an incomplete reduction. To resolve this, you can increase the amount of the reducing agent, extend the reaction time, or switch to a more potent reduction system.[7]

Summary of Common Side Products

Side Product TypeFormation StepMass vs. Desired ProductKey Analytical SignatureMitigation Strategy
Regioisomer Pyrazole CyclizationIdentical MassDifferent NMR shifts, similar fragmentation in MS. Often inseparable on TLC/Column.Control pH, solvent, and temperature; use hydrazine salt vs. free base.[4][6]
Hydroxylamine Intermediate Nitro ReductionΔM = +14 (vs. amine)Distinct MS peak (M+14).Increase reducing agent stoichiometry, longer reaction time, or stronger reducing agent.[7]
Azoxy/Azo Compounds Nitro ReductionApprox. 2x MassOften intensely colored (yellow/orange). Complex NMR.Controlled addition of reducing agent, temperature management.[7]
Hydrazone Intermediate Pyrazole CyclizationVariesPolar spot on TLC. NMR will lack pyrazole aromatic proton signal.Increase reaction time/temperature; use acid catalyst to promote cyclization.[5][8]

Visualizing Reaction Pathways and Side Products

The following diagram illustrates the desired synthetic pathway to this compound and the points at which common side products diverge.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitro Group Reduction Phenylhydrazine Phenylhydrazine Hydrazone_A Hydrazone Intermediate A Phenylhydrazine->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B Phenylhydrazine->Hydrazone_B Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Hydrazone_A Dicarbonyl->Hydrazone_B Desired_Intermediate Desired 4-Nitro-1-phenylpyrazole (Intermediate) Hydrazone_A->Desired_Intermediate Cyclization & Dehydration Incomplete_Cyclization Incomplete Cyclization (e.g., Hydroxylpyrazolidine) Hydrazone_A->Incomplete_Cyclization Stalls Regioisomer Regioisomeric Impurity (e.g., 5-Nitro Isomer) Hydrazone_B->Regioisomer Cyclization & Dehydration Nitroso Nitroso Intermediate Desired_Intermediate->Nitroso Reduction cluster_1 cluster_1 Desired_Intermediate->cluster_1 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Coupling Dimeric Coupling (Azoxy, Azo Byproducts) Nitroso->Coupling Final_Product This compound (Desired Product) Hydroxylamine->Final_Product Reduction Hydroxylamine->Coupling

Caption: Reaction scheme for this compound synthesis showing side product pathways.

Recommended Protocol: Synthesis via Knorr Condensation and Subsequent Reduction

This protocol is designed to favor the formation of the desired product and minimize impurities.

Part A: Synthesis of 1-Phenyl-4-nitropyrazole-5-carboxylic acid (Intermediate Example)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(nitroacetyl)malonate (1.0 eq) in ethanol.

  • Hydrazine Addition: Add phenylhydrazine hydrochloride (1.05 eq) to the solution, followed by sodium acetate (2.0 eq). The use of the hydrochloride salt under these buffered conditions helps control regioselectivity.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate. If not, acidify slightly with dilute HCl.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure intermediate. Note: The carboxylic acid group can be removed in a subsequent step if the unsubstituted 4-nitro-1-phenylpyrazole is desired.

Part B: Reduction to this compound

  • Reaction Setup: Suspend the 1-phenyl-4-nitropyrazole intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Reducing Agent Addition: Warm the mixture gently (to ~50-60 °C) and add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) portion-wise over 30 minutes. Monitor the temperature to control the exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A precipitate of tin salts will form.

  • Extraction & Purification: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or recrystallization.

References

Technical Support Center: Improving the Solubility of 1-Phenyl-1H-pyrazol-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: My 1-Phenyl-1H-pyrazol-4-amine stock solution in DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound exceeding its thermodynamic aqueous solubility limit. While this compound, like many organic compounds, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when diluted into a predominantly aqueous environment.[2] This phenomenon, often called "solvent shock," occurs because the solvent polarity changes abruptly, causing the less soluble compound to crash out of the solution.[3] A clear DMSO stock does not guarantee solubility at the final assay concentration in your buffer.[2]

Q2: What is the best solvent to use for my initial stock solution?

A: For this compound, 100% DMSO is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-30 mM).[1] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] However, it is critical to use anhydrous, cell-culture grade DMSO to avoid introducing water, which can decrease the compound's solubility in the stock over time and promote precipitation upon freeze-thaw cycles.[3][5]

Q3: I'm using the hydrochloride salt of this compound. Is this better than the free base?

A: Yes, for aqueous applications, the hydrochloride (HCl) salt form is significantly superior. The free base of this compound contains a basic amine group.[6] Reacting this with hydrochloric acid protonates the amine, creating a hydrochloride salt.[7] This ionic form has vastly improved aqueous solubility due to favorable ion-dipole interactions with water molecules.[7] If you are experiencing solubility issues with the free base in your final assay medium, switching to the HCl salt is a highly recommended first step.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[8] Some robust cell lines may tolerate up to 1%, but this should be validated.[8] However, even at non-toxic concentrations below 1%, DMSO can have biological effects, potentially influencing cell growth or differentiation.[9] It is imperative to perform a vehicle control experiment, testing multiple DMSO concentrations to determine the maximum acceptable level for your specific assay and cell type and to keep the final DMSO concentration consistent across all experimental wells.[2][10]

Troubleshooting Guide: Compound Precipitation

Encountering precipitation can derail an experiment. This section provides a logical workflow to diagnose and solve solubility issues with this compound.

Visual Workflow for Troubleshooting Precipitation

The following diagram outlines a step-by-step process to address compound precipitation in your assay.

G start Precipitation Observed in Assay Well q1 What is the final compound concentration? start->q1 Exceeding solubility limit? s1 SOLUTION: Lower the final concentration. Determine max solubility via serial dilution (see Protocol 2). q1->s1 Yes q2 Is the final DMSO concentration <0.1%? q1->q2 No end_node SOLUBILITY OPTIMIZED s1->end_node s2 SOLUTION: Increase DMSO concentration (stay within cell tolerance, e.g., 0.5%). This acts as a co-solvent. q2->s2 Yes q3 How was the working solution prepared? q2->q3 No s2->end_node s3 SOLUTION: Improve dilution technique. Slowly add DMSO stock to vortexing, pre-warmed buffer (see Protocol 3). q3->s3 Directly into buffer q4 What is the pH of the aqueous assay buffer? q3->q4 Using best practice s3->end_node s4 SOLUTION: Lower the buffer pH (e.g., to 6.5). This protonates the amine, increasing solubility. Validate assay performance at new pH. q4->s4 Neutral (≥7.0) q4->end_node Acidic (<7.0) & still precipitates? Consider advanced formulation (e.g., cyclodextrins). s4->end_node

Caption: A decision tree for troubleshooting compound precipitation.

In-Depth Solubilization Strategies & Protocols

Strategy 1: pH Modification

Causality: this compound is a weakly basic compound due to its amine functional group.[6] In aqueous solutions, its solubility is highly pH-dependent. At neutral or alkaline pH, the compound exists predominantly in its less soluble, neutral free-base form. By lowering the pH of the assay buffer, the amine group becomes protonated (R-NH₃⁺), forming a cation that is significantly more soluble in water.[] This is the same principle behind using the hydrochloride salt form of the drug.[7]

Considerations:

  • Ensure your biological target (e.g., enzyme, cell line) is stable and functions optimally at the modified pH.

  • A buffer with a pH between 6.0 and 7.0 is often a good compromise.

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12] This reduction in polarity makes the environment more favorable for less polar compounds like this compound, thereby increasing its solubility.[] In many assays, the DMSO carried over from the stock solution acts as a co-solvent.

Co-SolventTypical Final ConcentrationConsiderations
DMSO 0.1% - 1.0%Most common; must test for cytotoxicity.[8]
Ethanol 0.5% - 5.0%Can affect enzyme activity and cell viability.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally well-tolerated but can increase viscosity.[]
Propylene Glycol 1% - 10%Common in pharmaceutical formulations.[12]

Table 1: Common co-solvents and their typical use-ranges in biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol ensures the highest quality stock solution to minimize solubility issues downstream.

  • Preparation: Work in a sterile hood. Use a new, sealed vial of anhydrous, cell-culture grade DMSO.[5]

  • Weighing: Accurately weigh the required amount of this compound powder (MW: 159.19 g/mol for free base) into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial vigorously for 2-5 minutes. If dissolution is slow, brief sonication in a water bath can be used to aid the process.[1]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound precipitation.[1][3] Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you find the upper solubility limit of your compound in the final assay buffer.

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.

  • Prepare Assay Plate: Add your final assay buffer to the wells of a clear 96-well plate.

  • Initiate Dilution: Transfer a small volume (e.g., 1 µL) from the compound dilution plate to the assay plate containing the buffer (e.g., 99 µL), creating a 1:100 final dilution. Mix immediately.

  • Incubation: Incubate the plate under your final assay conditions (e.g., 37°C for 1 hour).

  • Measurement: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative measurement, read the plate on a nephelometer or a plate reader capable of measuring light scatter at a wavelength away from the compound's absorbance (e.g., 650 nm). The highest concentration that remains clear is your maximum working solubility.

Protocol 3: Recommended Dilution Method to Minimize Precipitation

This method helps prevent "solvent shock" and localized concentration gradients.

  • Pre-warm Buffer: Equilibrate your final assay buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).[3]

  • Calculate Volumes: Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage is within the tolerated range (e.g., ≤ 0.5%).

  • Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the DMSO stock into your cell culture medium or buffer.

  • Final Dilution: While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the DMSO stock solution dropwise or in a thin stream. This gradual addition is critical.[3]

  • Final Mix: After adding the stock, mix gently to ensure a homogenous solution.

  • Immediate Use: It is best practice to use the prepared working solution immediately, as some compounds may precipitate over time even when initially soluble.[3]

References

Technical Support Center: Overcoming Challenges in the Scale-up of 1-Phenyl-1H-pyrazol-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By understanding the underlying chemical principles and implementing robust process controls, you can achieve consistent, high-yield, and high-purity production on a larger scale.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its production often involves the cyclization of a dicarbonyl compound or its equivalent with phenylhydrazine, followed by the introduction of the amino group. While the synthesis may appear straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and safety. This guide provides a structured approach to troubleshooting these issues.

Core Challenges in Scale-Up

The transition from laboratory-scale synthesis to pilot or industrial-scale production often introduces complexities that are not apparent in smaller batches. Key areas of concern include:

  • Exothermic Reaction Control: The condensation reaction to form the pyrazole ring is often exothermic.[1] Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and impurity formation.[1]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is crucial.[1] Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.[1]

  • Solvent Selection and Solubility: A solvent that is effective on a small scale may not be optimal for larger batches due to differences in solubility, product precipitation, and impurity profiles.[1]

  • Impurity Profile and Control: The types and quantities of impurities can change significantly during scale-up. Identifying and controlling these impurities is critical for the final product quality.

  • Safety Considerations: Handling reagents like hydrazine derivatives on a large scale requires strict safety protocols to mitigate risks such as thermal runaway and toxicity.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Reaction Control and Yield Optimization

Q1: We are experiencing a significant drop in yield and an increase in impurities upon scaling up our synthesis. What are the likely causes and how can we address them?

A1: This is a common issue stemming from challenges in maintaining optimal reaction conditions at a larger scale. The primary culprits are often poor temperature control and inadequate mixing.

  • Causality: The condensation reaction is exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1] This can lead to localized "hot spots" where the temperature rises significantly, promoting the formation of side products and degradation of the desired product. Inefficient stirring in large vessels can also lead to non-uniform reaction conditions.[1]

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Use multiple temperature probes to get an accurate temperature profile within the reactor, not just at the vessel wall.

    • Optimize Reagent Addition: Implement a slow, controlled addition of the phenylhydrazine.[1] This helps to manage the exotherm and maintain a consistent temperature.

    • Improve Mixing Efficiency: Evaluate the impact of stirring speed and impeller design on the reaction outcome. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different type of agitator.

    • Solvent Screening: Re-evaluate your choice of solvent. A higher-boiling point solvent might offer better temperature control. Additionally, consider solvents that ensure all reactants and intermediates remain in solution throughout the reaction to prevent precipitation-related mixing issues.[1]

Q2: We are observing the formation of a significant regioisomeric impurity. How can we improve the regioselectivity of our reaction?

A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical starting materials.[2]

  • Causality: The reaction of phenylhydrazine with an unsymmetrical dicarbonyl compound can proceed through two different pathways, leading to the formation of two regioisomers. The preferred pathway is influenced by factors such as the electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) to find the optimal conditions for the desired isomer.

    • pH Control: The acidity or basicity of the reaction medium can play a crucial role. The addition of a catalytic amount of acid or base can sometimes direct the reaction towards a specific isomer.

    • Alternative Synthetic Routes: If optimizing the current route proves difficult, consider alternative synthetic strategies that offer better regiochemical control.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Illustrative)

This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular starting materials and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

  • Charge Reactants: Charge the dicarbonyl precursor and the chosen solvent into the reactor.

  • Controlled Addition: Begin stirring and slowly add a solution of phenylhydrazine in the same solvent from the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at the desired setpoint (e.g., 20-25°C) using a cooling bath.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).[3]

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a suitable quenching agent.

  • Extraction and Isolation: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Data Presentation

Table 1: Effect of Solvent on Yield and Purity in a Trial Scale-Up Reaction

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
Ethanol78 (Reflux)67592
Toluene110 (Reflux)88295
DMF10048596
Acetonitrile82 (Reflux)67893

Note: This is illustrative data. Actual results will vary depending on the specific reaction conditions and starting materials.

Visualization of Key Processes

Diagram 1: General Reaction Scheme for Pyrazole Synthesis

G Dicarbonyl Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Pyrazole 1-Phenyl-1H-pyrazole (after cyclization) Intermediate->Pyrazole Cyclization (Heat/Catalyst) FinalProduct This compound (after amination) Pyrazole->FinalProduct Amination

Caption: General synthetic pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Scale-Up CheckTemp Investigate Temperature Control Start->CheckTemp CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckReagents Verify Reagent Quality Start->CheckReagents TempOK Temperature Profile Stable? CheckTemp->TempOK MixingOK Homogeneous Mixture? CheckMixing->MixingOK ReagentsOK Reagents Pure? CheckReagents->ReagentsOK TempOK->CheckMixing Yes OptimizeAddition Optimize Reagent Addition Rate TempOK->OptimizeAddition No MixingOK->CheckReagents Yes ImproveStirring Improve Agitation MixingOK->ImproveStirring No PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No ReassessSolvent Re-evaluate Solvent System ReagentsOK->ReassessSolvent Yes Success Yield Improved OptimizeAddition->Success ImproveStirring->Success PurifyReagents->Success ReassessSolvent->Success

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phenylhydrazine on a large scale?

A1: Phenylhydrazine and its derivatives can be toxic and are suspected carcinogens. It is crucial to handle them in a well-ventilated area, preferably in a closed system, to minimize exposure.[4][5] Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory.[6][7] An emergency shower and eyewash station should be readily accessible.[6]

Q2: How can I effectively monitor the progress of my large-scale reaction?

A2: In-process controls (IPCs) are essential for monitoring large-scale reactions. Techniques like HPLC, GC, or even TLC can be used to track the consumption of starting materials and the formation of the product.[3] Taking periodic samples from the reactor (using a safe sampling technique) will provide valuable data to determine the reaction endpoint and identify any potential issues early on.

Q3: What are the best practices for purifying this compound on a large scale?

A3: Recrystallization is often the most practical method for large-scale purification. The key is to identify a suitable solvent system that provides good recovery and effectively removes impurities. A solvent screen on a small scale is highly recommended. For challenging purifications, column chromatography can be adapted for larger scales using techniques like flash chromatography with larger columns.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][6] Some pyrazole derivatives can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.[6]

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and structural versatility. The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a primary route for its construction. However, when using unsymmetrical dicarbonyls and substituted hydrazines, a critical challenge arises: the formation of regioisomeric mixtures. Controlling which isomer is formed—regioselectivity—is paramount for ensuring downstream efficacy, safety, and reproducibility in drug development and materials engineering. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate and master regioselectivity in pyrazole synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another. In the reaction between an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) and a substituted hydrazine (R²-NHNH₂), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two possible pyrazole products, as illustrated below. High regioselectivity means the reaction predominantly yields one isomer, while low regioselectivity results in a mixture that is often difficult to separate.[1]

Q2: What are the primary factors controlling regioselectivity in the condensation of 1,3-dicarbonyls with substituted hydrazines?

A2: The regiochemical outcome is a delicate balance of several competing factors:[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. An electron-withdrawing group (e.g., -CF₃) near one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a nearby carbonyl group, directing the attack to the less sterically encumbered site.

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most powerful tools for steering the reaction.

    • pH: The acidity of the medium is critical. Under acidic conditions, the substituted nitrogen (N1) of the hydrazine is generally protonated and less nucleophilic, favoring initial attack by the terminal, more basic nitrogen (N2). In neutral or basic media, the substituted nitrogen can be the more potent nucleophile.[1]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2] This is attributed to their ability to stabilize intermediates without competing with the hydrazine as a nucleophile.[2]

Q3: How can I reliably determine the structure of my pyrazole regioisomers?

A3: Unambiguous structure determination is crucial. While techniques like melting point analysis and chromatography can separate isomers, spectroscopic methods are required for definitive identification. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1D NMR (¹H, ¹³C): Provides initial information but is often insufficient to distinguish between isomers.

  • 2D NMR (HMBC, NOESY): These techniques are essential for conclusive assignment.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A key correlation to look for is between the protons of the N-substituent (e.g., N-CH₃) and the pyrazole ring carbons (C3 and C5). The presence or absence of a specific correlation can definitively identify the isomer.[3]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space. A NOESY correlation between the N-substituent protons and a proton on a C5-substituent would confirm the 1,5-disubstituted pattern, whereas its absence would suggest the 1,3-isomer.[3][4]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or Unpredictable Regioisomeric Ratio (RR)
  • Potential Cause A: Competing Nucleophilic Attack due to Similar Carbonyl Reactivity. This occurs when the electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl are not sufficiently different.

  • Solution A: Strategic Modification of Reaction Conditions. The most effective strategy is to manipulate the reaction conditions to favor one pathway. The choice of solvent is a powerful, yet often overlooked, parameter.

    Data Snapshot: The Impact of Solvent on Regioselectivity

    Entry 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R³) Hydrazine Solvent Regioisomeric Ratio (2:3) Yield (%) Reference
    1 R¹=Ph, R³=CF₃ Phenylhydrazine EtOH 24:76 60 [2]
    2 R¹=Ph, R³=CF₃ Phenylhydrazine TFE 81:19 98 [2]
    3 R¹=Ph, R³=CF₃ Phenylhydrazine HFIP 99:1 96 [2]
    4 R¹=Furyl, R³=Ph Methylhydrazine EtOH 48:52 75 [2]

    | 5 | R¹=Furyl, R³=Ph | Methylhydrazine | HFIP | 97:3 | 92 |[2] |

    As demonstrated, switching from ethanol (EtOH) to a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically reverse or enhance regioselectivity, often leading to a single, desired isomer in high yield.[2]

  • Potential Cause B: Uncontrolled Reaction pH. Trace amounts of acid or base in reagents or glassware can lead to inconsistent results, as the nucleophilicity of the hydrazine nitrogens is highly pH-dependent.

  • Solution B: Implement pH-Controlled Synthesis. For reactions sensitive to pH, explicitly controlling the acidity is key. Acid-catalyzed conditions are common in the Knorr synthesis.[5][6]

    Protocol Recommendation: Add a catalytic amount (e.g., 0.1 equivalents) of a mild acid like acetic acid or a stronger acid like trifluoroacetic acid (TFA) to the reaction mixture.[7] This ensures a consistent protonation state for the hydrazine, leading to more reproducible regioselectivity.

Problem 2: Difficulty in Separating Regioisomers
  • Potential Cause: Similar Physicochemical Properties. Regioisomers often have very similar polarity, solubility, and boiling points, making separation by standard column chromatography or recrystallization challenging.

  • Solution: Strategies for Improving Separation.

    • Optimize Chromatography: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18). Using high-performance liquid chromatography (HPLC) can provide superior resolution.

    • Derivatization: If separation remains difficult, consider derivatizing the mixture. By reacting a functional group present on one of the isomers (or introducing one), you can significantly alter its polarity, making separation of the new derivatives easier. The protecting group can then be removed post-separation.

Problem 3: Ambiguous Structural Assignment
  • Potential Cause: Insufficient 1D NMR Data. Relying solely on ¹H and ¹³C NMR spectra is often inconclusive, as chemical shifts of similar groups in the two isomers can be nearly identical.

  • Solution: Protocol for Advanced 2D NMR Analysis. To definitively assign the structure, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is a non-destructive technique that provides unequivocal evidence of connectivity.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that demonstrate a dramatic improvement in regioselectivity.[2]

  • Reagent Preparation: In a clean, dry flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reactant Addition: Add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine, 1.1 eq) to the solution at room temperature with magnetic stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 60°C for HFIP) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is consumed.

  • Workup: Cool the reaction to room temperature and remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting product by silica gel column chromatography to isolate the major regioisomer.

  • Analysis: Confirm the structure and assess the isomeric purity using NMR spectroscopy (¹H, ¹³C, and HMBC/NOESY).

Protocol 2: Structure Elucidation using ¹H-¹³C HMBC NMR
  • Sample Preparation: Prepare a concentrated solution of the purified pyrazole isomer (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H spectrum and a ¹³C spectrum. Following this, acquire a 2D gradient-selected HMBC spectrum. Standard parameter sets are available on most modern spectrometers.

  • Data Analysis:

    • Process the 2D HMBC spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the peak corresponding to the N-substituent protons (e.g., N-CH₃ or N-CH₂-Ph).

    • Look for cross-peaks from these protons to the quaternary carbons of the pyrazole ring (C3 and C5).

    • Example: For a 1-methyl-3-aryl-5-alkyl pyrazole, the N-CH₃ protons will show a 3-bond correlation (³J_CH) to C5. For the isomeric 1-methyl-5-aryl-3-alkyl pyrazole, the N-CH₃ protons will show a ³J_CH correlation to C3.[3] This unambiguous correlation confirms the regiochemistry.

Section 4: Visual Summaries

Diagram 1: Mechanistic Pathways to Regioisomers

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R2NHNH2 R²-NH-NH₂ (Substituted Hydrazine) Attack_C1 Initial attack at carbonyl adjacent to R¹ R2NHNH2->Attack_C1 Path A Attack_C3 Initial attack at carbonyl adjacent to R³ R2NHNH2->Attack_C3 Path B Dicarbonyl R¹-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Dicarbonyl) Dicarbonyl->Attack_C1 Dicarbonyl->Attack_C3 Isomer_A Regioisomer A (1,5-Disubstituted) Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B (1,3-Disubstituted) Attack_C3->Isomer_B Cyclization & Dehydration

Caption: Competing reaction pathways in Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Low Regioisomeric Ratio (RR) Observed analyze Analyze Reaction Parameters: - Solvent - pH - Temperature - Sterics/Electronics start->analyze modify Modify Conditions: Select a Strategy analyze->modify strategy_solvent Strategy 1: Change Solvent (e.g., EtOH → HFIP) modify->strategy_solvent Solvent Effects Dominant? strategy_ph Strategy 2: Control pH (e.g., Add cat. TFA) modify->strategy_ph pH Sensitivity Suspected? strategy_substrate Strategy 3: Modify Substrate (e.g., Add blocking group) modify->strategy_substrate Conditions Maxed Out? rerun Re-run Reaction & Analyze RR strategy_solvent->rerun strategy_ph->rerun strategy_substrate->rerun end_success Success: High RR Achieved rerun->end_success RR > 95:5 end_fail Re-evaluate & Try Alternative Strategy rerun->end_fail RR < 95:5 end_fail->modify

Caption: A logical workflow for troubleshooting and optimizing regioselectivity.

Section 5: References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: --INVALID-LINK--

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from: --INVALID-LINK--

  • Gawade, R. L., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 41(19), 2883-2889. Available at: --INVALID-LINK--

  • Gawandi, V. B., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. Available at: --INVALID-LINK--

  • Jones, A. M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2221. Available at: --INVALID-LINK--

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett, 31(01), 1-5. Available at: --INVALID-LINK--

  • Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: --INVALID-LINK--

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from: --INVALID-LINK--

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from: --INVALID-LINK--

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(19), 7890–7900. Available at: --INVALID-LINK--

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from: --INVALID-LINK--

  • Li, W., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811–7814. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Kasiotis, K. M., et al. (2014). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from: --INVALID-LINK--

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Li, W., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. Available at: --INVALID-LINK--

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from: --INVALID-LINK--

  • Hranjec, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available at: --INVALID-LINK--

  • Sharma, R., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from: --INVALID-LINK--

  • ResearchGate. (n.d.). Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations... Retrieved from: --INVALID-LINK--

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations... Retrieved from: --INVALID-LINK--

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5865. Available at: --INVALID-LINK--

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: --INVALID-LINK--

References

Technical Support Center: High-Purity Recrystallization of 1-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile intermediate through recrystallization. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, common choices include alcohols (ethanol, methanol, isopropanol), acetone, and ethyl acetate.[1] Given the aromatic amine nature of the compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the optimal polarity for effective purification.[1][2] It is crucial to perform small-scale solubility tests with your crude material to identify the most suitable solvent or solvent pair.

Q2: My this compound is the hydrochloride salt. Does this change the solvent selection?

A2: Absolutely. The hydrochloride salt of this compound has significantly higher aqueous solubility than its free base form due to its ionic nature.[3] For the HCl salt, polar protic solvents like water or ethanol/water mixtures are excellent starting points. The free base will have better solubility in less polar organic solvents. If you are working with the free base and struggling with polar solvents, you might consider converting it to the hydrochloride salt to leverage different solubility profiles.[4][5]

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities, often resulting from oxidation or side reactions, can typically be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the high molecular weight colored compounds. Use charcoal sparingly (1-2% by weight of your compound) as it can also adsorb your desired product, leading to a decrease in yield.[1]

Q4: Can I use recrystallization to separate regioisomers of pyrazole derivatives?

A4: Yes, a technique called fractional recrystallization can be employed if the regioisomers exhibit different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.[1] Careful selection of the solvent and precise temperature control are critical for successful separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: This common issue, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over nucleation of a solid crystal lattice.[6][7] Aromatic amines can be particularly prone to this behavior.

Solutions:

  • Increase the Solvent Volume: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil and add more of the "good" or primary solvent to decrease the saturation level.[6][7]

  • Lower the Cooling Temperature of the Solution: The boiling point of your solvent may be higher than the melting point of your compound. Select a lower-boiling point solvent.

  • Slow Down the Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Very slow cooling is key to forming well-ordered crystals.[6]

  • Modify the Solvent System: If using a mixed solvent system, you may have too much "bad" solvent. Re-heat to dissolve the oil, add more "good" solvent to create a homogenous solution, and then add the "bad" solvent dropwise until the first sign of persistent turbidity.

Problem 2: No crystals form, even after cooling in an ice bath.

Cause: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[6][8]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[6]

    • Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[6][8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[6][9] Gently heat the solution to boil off a portion of the solvent, and then allow it to cool again. Be careful not to evaporate too much, as this can lead to rapid precipitation of impurities.

Problem 3: The recrystallization yield is very low.

Cause: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[8][9]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]

  • Prevent Premature Crystallization: If crystals form in the filter funnel during hot filtration, the solution has cooled too quickly. To remedy this, pre-heat your funnel and filter paper with hot solvent before filtering your solution. You can also add a slight excess of hot solvent before filtration and then boil it off before the cooling stage.[7]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the recovery of your crystalline product.

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to concentrate the filtrate by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility-temperature curve for this compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves at the boiling point.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This is a powerful technique when no single solvent is ideal. A common pair for compounds like this is ethanol ("good" solvent) and water ("bad" solvent).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-homogenization: Add a few drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Data Presentation

Solvent SystemTypePolarityCommon Use for Pyrazole Derivatives
Ethanol / WaterMixed ProticHighSuitable for more polar pyrazole derivatives and their salts.[1][2]
MethanolProticHighA good general solvent for many pyrazole compounds.[1]
IsopropanolProticMediumA common and effective choice for cooling crystallization.[1][2]
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumA versatile system for less polar pyrazoles.[1]

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Standard Recrystallization Workflow.

Troubleshooting_Oiling_Out cluster_solutions Troubleshooting Steps start Compound 'Oils Out' During Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent 1 slow_cool Cool Solution Slowly reheat->slow_cool 2 change_solvent Use Lower Boiling Point Solvent reheat->change_solvent 3 add_solvent->slow_cool end Crystal Formation slow_cool->end change_solvent->end

Caption: Troubleshooting "Oiling Out".

References

Validation & Comparative

A Comparative Analysis of 1-Phenyl-1H-pyrazol-4-amine and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. The introduction of an amine substituent onto the pyrazole ring gives rise to several positional isomers, with the placement of the amino group significantly influencing the molecule's physicochemical properties and pharmacological profile. This guide provides a comparative analysis of 1-Phenyl-1H-pyrazol-4-amine and its key isomers, 1-Phenyl-1H-pyrazol-3-amine and 1-Phenyl-1H-pyrazol-5-amine, to aid researchers and drug development professionals in understanding their nuanced differences and potential applications.

Introduction to the 1-Phenyl-1H-pyrazol-amine Core

The fusion of a phenyl ring to a pyrazole nucleus creates a versatile and synthetically accessible scaffold. The addition of an amino group introduces a key functional handle for further derivatization and a potential site for interaction with biological targets. The position of this amino group—at C3, C4, or C5 of the pyrazole ring—dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby modulating its biological activity. These aminophenylpyrazoles have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Synthesis of 1-Phenyl-1H-pyrazol-amine Isomers

The synthetic routes to these isomers vary depending on the desired position of the amino group. Generally, they involve the cyclization of appropriate precursors containing the phenylhydrazine moiety.

Synthesis of this compound

A common route to this compound involves the reduction of a corresponding nitro-substituted precursor.

Synthesis_of_1_Phenyl_1H_pyrazol_4_amine start 4-Nitro-1-phenylpyrazole reagents Electrochemical Reduction in diluted HCl start->reagents intermediate Corresponding hydroxylamine (in situ) reagents->intermediate product This compound intermediate->product

General synthesis workflow for this compound.
Synthesis of 1-Phenyl-1H-pyrazol-3-amine

This isomer can be synthesized through the oxidation of its pyrazoline precursor.[3]

Synthesis_of_1_Phenyl_1H_pyrazol_3_amine start 1-Phenyl-3-amino-2-pyrazoline reagents Oxidation (e.g., with CuCl in acetic acid) start->reagents product 1-Phenyl-1H-pyrazol-3-amine reagents->product Synthesis_of_1_Phenyl_1H_pyrazol_5_amine start1 Phenylhydrazine reagents Base (e.g., NaOH) start1->reagents start2 2-Chloroacrylonitrile start2->reagents product 1-Phenyl-1H-pyrazol-5-amine reagents->product MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Solubilize formazan C->D E Measure absorbance D->E

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the structure-activity relationships (SAR) governing 1-Phenyl-1H-pyrazol-4-amine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this important class of molecules. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, which include anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2][3][4][5] This guide will provide an in-depth analysis of how modifications to the this compound core can profoundly influence its therapeutic potential, supported by experimental data and protocols.

The this compound Scaffold: A Versatile Core

The this compound scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with a phenyl group at the N1 position and an amine group at the C4 position. This arrangement provides a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The pyrazole ring itself is aromatic and can engage in various non-covalent interactions with biological targets, while the phenyl and amine groups offer opportunities for derivatization to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

Strategic Modifications and Their Impact on Biological Activity

Our exploration of the SAR of this compound analogs will focus on three key regions of the molecule: the N1-phenyl ring, the C3 and C5 positions of the pyrazole core, and the C4-amine group.

Table 1: Comparative Analysis of Hypothetical this compound Analogs as Kinase Inhibitors
Compound IDR1 (N1-Phenyl Substitution)R2 (C3-Pyrazole Substitution)R3 (C4-Amine Substitution)Kinase Inhibition (IC50, nM)Cell Proliferation (GI50, µM)
1a HHNH250010
1b 4-ClHNH21503.5
1c 4-OCH3HNH24008.2
1d 4-CF3HNH21202.8
2a HCH3NH23507.5
2b 4-ClCH3NH2902.1
3a 4-ClHNH-Ac>1000>50
3b 4-ClHNH-SO2Ph851.9

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in pyrazole-based inhibitors.

Deciphering the Structure-Activity Relationship: A Detailed Analysis

The Influence of the N1-Phenyl Ring (R1)

Substituents on the N1-phenyl ring play a crucial role in modulating the electronic properties and steric interactions of the entire molecule.

  • Electron-Withdrawing Groups (EWGs): As illustrated by compounds 1b (4-Cl) and 1d (4-CF3) in Table 1, the introduction of electron-withdrawing groups at the para-position of the phenyl ring often leads to a significant increase in inhibitory potency. This enhancement can be attributed to several factors, including the formation of favorable halogen bonds or dipole-dipole interactions with the target protein. The trifluoromethyl group in 1d is a particularly effective substituent for enhancing activity in many kinase inhibitors.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like the methoxy group in 1c (4-OCH3) can sometimes lead to a decrease in activity compared to the unsubstituted analog 1a . However, this is not a universal rule and is highly dependent on the specific target and the nature of the binding pocket.

The Role of the Pyrazole Core (R2)

Modifications at the C3 and C5 positions of the pyrazole ring can influence the molecule's orientation within the binding site and provide additional points of interaction.

  • Small Alkyl Groups: The introduction of a small alkyl group, such as a methyl group at the C3 position (2a and 2b ), can provide beneficial van der Waals interactions and improve potency. When combined with an optimal substituent on the N1-phenyl ring (as in 2b ), a synergistic effect on activity is often observed.

The Significance of the C4-Amine Group (R3)

The C4-amine group is a critical hydrogen bond donor and can be a key anchoring point to the target protein. Its modification can dramatically alter the binding affinity and selectivity.

  • Acylation: Acylation of the amine group, as seen in 3a , often leads to a significant loss of activity. This is likely due to the disruption of a critical hydrogen bond with the target.

  • Sulfonamides: In contrast, converting the amine to a sulfonamide (3b ) can maintain or even enhance activity. The sulfonamide moiety can act as a hydrogen bond acceptor and its phenyl group can engage in additional hydrophobic or pi-stacking interactions.[7]

Experimental Protocols: A Practical Guide

To enable researchers to explore the SAR of this compound analogs, we provide the following generalized experimental protocols.

Protocol 1: Synthesis of this compound Analogs

A common synthetic route to this class of compounds involves the Vilsmeier-Haack reaction.[8][9]

Step-by-step methodology:

  • Synthesis of Phenylhydrazones: React the appropriately substituted acetophenone with the corresponding phenylhydrazine in ethanol under reflux to form the phenylhydrazone intermediate.

  • Vilsmeier-Haack Cyclization: Treat the phenylhydrazone with a Vilsmeier-Haack reagent (e.g., POCl3/DMF) to effect cyclization and form the 1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Oximation and Reduction: Convert the aldehyde to an oxime using hydroxylamine hydrochloride, followed by reduction of the oxime to the primary amine using a suitable reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation).

  • Derivatization of the Amine: The resulting this compound can be further derivatized at the amine position through standard acylation, sulfonylation, or reductive amination reactions.[10]

Protocol 2: In Vitro Kinase Inhibition Assay

A common method to assess the biological activity of these analogs is through an in vitro kinase inhibition assay.

Step-by-step methodology:

  • Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Add kinase, peptide substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Core Scaffold: This compound Mod_R1 Modification of N1-Phenyl Ring (R1) Start->Mod_R1 Mod_R2 Modification of Pyrazole Core (R2) Start->Mod_R2 Mod_R3 Modification of C4-Amine Group (R3) Start->Mod_R3 Library Compound Library Mod_R1->Library Mod_R2->Library Mod_R3->Library Assay In Vitro Assay (e.g., Kinase Inhibition) Library->Assay Cell_Assay Cell-Based Assay (e.g., Proliferation) Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Mod_R1 Optimization->Mod_R2 Optimization->Mod_R3

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Signaling Pathway Context

Many this compound analogs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified kinase signaling cascade that can be targeted by such inhibitors.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modifications to the N1-phenyl ring, the pyrazole core, and the C4-amine group can lead to significant improvements in biological activity. Future research in this area should focus on exploring a wider range of substituents and employing computational modeling to further refine the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Synthesis of Pyrazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole scaffold, highlighting its importance in drug design and development.[1][3] The efficient synthesis of these molecules is therefore a critical focus in modern organic and medicinal chemistry. This guide provides an in-depth comparison of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted synthesis.

The Fundamentals of Heating in Organic Synthesis

The method of heating can dramatically influence the outcome of a chemical reaction, affecting reaction rates, yields, and purity. Understanding the fundamental differences between conventional and microwave heating is key to optimizing pyrazole synthesis.

Conventional Heating: A Surface-Level Approach

Conventional synthesis relies on external heat sources like oil baths or heating mantles.[4] Heat is transferred to the reaction mixture by conduction through the walls of the reaction vessel.[5] This process can be slow and inefficient, often leading to uneven heating and the formation of byproducts.[4][5]

Microwave-Assisted Synthesis: Heating from Within

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture directly and volumetrically.[6][7] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat.[8][9]

  • Ionic Conduction: The movement of ions in the reaction mixture under the influence of the microwave's electric field causes collisions, which in turn generate heat.[9][10]

This direct and efficient energy transfer often leads to rapid and uniform heating, resulting in significantly shorter reaction times and improved yields.[4][9]

Comparative Analysis: Conventional vs. Microwave Synthesis of Pyrazoles

The advantages of microwave-assisted synthesis over conventional methods are particularly evident in the preparation of pyrazole derivatives. Let's explore a direct comparison of these two techniques.

Reaction Time and Yield

One of the most significant advantages of MAOS is the dramatic reduction in reaction time. Reactions that take hours or even days to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[11][12] This acceleration is attributed to the rapid and efficient heating of the reaction mixture.[9]

Furthermore, the uniform heating provided by microwaves can lead to higher yields and purer products by minimizing the formation of side products that can result from localized overheating or prolonged reaction times associated with conventional methods.[4][9]

A study comparing the synthesis of phenyl-1H-pyrazoles found that microwave-assisted synthesis at 60°C for 5 minutes yielded 91-98% of the product, while conventional heating at 75°C for 2 hours produced yields in the range of 72-90%.[12]

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Yield Often lower to moderateGenerally higher
Product Purity May require extensive purificationOften higher, simplifying work-up
Energy Consumption Higher due to prolonged heatingLower due to shorter reaction times
Solvent Usage Often requires larger volumesCan be performed with less solvent or solvent-free
Green Chemistry and Sustainability

Microwave-assisted synthesis aligns well with the principles of green chemistry.[4][8] The reduced reaction times translate to lower energy consumption.[4][13] Additionally, MAOS often allows for the use of smaller quantities of solvents, or even solvent-free conditions, which minimizes waste and the use of hazardous substances.[9][14] The use of environmentally benign solvents like water is also often more feasible with microwave heating.[15]

Scalability and Safety

While laboratory-scale microwave synthesis is well-established, scaling up to industrial production can present challenges.[3][16] The penetration depth of microwaves into the reaction mixture can be limited, potentially leading to non-uniform heating in larger vessels.[16] However, advancements in multimode microwave reactors are addressing these scalability issues.[16]

Safety is a critical consideration in any chemical synthesis. With conventional heating, there is a risk of thermal runaway reactions. The precise temperature control offered by modern microwave reactors can mitigate this risk.[7] However, it is important to be aware of the potential for pressure buildup in sealed microwave reaction vessels.[9]

Experimental Protocols: A Case Study in Pyrazole Synthesis

To illustrate the practical differences between the two methods, we will consider the synthesis of a series of N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides, a class of compounds with potential antitubercular activity.[17]

Conventional Synthesis Protocol
  • A mixture of the intermediate compound (3), an appropriate benzohydrazide, and a catalytic amount of anhydrous ZnCl₂ is dissolved in ethanol.

  • The reaction mixture is refluxed for 7–9 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization.

Microwave-Assisted Synthesis Protocol
  • A mixture of the intermediate compound (3), an appropriate benzohydrazide, and a catalytic amount of anhydrous ZnCl₂ is placed in a microwave-safe reaction vessel with ethanol.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves for 9–10 minutes.

  • After the reaction is complete, the vessel is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization.

A direct comparison of these protocols highlights the significant time savings and improved yields (79–92%) achieved with the microwave-assisted method.[17]

Visualizing the Workflow

To further clarify the differences in the synthetic approaches, the following diagrams illustrate the workflows for both conventional and microwave-assisted pyrazole synthesis.

G cluster_0 Conventional Synthesis Workflow A 1. Mix Reactants & Catalyst in Solvent B 2. Reflux for 7-9 hours A->B C 3. Monitor Reaction (TLC) B->C D 4. Cool and Isolate Product C->D E 5. Purify Product (Recrystallization) D->E

Caption: Workflow for conventional pyrazole synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow F 1. Mix Reactants & Catalyst in Vessel G 2. Microwave Irradiation for 9-10 minutes F->G H 3. Cool and Isolate Product G->H I 4. Purify Product (Recrystallization) H->I

Caption: Workflow for microwave-assisted pyrazole synthesis.

The Knorr Pyrazole Synthesis: A Mechanistic View

A classic method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[18] The mechanism, which is applicable to both conventional and microwave-assisted approaches, is outlined below.

G Hydrazine Hydrazine Imine Formation Imine Formation Hydrazine->Imine Formation + 1,3-Dicarbonyl Enamine Formation Enamine Formation Imine Formation->Enamine Formation Cyclization & Dehydration Cyclization & Dehydration Enamine Formation->Cyclization & Dehydration Aromatic Pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion: The Future of Pyrazole Synthesis

Microwave-assisted synthesis offers a compelling alternative to conventional heating for the preparation of pyrazoles.[3][11] The significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry make it an attractive methodology for researchers in both academic and industrial settings.[7][9] While scalability can be a concern, ongoing advancements in microwave reactor technology are paving the way for its broader application in large-scale synthesis.[16] For drug development professionals, the ability to rapidly synthesize libraries of pyrazole derivatives for screening makes MAOS an invaluable tool in the quest for new and effective therapeutics.[2]

References

A Comparative Analysis of the Biological Activities of 1-Phenyl-1H-pyrazol-4-amine and Other Key Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic amines stand as a cornerstone, forming the structural core of a vast array of therapeutic agents. Their unique stereoelectronic properties and ability to engage in diverse biological interactions make them privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activities of 1-Phenyl-1H-pyrazol-4-amine, a prominent member of the pyrazole family, alongside two other key five- and six-membered heterocyclic amines: 2-aminothiazole and 4-aminopyridine. Through a synthesis of experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

Introduction to Heterocyclic Amines in Drug Discovery

Heterocyclic compounds are cyclic structures containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. The introduction of these heteroatoms, along with amino functional groups, imparts a range of physicochemical properties that are critical for drug-like behavior, including modulation of pKa, hydrogen bonding capacity, and metabolic stability. The pyrazole, thiazole, and pyridine rings are particularly noteworthy for their prevalence in FDA-approved drugs, spanning a wide spectrum of therapeutic areas from oncology to infectious diseases.[1][2] The rationale behind comparing this compound with 2-aminothiazole and 4-aminopyridine lies in their structural similarities as amino-substituted heterocycles, yet distinct electronic and conformational features that lead to a fascinating divergence in their biological activities.

Profiling the Subject Compound: this compound

This compound belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. The phenyl substitution at the N1 position significantly influences its lipophilicity and potential for π-π stacking interactions with biological targets. The amino group at the C4 position is a key pharmacophoric feature, serving as a hydrogen bond donor and a site for further chemical modification.

Pyrazoles, as a class, are well-documented for a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[3] The specific substitution pattern of this compound contributes to its particular biological profile, which we will explore in subsequent sections.

Comparative Heterocyclic Amines: A Snapshot

2-Aminothiazole

The 2-aminothiazole scaffold is a five-membered ring containing both a nitrogen and a sulfur atom. This moiety is found in numerous clinically used drugs and is known for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The presence of the sulfur atom can influence metabolic pathways and target interactions compared to its oxygen-containing isostere, 2-aminooxazole.[6][7] However, it's worth noting that the 2-aminothiazole scaffold has also been identified as a potential "frequent hitter" in high-throughput screening, indicating a propensity for non-specific binding.[3][8]

4-Aminopyridine

4-Aminopyridine is a six-membered aromatic heterocycle with an amino group at the 4-position. It is a well-known potassium channel blocker and has been investigated for its potential in treating various neurological conditions.[9][10] Its biological activities also extend to anticancer and antimicrobial effects, making it a relevant comparator for this compound.[11][12][13]

Comparative Biological Activity Analysis

To provide a clear and objective comparison, we have compiled available experimental data on the antiproliferative and antimicrobial activities of derivatives of our subject compounds. It is important to note that direct head-to-head studies of the parent, unsubstituted amines are scarce in the literature. Therefore, this analysis focuses on representative substituted analogs to draw meaningful comparisons of the potential of each heterocyclic core.

Antiproliferative Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. Heterocyclic amines have demonstrated significant potential in this area, often through the inhibition of key signaling pathways involved in cell growth and proliferation.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Representative Heterocyclic Amine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
This compound Derivatives
Pyrazolo[3,4-d]pyrimidine derivativeRenal (UO-31)< 10[9]
2-Aminothiazole Derivatives
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[14]
4,5-butylidene substituted 2-aminothiazoleH1299 (Lung)4.89[14]
4,5-butylidene substituted 2-aminothiazoleSHG-44 (Glioma)4.03[14]
Amide-functionalized aminothiazole-benzazole analogMCF-7 (Breast)17.2 ± 1.9[15]
Amide-functionalized aminothiazole-benzazole analogA549 (Lung)19.0 ± 3.2[15]
4-Aminopyridine Derivatives
4-AminopyridineMCF-7 (Breast)4000[13]
4-AminopyridineL-929 (Fibroblast)5000[13]

Note: The data presented is for various derivatives and not the parent compounds themselves, reflecting the available literature.

From the compiled data, it is evident that derivatives of all three heterocyclic amines exhibit antiproliferative activity. Notably, certain 2-aminothiazole derivatives show potent activity in the low micromolar range against various cancer cell lines.[14][15] While the IC50 value for the parent 4-aminopyridine is in the millimolar range, its derivatives have been shown to possess enhanced anticancer properties.[13] The pyrazolo[3,4-d]pyrimidine derivative of 4-aminopyrazole also shows promising activity, highlighting the potential of the pyrazole scaffold.[9]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Heterocyclic amines have historically been a rich source of antimicrobial compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Heterocyclic Amine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
This compound Derivatives
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridineE. coli ATCC259151000[16]
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridineS. aureus ATCC259231000[16]
2-Aminothiazole Derivatives
Thiazolyl-thiourea derivativeS. aureus4 - 16[17]
Thiazolyl-thiourea derivativeS. epidermidis4 - 16[17]
2-amino-4-phenylthiazole derivativeS. epidermidis (Gram-positive)250[18]
2-amino-4-phenylthiazole derivativeP. aeruginosa (Gram-negative)375[18]
4-Aminopyridine Derivatives
4-aminopyridineGeneral BacteriaNo significant direct activity[19]

Note: The data presented is for various derivatives and not the parent compounds themselves, reflecting the available literature.

The antimicrobial data suggests that 2-aminothiazole derivatives, in particular, have shown significant promise, with some compounds exhibiting MIC values in the low microgram per milliliter range against Gram-positive bacteria.[17] While the specific indole-modified this compound derivative showed weaker activity, other pyrazole derivatives have demonstrated potent antimicrobial effects.[16] The parent 4-aminopyridine does not appear to have significant direct antibacterial activity, though its derivatives are being explored.[19]

Mechanistic Insights and Signaling Pathways

The biological activities of these heterocyclic amines are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

Kinase Inhibition: A Common Theme for Pyrazoles

Many pyrazole-containing compounds exert their biological effects, particularly their anticancer activity, through the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Phenylpyrazole derivatives, like this compound, can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor This compound (Kinase Inhibitor) Inhibitor->Kinase_A Inhibits

Caption: Representative kinase signaling pathway inhibited by pyrazole derivatives.

Potassium Channel Blockade by Aminopyridines

The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels.[9] These channels are crucial for regulating neuronal excitability and muscle contraction. By blocking these channels, aminopyridines can enhance neurotransmitter release and improve nerve impulse conduction. This mechanism is the basis for their use in certain neurological disorders. In the context of cancer, altering ion channel function can impact cell proliferation and survival.

Potassium_Channel_Blockade cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel K_ion_out K+ ion K_ion_in K+ ion K_ion_in->K_Channel Efflux Aminopyridine 4-Aminopyridine Aminopyridine->K_Channel Blocks Cell_Interior Cell Interior Extracellular_Space Extracellular Space

Caption: Mechanism of potassium channel blockade by 4-aminopyridine.

Diverse Molecular Targets of Aminothiazoles

The 2-aminothiazole scaffold is known to interact with a wide range of biological targets, which contributes to its broad spectrum of activities.[14][20] This promiscuity can be both an advantage and a disadvantage in drug discovery. Some 2-aminothiazole derivatives have been shown to inhibit various enzymes, including kinases and DNA gyrase, while others can disrupt microbial cell membranes or interfere with biofilm formation.[17][18] The specific mechanism of action is highly dependent on the substitution pattern around the 2-aminothiazole core.

Experimental Methodologies

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the compounds discussed in this guide.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 2-aminothiazole, 4-aminopyridine, and their derivatives) in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][21][22]

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding incubation1 2. Incubate 24h cell_seeding->incubation1 compound_treatment 3. Treat cells with compounds incubation1->compound_treatment incubation2 4. Incubate 48-72h compound_treatment->incubation2 mtt_addition 5. Add MTT solution incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 solubilization 7. Solubilize formazan incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][23]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[21][24][25]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activities of this compound and other key heterocyclic amines, namely 2-aminothiazole and 4-aminopyridine. While all three scaffolds demonstrate a range of promising biological activities, their profiles are distinct. Pyrazole derivatives, including this compound, are particularly notable for their potential as kinase inhibitors in cancer therapy. 2-Aminothiazole derivatives have shown broad and potent antimicrobial and anticancer effects, though their potential for promiscuous binding warrants careful consideration in drug development. 4-Aminopyridine, a known potassium channel blocker, also exhibits antiproliferative properties, suggesting a potential for repurposing or for the development of novel analogs with enhanced anticancer efficacy.

The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the biological activities of their own novel heterocyclic amine derivatives. Future research should focus on direct, head-to-head comparative studies of these and other heterocyclic cores to build a more comprehensive understanding of their structure-activity relationships. Furthermore, elucidating the specific molecular targets and signaling pathways for a wider range of these compounds will be crucial for the rational design of the next generation of heterocyclic amine-based therapeutics.

References

The In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus stands as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs and a vast library of investigational compounds. Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities. This guide provides a comprehensive, in-depth comparison of the in vivo efficacy of prominent pyrazole-based compounds in key therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the experimental data from various animal models, present detailed protocols for key in vivo assays, and visualize the underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a critical resource for advancing their research.

I. Pyrazole-Based Compounds in Oncology: Targeting Uncontrolled Cell Proliferation

The dysregulation of signaling pathways governing cell growth and proliferation is a hallmark of cancer. Pyrazole derivatives have been extensively explored as anticancer agents, with several compounds demonstrating significant in vivo efficacy by targeting key oncogenic drivers.

A. Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Anlotinib is a novel, orally administered tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFR, PDGFR, FGFR, and c-Kit.[1] Its efficacy has been demonstrated in a variety of preclinical cancer models.

Comparative Efficacy in Renal Cell Carcinoma (RCC):

A randomized phase II clinical trial directly compared the efficacy of anlotinib to sunitinib, a standard-of-care TKI, as a first-line treatment for metastatic renal cell carcinoma (mRCC). The results indicated that anlotinib has comparable efficacy to sunitinib but with a more favorable safety profile.[2]

ParameterAnlotinibSunitinibp-value
Median Progression-Free Survival (PFS)17.5 months16.6 months> 0.05
Median Overall Survival (OS)30.9 months30.5 months> 0.05
Objective Response Rate (ORR)30.3%27.9%-
Grade 3/4 Adverse Events28.9%55.8%< 0.01
Data from a randomized phase II clinical trial in patients with mRCC.[2]

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

Anlotinib exerts its anti-angiogenic and anti-tumor effects primarily by inhibiting the VEGFR2 signaling pathway. This inhibition blocks downstream signaling cascades, including the PI3K/AKT and JAK2/STAT3 pathways, which are crucial for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.[3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates JAK2 JAK2 VEGFR2->JAK2 Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Proliferation Anlotinib Anlotinib Anlotinib->VEGFR2 Inhibits

Figure 1: Anlotinib's inhibition of the VEGFR2 signaling pathway.

B. Other Notable Pyrazole-Based Anticancer Agents

Numerous other pyrazole derivatives have demonstrated promising in vivo anticancer activity through various mechanisms:

  • Tubulin Polymerization Inhibitors: A novel 3-amino-5-phenylpyrazole derivative has been shown to inhibit tubulin polymerization (IC50 = 1.87 µM) and induce G2/M cell cycle arrest and apoptosis in breast cancer cells. In a MCF-7 xenograft mouse model, this compound exhibited a tumor growth inhibition of 68.95% at a dose of 20 mg/kg.[5] Another indenopyrazole analogue was effective in non-small cell lung cancer (NSCLC) and vincristine-resistant human oral epidermoid carcinoma cell xenograft models.[6]

  • JAK Inhibitors: A series of 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors. Compound 3f, for instance, exhibited IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively, and showed potent antiproliferative activity against various cancer cell lines.[7]

  • CDK Inhibitors: A pyrazole derivative, compound 30, displayed significant inhibitory activity against CDK2/cyclin A2 protein kinase.[8]

Experimental Protocol: Xenograft Tumor Model in Mice

This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft tumor model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., Nude, SCID)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the desired cancer cell line in complete medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with complete medium.

  • Cell Preparation: Centrifuge the cell suspension, wash the pellet with PBS, and resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length / 2.

  • Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the predetermined dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice, excise the tumors, and weigh them. The percentage of tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

II. Pyrazole-Based Compounds in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Pyrazole-containing compounds, most notably the selective COX-2 inhibitors, have revolutionized the management of inflammatory conditions.

A. Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Comparative Efficacy in Arthritis Models:

Studies have consistently demonstrated the anti-inflammatory and analgesic efficacy of celecoxib in various animal models of arthritis.

Animal ModelCompoundDosageEffect
Carrageenan-Induced Paw Edema (Rat)Celecoxib-Significant reduction in paw edema
Adjuvant-Induced Arthritis (Rat)Celecoxib-Reduced arthritic scores and joint inflammation
Collagen-Induced Arthritis (Mouse)Celecoxib-Decreased joint swelling and cartilage destruction

While direct head-to-head in vivo comparisons with other pyrazole-based anti-inflammatory agents are limited in the publicly available literature, celecoxib's efficacy is often used as a benchmark for the development of new anti-inflammatory compounds.[9]

Mechanism of Action: Inhibition of the COX-2 Pathway

Inflammatory stimuli trigger the expression of COX-2, which converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by various synthases into pro-inflammatory prostaglandins (e.g., PGE2), which mediate pain, swelling, and fever. Celecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of these inflammatory mediators.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by Synthases Inflammation Pain, Swelling, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

References

A Senior Application Scientist's Guide to the Molecular Docking of 1-Phenyl-1H-pyrazol-4-amine with Key Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among these, the 1-phenyl-1H-pyrazol-4-amine core represents a promising starting point for the design of novel therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth, comparative analysis of the docking behavior of this compound derivatives against two critical protein kinase targets implicated in cancer: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis is benchmarked against established, clinically relevant inhibitors to provide a clear perspective on the potential of the pyrazole scaffold. We will delve into the causality behind the experimental choices in molecular docking, present detailed protocols, and offer a transparent assessment of the available data, adhering to the principles of scientific integrity and expertise.

The Rationale for Targeting CDK2 and VEGFR-2

The selection of CDK2 and VEGFR-2 as target proteins is underpinned by their well-established roles in cell cycle progression and angiogenesis, respectively—two fundamental processes in cancer biology.

Cyclin-Dependent Kinase 2 (CDK2): The Gatekeeper of the Cell Cycle

CDK2 is a serine/threonine protein kinase that plays a pivotal role in regulating the G1/S transition of the cell cycle.[3][4][5] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

DOT Script for CDK2 Signaling Pathway

CDK2_Signaling_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates CDK2->pRb hyper-phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The Engine of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that is the primary mediator of the pro-angiogenic signals of VEGF-A.[6][7][8][9][10] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11] By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to a reduction in its growth and spread.[12]

DOT Script for VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds & dimerizes PLCγ PLCγ VEGFR-2->PLCγ activates PI3K PI3K VEGFR-2->PI3K activates Cell Migration Cell Migration VEGFR-2->Cell Migration RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK PLCγ->RAS/RAF/MEK/ERK activates AKT AKT PI3K->AKT activates Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Cell Survival Cell Survival AKT->Cell Survival

Caption: Key downstream signaling pathways activated by VEGFR-2.

A Comparative Docking Analysis

To provide a robust comparison, we will analyze the docking performance of this compound derivatives against CDK2 and VEGFR-2, and benchmark these against well-known inhibitors: Roscovitine for CDK2 and Sorafenib for VEGFR-2. The data presented is synthesized from multiple studies, and it is important to note that direct comparison of absolute binding energies between different studies should be approached with caution due to variations in computational methods.

Docking with Cyclin-Dependent Kinase 2 (CDK2)

Docking studies of pyrazole derivatives with CDK2 have demonstrated their potential as inhibitors.[7][13] A study utilizing AutoDock 4.2 with the CDK2 crystal structure (PDB ID: 2VTO) revealed that pyrazole derivatives can achieve low binding energies, indicating favorable interactions within the ATP-binding pocket.[7]

Compound ClassRepresentative CompoundTarget Protein (PDB ID)Docking Score (kJ/mol)Key Interactions
Pyrazole Derivative 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35[7][10][14]Hydrogen bonds with Ile10, Lys20, Lys89, and Asp145[7]
Known Inhibitor (R)-RoscovitineCDK2 (2A4L)Not directly comparableHydrogen bonds with the backbone of Leu83[15]

Analysis of Pyrazole Derivative Interaction with CDK2:

The docking results for the pyrazole derivative highlight its ability to form multiple hydrogen bonds within the active site of CDK2.[7] The phenyl and pyrazole rings likely engage in hydrophobic interactions with residues such as Ile10, Phe82, and Leu134, which form a hydrophobic pocket.[7] The demonstrated interactions with key residues like Lys89 and Asp145 are crucial for potent inhibition.

Benchmarking against Roscovitine:

Roscovitine, a purine analog, is a well-characterized CDK inhibitor with an IC50 in the sub-micromolar range against CDK2.[15][16] Its purine core forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Leu83.[15] While a direct comparison of docking scores is not feasible from the available data, the pyrazole derivatives demonstrate a similar potential to engage with key residues in the ATP-binding site. Further optimization of the this compound scaffold could lead to compounds with comparable or superior activity to Roscovitine.

Docking with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Similar to CDK2, pyrazole derivatives have shown promise as inhibitors of VEGFR-2.[2][11][17] Docking studies using AutoDock 4.2 and the VEGFR-2 crystal structure (PDB ID: 2QU5) have identified pyrazole compounds with significant binding affinities.[7]

Compound ClassRepresentative CompoundTarget Protein (PDB ID)Docking Score (kJ/mol)Key Interactions
Pyrazole Derivative 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09[7][10][14]Not explicitly detailed in the source
Known Inhibitor SorafenibVEGFR-2 (4ASD)Not directly comparableHydrogen bonds with Glu885 and Asp1046[18]

Analysis of Pyrazole Derivative Interaction with VEGFR-2:

The low binding energy of the pyrazole derivative suggests a strong interaction with the VEGFR-2 active site. While the specific interactions for this particular compound were not detailed in the source, it is known that the pyrazole scaffold can act as a hinge-binding motif in kinases. It is likely that the pyrazole core forms hydrogen bonds with the hinge region of VEGFR-2, while the phenyl substituents occupy hydrophobic pockets.

Benchmarking against Sorafenib:

Sorafenib is a multi-kinase inhibitor with potent activity against VEGFR-2, having an IC50 in the nanomolar range. Its urea moiety is critical for its binding, forming hydrogen bonds with the key residues Glu885 and Asp1046 in the DFG motif of the activation loop.[18] The pyrazole derivatives, while showing good binding energies, would likely require further functionalization to replicate the key interactions of Sorafenib with the DFG motif to achieve similar potency. However, the pyrazole scaffold provides a solid foundation for the development of novel VEGFR-2 inhibitors.

Experimental Protocols: A Guide to Best Practices in Molecular Docking

To ensure the trustworthiness and reproducibility of docking studies, it is imperative to follow a well-defined and validated protocol. Below are synthesized, step-by-step methodologies for performing molecular docking using two widely recognized software suites: AutoDock and Schrödinger's Maestro.

General Workflow for Molecular Docking

DOT Script for General Docking Workflow

Docking_Workflow A 1. Protein Preparation C 3. Receptor Grid Generation A->C B 2. Ligand Preparation D 4. Ligand Docking B->D C->D E 5. Pose Analysis & Scoring D->E

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol for AutoDock

AutoDock is a widely used open-source docking software.[3] A typical workflow involves the following steps:

  • Protein Preparation :

    • Obtain the protein crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation :

    • Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure.

    • Minimize the energy of the ligand.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Generation :

    • Define the docking box (grid) around the active site of the protein. The active site can be identified from the position of the co-crystallized ligand or from literature.

    • Run AutoGrid to generate the grid parameter file.

  • Docking :

    • Use AutoDock to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

    • Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space.

  • Analysis :

    • Analyze the docking results, which are clustered based on root-mean-square deviation (RMSD).

    • Identify the lowest energy conformation and visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

Detailed Protocol for Schrödinger's Maestro with Glide

Schrödinger's Maestro with the Glide docking program is a powerful commercial software suite for molecular modeling.[6][9][12]

  • Protein Preparation :

    • Import the PDB structure into Maestro.

    • Use the "Protein Preparation Wizard" to:

      • Assign bond orders, add hydrogens, and create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Optimize the hydrogen-bond network.

      • Perform a restrained energy minimization of the protein.

  • Ligand Preparation :

    • Import or draw the ligand structure.

    • Use "LigPrep" to generate low-energy 3D conformations, consider different ionization states at a given pH, and correct stereochemistries.

  • Receptor Grid Generation :

    • Define the receptor grid by specifying the centroid of the active site, typically based on the co-crystallized ligand.

    • The grid defines the space where the ligand will be docked.

  • Ligand Docking :

    • Use the "Ligand Docking" panel to set up the Glide job.

    • Choose the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).

    • The prepared ligands are docked into the generated receptor grid.

  • Analysis :

    • The results are presented with a GlideScore, which is a measure of the binding affinity.

    • Use the "Pose Viewer" to analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold represents a viable starting point for the design of novel inhibitors targeting CDK2 and VEGFR-2. Docking studies of derivatives of this scaffold reveal favorable binding energies and interactions with key residues in the active sites of both kinases.

While the presented data is promising, it is crucial to acknowledge that these are in silico predictions. To further validate and advance these findings, the following steps are recommended:

  • Synthesis and In Vitro Assays : The most promising docked compounds should be synthesized and their inhibitory activity against CDK2 and VEGFR-2 should be determined experimentally through in vitro kinase assays to obtain IC50 values.

  • Structure-Activity Relationship (SAR) Studies : A systematic exploration of substitutions on the phenyl and pyrazole rings will help in understanding the SAR and optimizing the potency and selectivity of the inhibitors.

  • X-ray Crystallography : Obtaining crystal structures of the most potent compounds in complex with their target kinases will provide definitive evidence of their binding mode and guide further rational design efforts.

By integrating computational and experimental approaches, the full potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 1-Phenyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel cytotoxic agents is a critical first step. The 1-Phenyl-1H-pyrazol-4-amine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent anticancer activities.[1][2] A rigorous and reliable assessment of their cytotoxic potential is paramount to advancing the most promising candidates. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their underlying principles, methodological nuances, and suitability for screening novel this compound derivatives. Furthermore, it presents a detailed protocol for a highly robust assay and illustrates how to effectively present and interpret the resulting data.

The Critical Choice: A Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is not a trivial decision. It requires a deep understanding of the assay's mechanism and potential interactions with the test compounds.[3][4] For heterocyclic compounds like this compound derivatives, which can possess inherent color or fluorescence, or interfere with cellular redox processes, a careful evaluation is essential.

Tetrazolium Reduction Assays (MTT, MTS, XTT)

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product.[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic and most widely cited assay. The resulting formazan is insoluble and requires a solubilization step, typically with DMSO.[5]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation tetrazolium salt that produces a soluble formazan, simplifying the protocol by eliminating the solubilization step.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTS, it forms a soluble formazan.

Causality Behind Experimental Choices: The choice between these assays often comes down to a trade-off between historical precedent (MTT) and convenience (MTS, XTT). However, for novel chemical entities, particularly those with a complex heterocyclic structure, the potential for interference is a significant concern. Some pyrazole compounds have been reported to interfere with the MTT assay, potentially by perturbing the cellular redox balance or directly reacting with the tetrazolium salt.[6]

Luminescent ATP Assay (CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present in a cell culture, which is a direct indicator of metabolically active, viable cells.[7][8] The assay reagent contains a thermostable luciferase that catalyzes the production of light from ATP and luciferin. The luminescent signal is proportional to the ATP concentration.

Causality Behind Experimental Choices: The CellTiter-Glo® assay is often considered the gold standard for high-throughput screening due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[7][8] Crucially, its luminescent readout is less susceptible to interference from colored or fluorescent compounds compared to colorimetric and fluorometric assays.[9] This makes it a particularly robust choice for screening libraries of novel this compound derivatives.

Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. It is a marker of cytotoxicity and cell death.

Causality Behind Experimental Choices: The LDH assay is a direct measure of cell membrane integrity and is useful for distinguishing cytotoxic effects from cytostatic (growth-inhibiting) effects. It can be a valuable secondary assay to confirm the mechanism of cell death. However, it is generally less sensitive than ATP-based assays and can be affected by the presence of LDH in serum-supplemented media.

Apoptosis Assays

Principle: These assays detect specific markers of programmed cell death (apoptosis), such as the activation of caspases, changes in the mitochondrial membrane potential, or the externalization of phosphatidylserine. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.[10][11][12][13]

Causality Behind Experimental Choices: While not primary screening assays for cytotoxicity, apoptosis assays are crucial for elucidating the mechanism of action of hit compounds. They provide valuable information on whether a compound induces a controlled, programmed cell death, which is often a desirable characteristic for an anticancer agent.

Data Presentation: Summarizing Cytotoxicity Data

Clear and concise data presentation is essential for comparing the cytotoxic profiles of novel derivatives.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDStructureIC50 (µM) - MTT AssayIC50 (µM) - CellTiter-Glo® AssayIC50 (µM) - LDH Release AssayNotes
PPA-00115.212.5> 50Moderate cytotoxicity.
PPA-0022.82.55.1Potent cytotoxicity, confirmed by LDH release.
PPA-00345.742.1> 50Low cytotoxicity.
PPA-0048.91.2> 50Discrepancy between assays suggests potential MTT interference.

Experimental Protocols: A Self-Validating System

The following is a detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, chosen for its robustness and suitability for screening novel this compound derivatives.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic drug) wells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the substrate bottle. Mix gently until the substrate is fully dissolved.

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Trustworthiness Through Self-Validation: This protocol includes essential controls (vehicle and positive) to validate each experiment. The linearity of the assay with the chosen cell line should be established in a preliminary experiment by seeding a range of cell numbers and confirming a proportional increase in the luminescent signal.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, MCF-7) Seeding 2. Cell Seeding (Opaque 96-well plate) CellCulture->Seeding Treatment 4. Compound Incubation (e.g., 48-72 hours) Seeding->Treatment CompoundPrep 3. Prepare Pyrazole Derivatives (Serial Dilutions) CompoundPrep->Treatment Lysis 6. Add Reagent & Lyse Cells Treatment->Lysis ReagentPrep 5. Prepare CellTiter-Glo® Reagent ReagentPrep->Lysis Incubation 7. Stabilize Signal Lysis->Incubation Luminescence 8. Measure Luminescence Incubation->Luminescence DataProcessing 9. Calculate % Viability Luminescence->DataProcessing IC50 10. Determine IC50 Values DataProcessing->IC50

Caption: Workflow for assessing the cytotoxicity of novel pyrazole derivatives using the CellTiter-Glo® assay.

Hypothetical Signaling Pathway

Apoptosis_Pathway PPA_Derivative This compound Derivative Bcl2 Bcl-2 PPA_Derivative->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax Bax Bcl2->Bax inhibits Bax->Mitochondrion activates Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Head-to-Head Comparison of Synthetic Routes to 1-Phenyl-1H-pyrazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. 1-Phenyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, serving as a precursor to a wide range of biologically active compounds. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this important intermediate, offering a critical evaluation of their respective strengths and weaknesses. The information presented herein is supported by experimental data from the peer-reviewed literature to empower you in selecting the optimal synthetic strategy for your research needs.

Introduction to this compound

The this compound core is a privileged scaffold in drug discovery, appearing in molecules targeting a variety of biological pathways. Its utility stems from the versatile reactivity of the amino group, which allows for further functionalization to create diverse libraries of compounds for screening and lead optimization. The phenyl group at the 1-position of the pyrazole ring also plays a crucial role in modulating the physicochemical and pharmacological properties of the final compounds. Given its importance, the development of efficient and scalable synthetic routes to this compound is a topic of significant interest in the chemical and pharmaceutical sciences.

This guide will dissect three primary synthetic pathways to this compound:

  • Route 1: The Classical Approach - Nitration and Subsequent Reduction

  • Route 2: The Convergent Strategy - Knorr Pyrazole Synthesis

  • Route 3: The Functional Group Interconversion Pathway - From a Carboxaldehyde Intermediate

Each route will be evaluated based on key performance indicators, including yield, reaction conditions, availability of starting materials, and scalability.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Knorr Synthesis cluster_2 Route 3: From Carboxaldehyde 1-Phenylpyrazole 1-Phenylpyrazole 1-Phenyl-4-nitropyrazole 1-Phenyl-4-nitropyrazole 1-Phenylpyrazole->1-Phenyl-4-nitropyrazole Nitrating Agent (HNO3/H2SO4) This compound This compound 1-Phenyl-4-nitropyrazole->this compound Reducing Agent (e.g., SnCl2, H2/Pd-C) β-Keto-nitrile β-Keto-nitrile or equivalent β-Keto-nitrile->this compound Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->this compound 1-Phenyl-1H-pyrazole-4-carboxaldehyde 1-Phenyl-1H-pyrazole-4-carboxaldehyde 1-Phenyl-1H-pyrazole-4-carboxaldehyde->this compound e.g., Reductive Amination or Oxime formation & reduction

Figure 1. High-level overview of the three primary synthetic routes to this compound.

Route 1: The Classical Approach - Nitration and Subsequent Reduction

This two-step sequence is a well-established and reliable method for the preparation of 4-aminopyrazoles. It begins with the electrophilic nitration of 1-phenylpyrazole at the C4 position, followed by the reduction of the resulting nitro group to the desired amine.

Step 1: Nitration of 1-Phenylpyrazole

The introduction of a nitro group at the 4-position of the pyrazole ring is typically achieved using a mixture of nitric acid and sulfuric acid. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. The nitration of N-phenylazoles is a well-documented process[1].

Step 2: Reduction of 1-Phenyl-4-nitropyrazole

A variety of reducing agents can be employed to convert the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., H₂ over palladium on carbon) or the use of metal-based reducing agents such as tin(II) chloride in hydrochloric acid. The selection of the reducing agent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.

Experimental Protocol (Representative):

Step 1: Synthesis of 1-Phenyl-4-nitropyrazole A detailed procedure for the nitration of pyrazole has been described, which can be adapted for 1-phenylpyrazole.[2] Typically, 1-phenylpyrazole is added portion-wise to a cooled mixture of fuming nitric acid and oleum. The reaction is carefully monitored and then quenched with ice water to precipitate the product.

Step 2: Synthesis of this compound The reduction of the nitro group can be achieved by various methods. For instance, a general procedure for the reduction of nitropyrazoles involves catalytic hydrogenation.[3] Alternatively, a method using ammonium hydrogen sulfide for the selective reduction of a nitro group on a phenyl ring attached to a pyrazole has been reported, which could be adapted for the reduction of the nitro group on the pyrazole ring itself[1].

Route 2: The Convergent Strategy - Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a powerful and highly convergent method that constructs the pyrazole ring in a single step from a β-dicarbonyl compound and a hydrazine.[2][4][5] For the synthesis of this compound, a β-keto-nitrile or a related derivative is a suitable starting material, where the nitrile group serves as a precursor to the 4-amino group.

Mechanism and Key Considerations

The reaction proceeds via the initial condensation of phenylhydrazine with the ketone of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the 4-aminopyrazole. The regioselectivity of the initial condensation can be a critical factor, especially with unsymmetrical β-dicarbonyl compounds.

Experimental Protocol (Conceptual):

Route 3: The Functional Group Interconversion Pathway - From a Carboxaldehyde Intermediate

This route involves the initial synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde, followed by the conversion of the aldehyde functionality into an amino group. This approach offers flexibility as the aldehyde intermediate can also be used to synthesize a variety of other 4-substituted pyrazole derivatives.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxaldehyde

A common method for the synthesis of pyrazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction typically involves the treatment of a suitable precursor, such as an acetophenone phenylhydrazone, with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Step 2: Conversion of the Aldehyde to the Amine

The transformation of the aldehyde to the amine can be accomplished through several standard organic reactions:

  • Reductive Amination: The aldehyde can be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the amine.

  • Oxime Formation and Reduction: The aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime (e.g., using catalytic hydrogenation or a metal hydride) yields the primary amine.

Experimental Protocol (Representative):

Step 1: Vilsmeier-Haack Reaction A general procedure involves the reaction of an acetophenone phenylhydrazone with a pre-formed Vilsmeier reagent at elevated temperatures.[6] The reaction is then quenched with water and neutralized to afford the aldehyde.

Step 2: Reductive Amination A representative procedure for the conversion of a pyrazole carboxaldehyde to an amine would involve dissolving the aldehyde in a suitable solvent, adding an ammonia source, and then a reducing agent. The reaction progress would be monitored by chromatography, followed by workup and purification.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Nitration & ReductionRoute 2: Knorr SynthesisRoute 3: From Carboxaldehyde
Overall Yield Moderate to GoodPotentially HighModerate to Good
Number of Steps 212
Starting Materials 1-Phenylpyrazole, Nitrating agentsβ-Keto-nitrile derivatives, PhenylhydrazineAcetophenone, Phenylhydrazine, Vilsmeier reagent
Scalability Generally scalable, but nitration can be hazardous.Potentially scalable, but precursor availability may be a limitation.Scalable, with standard chemical engineering considerations.
Safety Concerns Use of strong acids and potentially explosive nitro compounds.Precursor synthesis might involve hazardous reagents.Vilsmeier reagent is corrosive and moisture-sensitive.
Versatility Limited to the synthesis of the 4-amino derivative.Can be adapted to synthesize a variety of pyrazoles by changing the dicarbonyl component.The aldehyde intermediate is a versatile precursor for other 4-substituted pyrazoles.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's safety infrastructure.

  • Route 1 (Nitration and Reduction) is a reliable and well-precedented method, making it a good choice for researchers who prioritize a proven protocol and have the necessary facilities to handle nitration reactions safely.

  • Route 2 (Knorr Synthesis) offers the advantage of being a convergent, one-pot reaction, which can be highly efficient. However, the availability of the specific β-keto-nitrile precursor may be a limiting factor. This route is attractive for its elegance and potential for high throughput synthesis if the starting materials are readily accessible.

  • Route 3 (From Carboxaldehyde) provides a flexible approach where the intermediate aldehyde can be used to generate a diverse set of 4-substituted pyrazoles in addition to the target amine. This makes it an excellent choice for medicinal chemistry programs where scaffold diversification is a key objective.

It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their specific project goals before committing to a particular synthetic strategy. Further optimization of the reaction conditions for each route may also lead to improved yields and efficiency.

References

A Guide to the Cross-Validation of Analytical Data for Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1][2][3] Their synthesis, however, is only the first step. Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of these molecules, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of essential analytical techniques and a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This involves a structured approach to ensure the method is reliable and suitable for its application.[5]

The Imperative of Orthogonal Analysis

A single analytical technique, however powerful, provides only one perspective on a molecule's identity. True confidence in the structural elucidation and purity assessment of a synthesized pyrazole comes from the convergence of data from multiple, independent (orthogonal) analytical methods. Cross-validation is the critical process of ensuring that the data generated by these different methods are consistent and corroborative.[6][7] This approach is fundamental to building a robust and defensible data package for any novel compound.

Core Analytical Techniques for Pyrazole Characterization

The characterization of synthesized pyrazoles typically relies on a suite of spectroscopic and chromatographic techniques. Each provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazole derivatives.[1] Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.[2] For pyrazoles, ¹H NMR is crucial for determining the substitution pattern on the heterocyclic ring, with the chemical shifts (δ), coupling constants (J), and signal multiplicities of the ring protons providing a unique fingerprint.[1] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between protons and carbons, confirming the overall structure.[1][8]

Trustworthiness: The self-validating nature of NMR lies in the internal consistency of the data. For instance, the integration of proton signals should correspond to the number of protons in a given environment, and the coupling patterns must be consistent with the proposed structure. Any discrepancy signals a potential issue with the synthesis or the proposed structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [1][9]

  • Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][9]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the crucial determination of a molecule's molecular weight and can offer structural insights through its fragmentation pattern.[9] For pyrazole compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[9] The molecular ion peak (M+) confirms the molecular formula, and the fragmentation pattern can help to elucidate the structure of the compound.[10] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.[11]

Trustworthiness: The isotopic pattern observed in the mass spectrum serves as an internal validation check. For example, the presence of chlorine or bromine atoms will result in characteristic isotopic patterns (e.g., M+ and M+2 peaks) that must be consistent with the proposed elemental composition.

Experimental Protocol: GC-MS Analysis [9]

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient suitable for the analyte's volatility (e.g., start at 50 °C, ramp to 250 °C).

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is common for volatile compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for determining the purity of a synthesized compound.[12][13] A well-developed HPLC method can separate the target pyrazole from starting materials, by-products, and other impurities. Reversed-phase HPLC (RP-HPLC) is a common and effective technique for the analysis of many pyrazole derivatives.[12][14] The retention time of the main peak provides a characteristic identifier under specific chromatographic conditions, while the peak area is proportional to the concentration, allowing for quantification.

Trustworthiness: The validation of an HPLC method according to International Council for Harmonisation (ICH) guidelines ensures its reliability.[15][16][17] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][16] For instance, spiking the sample with known impurities and demonstrating their separation from the main peak validates the method's specificity.

Experimental Protocol: RP-HPLC for Purity Analysis [12][14]

  • Chromatographic Conditions:

    • Column: A C18 column is often a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).[12][14]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[12][18]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection: UV detection at a wavelength where the pyrazole compound has strong absorbance.

  • Sample Preparation: Dissolve the synthesized pyrazole in the mobile phase or a compatible solvent to a known concentration.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. This technique offers a fundamental confirmation of the compound's composition. For a new compound, the experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula.[11]

Trustworthiness: The agreement between the calculated and found elemental composition provides strong, independent evidence for the proposed molecular formula, corroborating the data from mass spectrometry.

The Cross-Validation Workflow: A Holistic Approach

A robust cross-validation strategy involves a logical and iterative process of data comparison and interpretation.

Caption: Workflow for the cross-validation of analytical data.

Data Presentation for Clear Comparison

Summarizing the data in a clear and concise format is crucial for effective cross-validation.

Table 1: Summary of Analytical Data for a Hypothetical Pyrazole Derivative

Analytical TechniqueParameterExpected ValueObserved Value
¹H NMR Chemical Shifts (ppm)Consistent with proposed structure[List observed shifts]
Coupling Constants (Hz)Consistent with proposed structure[List observed constants]
IntegrationProportional to number of protons[List observed integrations]
¹³C NMR Number of SignalsMatches number of unique carbons[Number of signals]
Chemical Shifts (ppm)Consistent with proposed structure[List observed shifts]
HRMS [M+H]⁺Calculated m/zObserved m/z (within 5 ppm)
HPLC Purity (%)> 95%[Observed purity]
Retention Time (min)Consistent for the compound[Observed retention time]
Elemental Analysis %CCalculated %Observed % (±0.4%)
%HCalculated %Observed % (±0.4%)
%NCalculated %Observed % (±0.4%)

Decision Making Based on Data Congruence

The power of cross-validation lies in the convergence of evidence.

G start Synthesized Pyrazole nmr NMR Data (¹H, ¹³C) - Correct shifts? - Correct couplings? - Correct integration? start->nmr ms MS Data - Correct MW? - Correct isotope pattern? start->ms hplc HPLC Data - Purity > 95%? - Single major peak? start->hplc ea Elemental Analysis - %C, H, N within ±0.4%? start->ea decision_structure All Data Consistent? nmr->decision_structure ms->decision_structure hplc->decision_structure ea->decision_structure pass Structure Confirmed Data Package Complete decision_structure->pass Yes fail Inconsistent Data Further Investigation Required decision_structure->fail No re_evaluate Re-evaluate: - NMR assignments - MS fragmentation - HPLC method - Sample purity fail->re_evaluate

Caption: Decision tree for analytical data congruence.

When all analytical data are in agreement, a high degree of confidence in the synthesized pyrazole's identity and purity is achieved. However, discrepancies demand further investigation. For example:

  • Incorrect Molecular Weight by MS: This could indicate an unexpected reaction pathway or the presence of a persistent impurity. Re-examination of the synthetic route and purification methods is necessary.

  • Anomalous NMR Spectrum: If the NMR spectrum does not align with the proposed structure, despite a correct molecular weight, it may point to an isomeric product. Advanced 2D NMR experiments can help to resolve the correct structure.

  • Low Purity by HPLC: This necessitates further purification of the compound. It also highlights the importance of using a validated, stability-indicating HPLC method that can resolve all potential impurities.

Adherence to Regulatory Standards

For researchers in drug development, adherence to guidelines from bodies like the ICH and the Food and Drug Administration (FDA) is crucial.[15][19][20][21][22] These guidelines provide a framework for the validation of analytical procedures, ensuring that the data generated are reliable and reproducible.[5][16][17][23] The principles of specificity, accuracy, precision, linearity, and range are central to this framework and should be applied to the analytical methods used for pyrazole characterization.[5][16]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-Phenyl-1H-pyrazol-4-amine (CAS: 1128-53-6). This pyrazole derivative is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] However, its lifecycle in the laboratory does not end upon the completion of a reaction. Responsible management of the resulting waste streams is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you, our scientific colleagues, to make informed safety decisions. The protocols herein are designed as a self-validating system, ensuring that each step logically reinforces the overall safety and compliance of your laboratory operations.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" of a disposal protocol begins with a thorough understanding of the chemical's intrinsic hazards. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Its primary risks are summarized below.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear snapshot of the compound's potential dangers.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4]Warning [4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4][5]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]Warning
The Aromatic Amine Class Risk

Beyond its specific classifications, this compound belongs to the broader class of aromatic amines. These compounds are of significant toxicological concern, as many are known or suspected carcinogens and can pose a substantial threat to aquatic ecosystems if released into the environment.[6][7] Therefore, all waste containing this compound must be handled with the assumption of high potential hazard to both human health and the environment.

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All waste generation and consolidation activities must be performed with appropriate engineering controls and PPE.

Engineering Controls & Hygiene
  • Ventilation: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to mitigate inhalation risks.[3][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical or its waste.[5] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct exposure.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects against dust particles and splashes of waste solutions causing serious eye irritation.
Hand Nitrile gloves (minimum thickness of 4 mil).Prevents skin contact. Aromatic amines can be absorbed through the skin.[6] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
Body Flame-resistant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory NIOSH-approved respirator with particulate filters.Required when handling large quantities of the solid outside of a fume hood or if dust formation is unavoidable.[5]

Diagram: PPE Selection Workflow

PPE_Workflow start Task Involving This compound task_type Handling Solid or Liquid? start->task_type solid Handling Solid task_type->solid Solid liquid Handling Solution task_type->liquid Liquid fume_hood Working in Fume Hood? solid->fume_hood ppe_base Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat liquid->ppe_base fume_hood->ppe_base Yes ppe_respirator Additional PPE: - NIOSH Respirator fume_hood->ppe_respirator No ppe_respirator->ppe_base

Caption: PPE selection depends on the physical form of the chemical and engineering controls.

Section 3: Waste Segregation & Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9] The cardinal rule is to never mix amine waste with incompatible chemicals.

Waste Streams

You will likely generate three distinct waste streams:

  • Solid Waste: Unused or expired this compound, reaction byproducts, and contaminated spill cleanup materials.

  • Liquid Waste: Solutions containing dissolved this compound. Segregate halogenated and non-halogenated solvent waste where possible.[10]

  • Contaminated Labware: Disposable items like gloves, weigh paper, pipette tips, and empty containers.

Chemical Incompatibility

Mixing aromatic amine waste with the following can lead to violent reactions, gas evolution, or fire.

Incompatible ClassExamplesHazard of Mixing
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesFire, explosion, and formation of toxic nitrogen oxides.
Acids Hydrochloric acid, sulfuric acid, acetic acidViolent exothermic reaction.[11]
Acid Anhydrides Acetic anhydrideViolent reaction.[11]
Water-Reactive Substances Alkali metals, metal hydridesHighly reactive substances should be deactivated before disposal and never mixed in a general waste stream.[12]
Step-by-Step Containerization Procedure
  • Select the Right Container: Use only containers made of compatible material (e.g., HDPE or glass for liquids) that are in good condition with a secure, tight-fitting lid.[10][13]

  • Label Correctly and Completely: Before adding any waste, affix a "Hazardous Waste" label.[14] The label must include:

    • The words "Hazardous Waste".

    • Full chemical names of all constituents (no abbreviations) and their approximate percentages.

    • The date you first add waste to the container ("Accumulation Start Date").

    • The name of the Principal Investigator and laboratory location.[10]

  • Add Waste Safely:

    • Keep the container closed at all times, except when adding waste.[10] Using a funnel is not an excuse to leave a container open.

    • Do not overfill. Leave at least 10% of headspace for expansion.[10][13]

    • Place solid waste (like contaminated gloves and wipes) in a clear plastic bag inside a labeled, rigid container.[14]

  • Store Securely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and have secondary containment.[14]

Section 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Immediately call a POISON CENTER or doctor.

Spill Response

Spill_Response spill Spill Occurs size Assess Spill Size & Location spill->size minor Minor Spill (<100g or <200mL) Contained in Fume Hood size->minor Minor major Major Spill (Large quantity or outside containment) size->major Major action_minor 1. Alert colleagues in the area. 2. Wear full PPE. 3. Absorb with inert material (vermiculite, sand). 4. Sweep up, place in waste container. 5. Decontaminate area. minor->action_minor action_major 1. Alert everyone, evacuate the lab. 2. If safe, close doors to contain. 3. Call institutional EHS/Emergency line. 4. Do NOT attempt to clean up. major->action_major

Caption: Decision tree for responding to a spill of this compound.

For minor spills, use personal protective equipment, avoid creating dust, and soak up with an inert absorbent material.[8][15] Sweep up and place into a suitable, closed container for disposal.[3][8] For major spills, the priority is personnel safety; evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[8][15]

Section 5: The Final Disposal Pathway

The ultimate fate of your hazardous waste is managed under a "cradle-to-grave" system, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] As the generator, you are responsible for the waste until its final, safe disposal.

Disposal Workflow
  • Full Container: Once your waste container is full, ensure the lid is tightly sealed and the label is complete and legible.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department.

  • Documentation: Your EHS department will work with a licensed hazardous waste disposal company.[8][9] A hazardous waste manifest will be created to track the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Final Treatment: At the TSDF, the waste will be disposed of in compliance with all regulations, typically via high-temperature incineration for organic compounds like this one.

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[9][10] This action is illegal and poses a severe risk to public water systems and the environment.

References

Mastering the Safe Handling of 1-Phenyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel chemical entities like 1-Phenyl-1H-pyrazol-4-amine is a driving force. This pyrazole derivative, with its unique structural motifs, is a valuable building block in the synthesis of potential new therapeutics and other advanced materials.[1] However, realizing its full potential begins with a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety proceed hand-in-hand.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Like many aromatic amines, it should be handled with care due to the potential for adverse health effects upon exposure.[3] A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, it is imperative to consult the Safety Data Sheet (SDS) and understand the specific hazards associated with this compound.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral[2]
Causes skin irritationSkin corrosion/irritation[2]
Causes serious eye irritationSerious eye damage/eye irritation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure through inhalation, dermal contact, and eye contact.

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection :

    • Gloves : Compatible chemical-resistant gloves are essential.[5] Nitrile gloves are a common and effective choice for handling many solid chemicals, but it is crucial to check the manufacturer's glove compatibility data for this specific compound or class of compounds. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact.[5]

    • Laboratory Coat : A clean, buttoned laboratory coat must be worn to protect against incidental skin contact.

  • Respiratory Protection : A government-approved respirator should be used if handling the compound in a way that generates dust or aerosols, especially outside of a certified chemical fume hood.[5] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Receiving : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] It should be stored away from incompatible substances such as strong oxidizing agents.[7]

Weighing and Preparation of Solutions
  • Engineering Controls : All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Procedure :

    • Don all required PPE before entering the designated handling area.

    • Place a weigh boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

    • Once the transfer is complete, securely cap the stock container and the prepared solution.

    • Decontaminate the spatula and the weighing area.

Reaction Setup and Monitoring
  • Closed Systems : Whenever feasible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation : Ensure all reaction apparatus is set up within a fume hood.

  • Monitoring : Regularly monitor the reaction for any unexpected changes in temperature, pressure, or color.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in clearly labeled, sealed containers.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[4] Consult with your institution's environmental health and safety department for specific disposal procedures.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Work_Area 3. Prepare Work Area (Certified Fume Hood) Don_PPE->Prepare_Work_Area Weighing 4. Weigh Solid Compound Prepare_Work_Area->Weighing Solution_Prep 5. Prepare Solution Weighing->Solution_Prep Reaction 6. Conduct Reaction Solution_Prep->Reaction Decontaminate 7. Decontaminate Work Area & Equipment Reaction->Decontaminate Doff_PPE 8. Doff and Dispose of PPE Properly Decontaminate->Doff_PPE Waste_Disposal 9. Dispose of Chemical Waste Doff_PPE->Waste_Disposal

Caption: A workflow diagram outlining the essential steps for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.